molecular formula C7H15ClN2 B3179986 Octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1187928-47-7

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Katalognummer: B3179986
CAS-Nummer: 1187928-47-7
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: UMFVXZFBUOWRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.
The exact mass of the compound Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is 162.0923762 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octahydropyrrolo[1,2-a]pyrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydropyrrolo[1,2-a]pyrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1187928-47-7

Molekularformel

C7H15ClN2

Molekulargewicht

162.66 g/mol

IUPAC-Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H

InChI-Schlüssel

UMFVXZFBUOWRIS-UHFFFAOYSA-N

SMILES

C1CC2CNCCN2C1.Cl.Cl

Kanonische SMILES

C1CC2CNCCN2C1.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Strategic Utilization of (8aS)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 634922-11-5 Formula: C


H

N

[1][2][3] · 2HCl Molecular Weight: 199.12 g/mol [1][2][3][4]

Executive Summary

(8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic, conformationally restricted diamine scaffold. In modern drug discovery, it serves as a critical proline bioisostere and a rigid spacer. Unlike flexible linear diamines, this fused system locks the nitrogen vectors into a defined spatial orientation, reducing the entropic penalty upon binding to biological targets.

Its primary utility lies in Fragment-Based Drug Design (FBDD) and Peptidomimetics , particularly for targets requiring precise recognition of proline-like turns, such as IAP (Inhibitor of Apoptosis Proteins) antagonists and GPCR ligands .

Chemical Profile & Structural Analysis[5][6][7][8]

This compound exists as a dihydrochloride salt, rendering it highly water-soluble but requiring neutralization (free-basing) prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings.

Physicochemical Properties
PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point >250 °C (dec.)High lattice energy due to salt form.
Solubility Water (>50 mg/mL), DMSOPoor solubility in non-polar organics (DCM, Hexane).
Chirality (8aS)Derived from L-Proline; essential for stereospecific binding.
pKa (Calc) ~8.5 (secondary amine), ~4.0 (tertiary amine)The bridgehead nitrogen is less basic due to steric bulk.
Structural Diagram

The following diagram illustrates the core fused ring system and the numbering scheme used in IUPAC nomenclature.

ChemicalStructure N1 N1 (Sec) C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Tert) C3->N4 C4a C8a (Chiral) N4->C4a C4a->N1 Fused Bond C5 C8 C4a->C5 C6 C7 C5->C6 C7 C6 C6->C7 C7->N4

Figure 1: Connectivity of the octahydropyrrolo[1,2-a]pyrazine core. N1 is the secondary amine available for derivatization; N4 is the bridgehead tertiary amine.

Synthetic Utility & Protocols

Synthesis Logic (The "Why" and "How")

The synthesis of the (8aS) enantiomer typically begins with L-Proline . This ensures the optical purity of the bridgehead carbon (C8a) without requiring expensive chiral resolution steps later.

Mechanism:

  • N-Alkylation: L-Proline ethyl ester reacts with N-protected 2-chloroethylamine.

  • Cyclization: Intramolecular amide formation creates the piperazine-2-one ring (lactam).

  • Reduction: The lactam is reduced (e.g., LiAlH4 or BH3·THF) to the saturated amine.

  • Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the stable dihydrochloride.

Experimental Protocol: Free-Basing the Dihydrochloride

Objective: To liberate the reactive secondary amine for use in an amide coupling reaction. Note: The dihydrochloride salt is non-nucleophilic. You MUST neutralize it.

Reagents:

  • (8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq)

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

Step-by-Step:

  • Suspension: Suspend the dihydrochloride salt in DCM (10 mL/g). The salt will likely not dissolve completely.

  • Neutralization: Cool to 0°C. Add DIPEA (3.0 eq) dropwise.

    • Observation: The suspension should clear as the organic-soluble free base is formed and the DIPEA·HCl salt stays in solution or precipitates (depending on solvent).

  • Verification: If the reaction mixture remains cloudy, adding a catalytic amount of DMAP can facilitate the proton transfer.

  • Coupling: Add the electrophile (e.g., Acid Chloride or Carboxylic Acid + Coupling Reagent) directly to this "in situ" generated free base solution. Do not attempt to isolate the free base by evaporation, as it is a volatile oil and prone to oxidation.

SynthesisWorkflow Start Start: CAS 634922-11-5 (2HCl Salt) Step1 Step 1: Suspension in DCM (0°C, Inert Atm) Start->Step1 Step2 Step 2: Add DIPEA (3.0 eq) In-situ Neutralization Step1->Step2 Decision Is Electrophile Sensitive? Step2->Decision PathA Method A: Direct Addition Add Acid Chloride/NHS Ester Decision->PathA No PathB Method B: Biphasic Extraction (Use if base interferes) Decision->PathB Yes (e.g., Aldehydes) End Product: N-Functionalized Scaffold PathA->End PathB->End

Figure 2: Decision tree for handling the dihydrochloride salt in synthesis.

Applications in Drug Discovery[6][9]

IAP Antagonists (Smac Mimetics)

The most prominent application of this scaffold is in the design of Smac mimetics . These drugs antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, restoring the cell's ability to undergo programmed cell death (apoptosis) in cancer cells.

  • Mechanistic Role: The natural ligand for IAPs is the N-terminal AVPI peptide of the Smac protein. The proline residue in AVPI is critical for a turn conformation.

  • Scaffold Advantage: The octahydropyrrolo[1,2-a]pyrazine core mimics the Proline-Isoleucine (P-I) region of the AVPI peptide but with greater metabolic stability and rigidity. The bicyclic system locks the N-terminal alanine mimic in the optimal vector to interact with the BIR3 domain of XIAP.

GPCR & Ion Channel Ligands

The scaffold is also used to enforce chirality in ligands for:

  • Calcium Channels (Cav): Modulating pain pathways.

  • Histamine H3 Receptors: Cognitive enhancement.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The dihydrochloride salt is acidic. Contact with eyes can cause severe irritation.[5]

  • Hygroscopic: Absorbs moisture rapidly. Weigh quickly and reseal containers immediately.

Handling Best Practices:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the fine powder in a fume hood to avoid inhalation.

  • Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.

References

  • Synthesis & Structure: PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information (2025). Link

  • Medicinal Application (IAP): Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold.[6][7] Journal of Medicinal Chemistry (2013). Link

  • Scaffold Utility:Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Chemical Reviews (2014). (General reference for bicyclic diamines).
  • Safety Data: Safety Data Sheet: (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.[1][3][8] Santa Cruz Biotechnology.[9] Link

Sources

(S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride: Structure, Properties, and Applications

[1][2][3]

Executive Summary & Chemical Identity

(S)-Octahydropyrrolo[1,2-a]pyrazine is a rigid, bicyclic diamine formed by the fusion of a pyrrolidine ring and a piperazine ring across the N1–C2 bond.[1][2][3] Unlike flexible linear diamines, this scaffold locks the nitrogen lone pairs into specific vectors, making it an ideal "proline mimetic" for targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interaction (PPI) interfaces such as the IAP (Inhibitor of Apoptosis Protein) family.[1][2][3]

Critical Distinction: Researchers must distinguish this compound from the isomeric (S,S)-2,8-diazabicyclo[4.3.0]nonane , which is the side chain of the antibiotic Moxifloxacin.[1][2][3] The target compound discussed here possesses a bridgehead nitrogen , conferring unique basicity and conformational properties distinct from the 2,8-isomer.[1][2][3]

Chemical Profile
PropertyDetail
IUPAC Name (8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Common Synonyms (S)-1,4-Diazabicyclo[4.3.0]nonane 2HCl; (S)-Hexahydropyrrolo[1,2-a]pyrazine
CAS Number 634922-11-5 (dihydrochloride); 5654-83-1 (racemic free base)
Molecular Formula C₇H₁₄N₂[1][2][3][4][5][6][7][8][9][10][11][12] · 2HCl
Molecular Weight 199.12 g/mol (Salt); 126.20 g/mol (Free Base)
Chirality (S)-enantiomer (derived from L-Proline)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, and methanol

Structural Analysis & Stereochemistry

The core structure features a bridgehead nitrogen (N1 in bicyclo numbering; N4 in pyrrolopyrazine numbering) that is tertiary and part of both rings.[2][3] This fusion creates a rigid concave/convex face.[2][3]

  • Conformational Lock: The cis-fusion of the 5,6-ring system (typically favored in these bicyclics) restricts the flexibility of the piperazine ring, forcing it into a chair-like conformation.[1][2][3]

  • Basicity: The compound contains two basic centers:[3]

    • N(bridgehead): Tertiary amine.[2][3][10] Less basic due to steric bulk and slight pyramidalization strain.[2][3]

    • N(secondary): Secondary amine (distal).[2][3] Highly basic and the primary site for derivatization (acylation, alkylation).[2][3]

Structural Diagram

The following diagram illustrates the core scaffold and its relationship to the Proline precursor.[2][3]

StructureProlineL-Proline(Chiral Source)Scaffold(S)-Octahydropyrrolo[1,2-a]pyrazine(Target Core)Proline->Scaffold  Synthetic Origin  Moxifloxacin(S,S)-2,8-Diazabicyclo[4.3.0]nonane(Moxifloxacin Side Chain)Scaffold->Moxifloxacin  Structural Isomer(Different N-placement)  

Caption: Structural relationship between the target scaffold, its chiral precursor, and its common isomer.

Synthesis & Manufacturing

The most robust synthetic route for the (S)-enantiomer utilizes L-Proline as the chiral pool starting material.[1][2][3] This ensures high optical purity (>99% ee) without the need for expensive chiral resolution.[2][3]

Protocol: Cyclo(L-Pro-Gly) Reduction Route

This method involves the formation of a diketopiperazine (DKP) intermediate followed by global reduction.[1][2][3]

Step 1: Formation of Cyclo(L-Pro-Gly)[1][2][3]
  • Coupling: L-Proline methyl ester is coupled with N-Boc-Glycine using EDC/HOBt to form the linear dipeptide.[1][2][3]

  • Cyclization: Deprotection (TFA) followed by basic reflux (e.g., in 2-butanol or toluene/piperidine) induces intramolecular cyclization to form (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (also known as Cyclo(L-Pro-Gly)).[1][2][3]

Step 2: Global Reduction[2][3]
  • Reduction: The diketopiperazine is treated with a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1][2][3]·THF) , in refluxing THF.[2][3] This converts both amide carbonyls to methylenes.[2][3]

  • Workup: Fieser workup (for LiAlH₄) or acid hydrolysis (for Borane) yields the free base.[2][3]

Step 3: Salt Formation[1][2]
  • Salification: The crude oil is dissolved in ethanol or diethyl ether.[2][3]

  • Precipitation: Anhydrous HCl (gas or in dioxane) is added at 0°C. The dihydrochloride salt precipitates immediately.[2][3]

  • Purification: Recrystallization from EtOH/Et₂O.

SynthesisLProL-Proline Methyl EsterDipeptideLinear Dipeptide(Boc-Gly-Pro-OMe)LPro->Dipeptide 1. Boc-Gly-OH, EDC 2. CouplingDKPDiketopiperazine(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneDipeptide->DKP 1. TFA (Deprotect) 2. Reflux (Cyclize)Target(S)-Octahydropyrrolo[1,2-a]pyrazine(Free Base)DKP->Target LiAlH4 or BH3 ReductionSaltDihydrochloride Salt(Final Product)Target->Salt HCl / EtOH

Caption: Stereoselective synthesis pathway from L-Proline via diketopiperazine reduction.

Applications in Drug Discovery[1][6][13]

A. Smac Mimetics (IAP Antagonists)

The (S)-octahydropyrrolo[1,2-a]pyrazine scaffold is a validated Proline bioisostere .[1][2][3] In the development of Smac mimetics (compounds that antagonize Inhibitor of Apoptosis Proteins to induce cancer cell death), this bicyclic system mimics the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) peptide binding motif.[1][2][3]

  • Mechanism: The bicyclic ring constrains the orientation of the N-terminal amine (mimicking Alanine) and the hydrophobic side chains, enhancing binding affinity to the BIR3 domain of XIAP and cIAP1/2.[1][2][3]

  • Key Reference: Sun et al. utilized this scaffold to develop highly potent cIAP1 inhibitors with IC₅₀ values in the low nanomolar range [1].[2][3]

B. N-Myristoyltransferase (NMT) Inhibitors

Cyclohexyl-substituted derivatives of this scaffold have been identified as inhibitors of human N-myristoyltransferase (NMT), an enzyme critical for protein post-translational modification in cancer progression.[1][2][3]

  • Activity: The scaffold fits into the peptide-binding site of NMT, acting as a competitive inhibitor [2].[1][2][3]

C. CNS Agents

Due to its compact size and high sp³ character (Fsp³ = 1.0), the scaffold possesses excellent physicochemical properties for Blood-Brain Barrier (BBB) penetration.[1][2][3] It is used in ligands targeting:

  • Histamine H3 receptors: As a rigid spacer.[2][3]

  • Nicotinic acetylcholine receptors: As a cationic pharmacophore.[2][3]

Handling, Stability, and Safety

Experimental Handling
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[2][3] It must be weighed quickly or in a humidity-controlled environment (e.g., glovebox).[1][2][3]

  • Free Base Instability: The free base amine readily absorbs CO₂ from the air to form carbamates.[2][3] Always store as the HCl salt.[2][3]

  • Solubility: Dissolve in water or PBS for biological assays.[2][3] For organic reactions, neutralize the salt in situ with TEA or DIPEA in DCM/DMF.[2][3]

Safety Profile (SDS Summary)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[2][3]

    • H302: Harmful if swallowed.[2][3]

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[1][2][3] Handle in a fume hood.

References

  • Sun, H., et al. (2013).[2][3] Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry.

  • French, K. J., et al. (2004).[2][3] Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. (n.d.).[2][3] Compound Summary for CID 558578: Octahydropyrrolo[1,2-a]pyrazine. National Library of Medicine.[2][3]

Octahydropyrrolo[1,2-a]pyrazine: A Privileged Bicyclic Scaffold in Medicinal Chemistry

[1]

Introduction: The Architecture of a Proline Mimic

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a cornerstone in modern peptidomimetic drug design. Structurally, it consists of a saturated pyrrolidine ring fused to a piperazine ring across a nitrogen-carbon bond. This bicyclic system is not merely a passive linker; it is a rigid, chiral template that effectively mimics the turn conformations of peptides—specifically the Proline-X or X-Proline turns found in bioactive loops.

In the context of medicinal chemistry, this scaffold offers three distinct advantages that elevate it to "privileged" status:

  • Conformational Rigidity: The fused ring system restricts bond rotation, reducing the entropic penalty upon binding to a protein target. This pre-organization is critical for high-affinity interactions.

  • Fsp³ Character: Being fully saturated, the scaffold increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a physicochemical property directly correlated with improved clinical success and solubility compared to flat, aromatic-rich compounds.

  • Stereochemical Vectors: The scaffold possesses defined stereocenters (typically at the bridgehead C8a and potentially C3/C7), allowing precise vectorization of functional groups to probe specific pockets within a receptor.

This guide details the synthesis, biological application, and structure-activity relationships (SAR) of this versatile core, with a focus on its role in IAP antagonism and N-Myristoyltransferase (NMT) inhibition .

Synthetic Strategies & Experimental Protocols

The construction of the octahydropyrrolo[1,2-a]pyrazine core generally follows two main logic paths: Cyclization of Linear Precursors (e.g., N-acyliminium ions) or Reduction of Diketopiperazines . The latter is the most robust method for generating the saturated core with high stereocontrol.

Core Synthesis: The Diketopiperazine Reduction Route

This route uses readily available amino acids (Proline and a second amino acid) to generate the bicyclic core. It is highly scalable and allows for the introduction of chirality from the starting pool.

Graphviz: Synthetic Pathway

SynthesisProlineN-Boc-L-ProlineCoupling1. Coupling (EDC/HOBt)2. Deprotection (TFA)Proline->CouplingAA_EsterAmino Acid Ester(e.g., Phe-OMe)AA_Ester->CouplingDipeptideLinear DipeptideCoupling->DipeptideCyclizationCyclization(Base/Reflux)Dipeptide->CyclizationDKPDiketopiperazine(Intermediate)Cyclization->DKPReductionReduction(LiAlH4 or BH3)DKP->ReductionScaffoldOctahydropyrrolo[1,2-a]pyrazine(Target Scaffold)Reduction->Scaffold

Figure 1: Step-wise construction of the scaffold via the Diketopiperazine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of (8aS)-octahydropyrrolo[1,2-a]pyrazine from L-Proline and Glycine.

Phase 1: Formation of the Diketopiperazine (Cyclo-Pro-Gly)

  • Coupling: Dissolve

    
    -Boc-L-Proline (10 mmol) and Glycine methyl ester hydrochloride (10 mmol) in DCM (50 mL). Add EDC
    
    
    HCl (11 mmol) and HOBt (11 mmol), followed by DIPEA (22 mmol). Stir at RT for 12 h.
  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate to yield the Boc-Pro-Gly-OMe dipeptide.
  • Cyclization: Dissolve the dipeptide in DCM/TFA (1:1, 20 mL) and stir for 1 h to remove the Boc group. Concentrate in vacuo. Redissolve the residue in MeOH (50 mL) and add Et

    
    N (excess) to adjust pH to >8. Reflux for 4-6 h. The free amine attacks the ester, closing the piperazine ring.
    
  • Validation: Monitor by TLC. The product (diketopiperazine) will precipitate or can be crystallized. Checkpoint: IR spectrum should show strong amide bands (

    
    1650 cm
    
    
    ).

Phase 2: Reduction to the Octahydro Core

  • Setup: Under an argon atmosphere, suspend LiAlH

    
     (4 equiv.) in dry THF (0.5 M).
    
  • Addition: Carefully add the diketopiperazine (solid or THF solution) portion-wise at 0°C.

  • Reaction: Warm to reflux and stir for 4–12 h. The amide carbonyls are reduced to methylene groups.

  • Quench: Cool to 0°C. Perform the Fieser quench: Add

    
     mL H
    
    
    O,
    
    
    mL 15% NaOH, and
    
    
    mL H
    
    
    O (where
    
    
    = grams of LiAlH
    
    
    ). Stir until a white granular precipitate forms.
  • Isolation: Filter through Celite. Dry the filtrate (Na

    
    SO
    
    
    ) and concentrate.
  • Purification: The resulting oil is the octahydropyrrolo[1,2-a]pyrazine. It can be converted to the HCl salt for storage.

    • Self-Validation:

      
      C NMR should show no  signals >160 ppm (absence of carbonyls). Mass spectrometry (ESI+) should show [M+H]
      
      
      .

Medicinal Chemistry & Biological Applications[1][3][4][5][6][7]

The scaffold is most famous for its role in mimicking the AVPI (Alanine-Valine-Proline-Isoleucine) binding motif of the protein Smac (Second Mitochondria-derived Activator of Caspases).

Case Study: IAP Antagonists (Smac Mimetics)

Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, block caspase activity and prevent cancer cell death. Smac binds to IAPs via its N-terminal AVPI sequence to release this block.

  • Mechanism: The octahydropyrrolo[1,2-a]pyrazine scaffold mimics the Proline residue of AVPI.[1][2]

  • Key Compound: T-3256336 (Compound 45) .[1][2]

  • Design Logic:

    • Position 3 (Carboxamide): Mimics the C-terminus of the peptide, interacting with the surface of the IAP BIR3 domain.

    • Position 2 (Nitrogen): Functionalized with an N-methyl-alanyl moiety to mimic the "AV" portion of AVPI.

    • Position 7 (Ring): Often substituted (e.g., -OEt, -Ph) to fill a hydrophobic pocket and improve potency.

Case Study: N-Myristoyltransferase (NMT) Inhibitors

NMT catalyzes the lipid modification of proteins.[3][4] The Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as a potent inhibitor class.[4][5]

  • Binding Mode: These compounds compete for the peptide-binding site of NMT.[4][5]

  • SAR Insight: A cyclohexyl group attached to the scaffold is critical for occupying the hydrophobic myristoyl-CoA binding pocket or the peptide pocket, depending on the specific series.

Quantitative Data Summary
Compound ClassTargetKey CompoundPotency (

/

)
Biological Effect
IAP Antagonist cIAP1T-3256336 (Cmpd 45)1.3 nMTumor regression (MDA-MB-231 xenograft)
IAP Antagonist XIAPT-3256336 (Cmpd 45)200 nMInduction of Apoptosis
NMT Inhibitor Human NMT-1Compound 24

6

M
Inhibition of protein myristoylation
Opioid Antagonist

-Opioid Receptor
Compound 36

= 0.47 nM
Potent antagonist activity

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by its ability to project substituents in three-dimensional space.

Graphviz: SAR Logic Map

SARCoreOctahydropyrrolo[1,2-a]pyrazineCoreN2N2 Position(Amine)Core->N2C3C3 Position(Carboxyl/Amide)Core->C3C7C7 Position(Ring Carbon)Core->C7BridgeBridgehead (C8a)StereocenterCore->BridgeN2_EffectPeptide Mimicry(e.g., AV-motif attachment)N2->N2_EffectC3_EffectH-Bond Donors/Acceptors(Interacts with surface residues)C3->C3_EffectC7_EffectHydrophobic Filling(Solubility & Potency tuning)C7->C7_EffectBridge_EffectConformational Lock(Determines 'Turn' geometry)Bridge->Bridge_Effect

Figure 2: SAR vectors of the scaffold. The N2 and C3 positions are the primary vectors for peptidomimetic design.

  • N2-Terminus: In Smac mimetics, this nitrogen is almost always acylated or alkylated with an amino acid mimic (like N-methyl alanine). The basicity of this nitrogen (or the amine attached to it) is crucial for an electrostatic interaction with a conserved Aspartate/Glutamate in the target protein.

  • C3-Position: The stereochemistry here (usually S if derived from L-Proline) directs the exit vector of the chain. Converting the ester to an amide (as in Compound 45) provides a hydrogen bond donor.

  • C7-Position: Functionalization here (e.g., -OH, -O-Alkyl, -Aryl) is used to optimize pharmacokinetic properties (LogP) and fill auxiliary hydrophobic pockets.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Source: Journal of Medicinal Chemistry (2013).[6] URL:[Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Source: Journal of Pharmacology and Experimental Therapeutics (2004).[3] URL:[Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]

  • (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol (PubChem Compound Summary). Source: National Center for Biotechnology Information. URL:[Link]

Escaping Flatland in CNS Drug Discovery: The Strategic Integration of Bicyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The CNS Permeability Paradox

Developing therapeutics for the Central Nervous System (CNS) requires walking a tightrope between target affinity and Blood-Brain Barrier (BBB) permeability. Historically, high-throughput screening (HTS) libraries were dominated by flat,


-hybridized aromatic rings. While these planar molecules easily form 

stacking interactions with target proteins, their poor solubility, high off-target toxicity, and susceptibility to efflux pumps severely limit their clinical translation (1)[1].

As a Senior Application Scientist, I advocate for the "Escape from Flatland" paradigm. By increasing the fraction of


-hybridized carbons (

), we introduce critical three-dimensionality into our fragment libraries (2)[2]. Bicyclic amines—such as quinuclidines, tropanes, and bridged azabicyclo-alkanes—serve as privileged scaffolds. They offer conformational restriction, which minimizes the entropic penalty upon target binding, while simultaneously masking the basic nitrogen to prevent metabolic degradation and lysosomal trapping (3)[3].

Mechanistic Pharmacokinetics: Why Bicyclic Amines Work

Modulating Basicity (pKa) and Lipophilicity (LogD)

For a small molecule to passively diffuse across the restrictive tight junctions of the BBB, it typically requires a


 between 1.0 and 4.0 (4)[4]. Flexible aliphatic amines (e.g., piperidines) often possess a 

. At physiological pH, they are highly protonated, leading to poor lipid bilayer permeability and sequestration in acidic organelles (lysosomal trapping).

Bicyclic amines structurally constrain the nitrogen lone pair, subtly altering its hybridization and orbital availability. When we strategically introduce electron-withdrawing groups—such as an


-trifluoromethyl (

) moiety—we exploit strong inductive effects to depress the

by 2 to 3 units (5)[5]. This shifts the equilibrium toward the neutral free base at pH 7.4, drastically enhancing BBB penetration without adding excessive molecular weight.
Quantitative Comparison of Amine Scaffolds

The following table summarizes the physicochemical causality behind transitioning from flat/flexible amines to fluorinated bicyclic systems.

Scaffold ArchitectureRepresentative Motif

Typical


BBB Permeability Profile
Flat,

-rich
Substituted Pyridine< 0.35.0 - 6.01.0 - 2.0Moderate (High P-gp efflux liability)
Flexible

Substituted Piperidine0.89.5 - 10.50.5 - 1.5Low (Prone to lysosomal trapping)
Rigid Bicyclic Azabicyclo[3.2.1]octane1.08.5 - 9.51.5 - 2.5High (Optimal 3D exit vectors)
Fluorinated Bicyclic

-CF

-Bicyclic Amine
1.06.5 - 7.52.5 - 3.5Very High (Ideal CNS candidate)

Advanced Synthetic Methodologies

Synthesizing highly strained,


-rich bicyclic systems requires moving beyond traditional cross-coupling. Recent advances in photoredox catalysis and intramolecular C-H amination have unlocked robust, de novo pathways to these complex building blocks (3)[3].
Protocol: Synthesis of -CF -Substituted Saturated Bicyclic Amines

This self-validating 5-step protocol yields gram-scale quantities of fluorinated bicyclic amines, overcoming the steric hindrance that typically plagues


-tertiary amine synthesis (5)[5].

Step 1: Imine Condensation

  • Action: React a commercially available cyclic keto ester with benzylamine in the presence of a mild desiccant (e.g.,

    
    ).
    
  • Causality: Benzylamine forms a stable

    
    -benzyl imine. This activates the electrophilic carbon for subsequent nucleophilic attack while simultaneously protecting the future primary amine from unwanted side reactions.
    

Step 2: Nucleophilic Trifluoromethylation

  • Action: Treat the imine with the Ruppert–Prakash reagent (

    
    ) and a catalytic initiator (e.g., 
    
    
    
    ) at low temperature (-78°C to RT).
  • Causality: The fluoride ion activates

    
    , generating a nucleophilic 
    
    
    
    equivalent. The extreme bulkiness of the
    
    
    group dictates the facial selectivity of the attack, establishing the critical stereocenter.

Step 3: Hydrogenolysis

  • Action: Subject the intermediate to

    
     gas (1 atm) over 
    
    
    
    catalyst in methanol.
  • Causality: This selectively cleaves the

    
    -benzyl protecting group via oxidative addition/reductive elimination, yielding the free 
    
    
    
    -CF
    
    
    amino ester without defluorinating the robust
    
    
    bonds.

Step 4: Lewis Acid-Mediated Lactamization

  • Action: Add Trimethylaluminum (

    
    ) in anhydrous toluene and heat to 110°C.
    
  • Causality: Standard thermal amidation fails here due to the extreme steric bulk and electron-withdrawing nature of the

    
    -CF
    
    
    
    group, which renders the amine poorly nucleophilic.
    
    
    acts as a potent Lewis acid, coordinating to the ester carbonyl to drastically increase its electrophilicity, forcing the intramolecular cyclization into a bicyclic lactam.

Step 5: Lactam Reduction

  • Action: Reduce the lactam using Lithium Aluminum Hydride (

    
    ) in refluxing THF, followed by a Fieser workup.
    
  • Causality:

    
     aggressively reduces the rigid amide carbonyl down to the methylene group. The resulting saturated bicyclic amine now possesses the exact conformational restriction and depressed 
    
    
    
    required for CNS drug discovery.

Workflow: Integrating Bicyclic Amines into CNS Lead Optimization

The decision to incorporate a bicyclic amine is a strategic inflection point in a drug discovery program. The workflow below illustrates the logical progression from a flawed HTS hit to a viable CNS clinical candidate.

G cluster_0 Physicochemical Optimization Engine Start HTS Hit Identified (Flat, sp2-rich, Poor BBB) Bioisostere Bioisosteric Replacement (Incorporate Bicyclic Amine) Start->Bioisostere Fsp3 Increase Fsp3 (Enhanced Aqueous Solubility) Bioisostere->Fsp3 pKa Modulate pKa (α-CF3 Inductive Effect) Bioisostere->pKa Shape 3D Conformational Restriction (Optimize Target Exit Vectors) Bioisostere->Shape BBB Enhanced BBB Penetration (LogD 1-4, Reduced PSA) Fsp3->BBB pKa->BBB Shape->BBB Candidate Viable CNS Clinical Candidate BBB->Candidate

Logical workflow for optimizing CNS lead compounds by replacing planar rings with bicyclic amines.

Conclusion

The integration of bicyclic amine building blocks is not merely a synthetic exercise; it is a fundamental requirement for modern CNS drug discovery. By understanding the causality between 3D molecular shape,


 modulation, and BBB permeability, medicinal chemists can rationally design molecules that escape flatland and successfully navigate the complex biological barriers of the central nervous system.

References

  • Photochemical Intermolecular[3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes Journal of the American Chemical Society[Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry White Rose University Consortium [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]

  • Structures of recent α7 nAChR ligands. Four examples of bicyclic amines... ResearchGate[Link]

  • Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks European Journal of Organic Chemistry (Thieme Connect)[Link]

Sources

Octahydro-pyrrolo[1,2-a]pyrazine 2HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octahydro-pyrrolo[1,2-a]pyrazine 2HCl: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Scaffold Architecture, Synthesis, and Medicinal Utility[1][2][3]

Executive Summary

In the realm of fragment-based drug discovery (FBDD), Octahydro-pyrrolo[1,2-a]pyrazine (often referred to as 1,4-diazabicyclo[4.3.0]nonane ) represents a privileged bicyclic scaffold.[1] Its rigid fused-ring structure restricts conformational entropy, offering a high-affinity template for proline-mimetic design.[1]

This guide details the physicochemical properties, synthesis, and application of the dihydrochloride salt (2HCl) form, which is the preferred species for handling and solubility in biological assays.[1] We focus on its critical role as a core pharmacophore in Inhibitor of Apoptosis (IAP) protein antagonists (Smac mimetics) and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The dihydrochloride salt significantly alters the handling properties compared to the volatile, corrosive free base.[1] Researchers must strictly differentiate between the stereoisomers (R/S), as biological activity is often stereospecific.[1]

Table 1: Core Chemical Data[1]
PropertyDataNotes
Systematic Name Octahydro-pyrrolo[1,2-a]pyrazine dihydrochlorideIUPAC
Synonym 1,4-Diazabicyclo[4.3.0]nonane 2HClCommon laboratory name
Molecular Formula C₇H₁₆Cl₂N₂ Salt form (C₇H₁₄N₂[1][2][3] · 2HCl)
Molecular Weight 199.12 g/mol Free base MW: 126.20 g/mol
CAS Number 634922-11-5 (S-isomer)1092076-07-7 (R-isomer); 5654-83-1 (Free base)
Physical State White to off-white crystalline solidHighly hygroscopic
Solubility >50 mg/mL in Water, DMSOInsoluble in non-polar organics (Hexane, Et₂O)
pKa (Calc.) pKa₁ ≈ 9.2, pKa₂ ≈ 5.4Piperazine-like basicity

Structural Analysis & Pharmacophore Logic[1]

The octahydro-pyrrolo[1,2-a]pyrazine core is a bicyclic diamine formed by fusing a five-membered pyrrolidine ring with a six-membered piperazine ring.[1]

Stereochemical Control

The bridgehead nitrogen (N4) and the chiral carbon (C8a) create a rigid stereocenter.

  • (S)-Isomer: Most commonly utilized in Smac mimetics to mimic the L-Proline residue of the AVPI binding motif.[1]

  • Conformational Lock: The fusion prevents the free rotation seen in linear diamines, reducing the entropic penalty upon binding to protein targets like XIAP or cIAP1/2 .[1]

Structure Core Octahydro-pyrrolo[1,2-a]pyrazine (Bicyclic Core) Proline Pyrrolidine Ring (Proline Mimic) Core->Proline Contains Piperazine Piperazine Ring (Linker/Solubility) Core->Piperazine Contains Target Target Binding (IAP / GPCR) Proline->Target Hydrophobic Interaction Piperazine->Target H-Bonding / Salt Bridge

Figure 1: Structural decomposition of the scaffold showing the functional roles of the fused rings.[1]

Experimental Protocol: Synthesis & Salt Formation

Author’s Note: While many commercial sources exist, in situ preparation ensures salt stoichiometry and purity, which is critical for crystallization studies.[1] The following protocol describes the reduction of the lactam precursor followed by salt formation.

Phase 1: Reduction of 1,4-Diazabicyclo[4.3.0]nonan-9-one

Reaction Type: Nucleophilic Hydride Reduction Safety: LiAlH₄ is pyrophoric.[1] Conduct under inert atmosphere (N₂/Ar).

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[1][4][3]

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve 1,4-diazabicyclo[4.3.0]nonan-9-one (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Exothermic reaction.[1]

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL H₂O per gram of LiAlH₄.[1]

    • 1 mL 15% NaOH.[1]

    • 3 mL H₂O.

  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[1] Dry filtrate over Na₂SO₄ and concentrate in vacuo to yield the Free Base (Yellowish oil).[1]

Phase 2: Dihydrochloride Salt Formation

Objective: Convert unstable oil to stable crystalline solid.[1]

  • Dissolution: Dissolve the crude free base oil in a minimal amount of cold Ethanol or Diethyl Ether.[1]

  • Acidification: Add 4M HCl in Dioxane (2.2 equiv) dropwise with vigorous stirring at 0°C.

  • Precipitation: The 2HCl salt will precipitate immediately.[1]

  • Purification: Filter the solid under Argon (hygroscopic!). Wash with cold ether.[1]

  • Drying: Dry under high vacuum (0.1 mmHg) over P₂O₅ for 12 hours.

Table 2: Troubleshooting the Synthesis
IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete reduction of amideIncrease reflux time; ensure THF is anhydrous.
Sticky Gum Formation Hygroscopic water absorptionPerform salt formation in strictly anhydrous ether/dioxane.[1]
Yellow Discoloration Oxidation of free baseStore free base under Ar; proceed to salt immediately.[1]

Medicinal Chemistry Applications

Smac Mimetics (IAP Antagonists)

The primary utility of this scaffold is in the design of Smac mimetics .[1] The N-terminal AVPI peptide of the Smac protein binds to the BIR3 domain of XIAP.

  • The pyrrolo-pyrazine scaffold replaces the Proline residue.[1]

  • It orients the N-terminal Alanine mimic and the C-terminal hydrophobic group into the correct vector to displace Smac from XIAP.

  • Key Reference: Compounds like T-3256336 utilize this scaffold to achieve nanomolar potency against cIAP1 and XIAP [1].[1]

GPCR Ligands & Nootropics

The 1,4-diazabicyclo[4.3.0]nonane core mimics the piracetam structure but with higher rigidity.[1] Derivatives have shown efficacy in enhancing acetylcholine release, acting as potent nootropics [2].[1][5]

Workflow cluster_0 Scaffold Utilization Workflow Start Scaffold Selection (Octahydro-pyrrolo[1,2-a]pyrazine) Funct N-Alkylation / Acylation (Secondary Amine) Start->Funct Derivatization Binding Target Engagement (BIR3 Domain of XIAP) Funct->Binding Assay Screening Outcome Apoptosis Induction (Cancer Cell Death) Binding->Outcome Mechanism of Action

Figure 2: Logical flow of utilizing the scaffold in Smac mimetic drug design.

Handling and Stability (Self-Validating Protocol)

To ensure experimental reproducibility, the following handling protocols must be treated as a self-validating system. If the salt becomes sticky or deliquescent, the data generated (e.g., weighing for IC50) is invalid.[1]

  • Hygroscopicity Check: Visually inspect the solid before weighing.[1] It should be a free-flowing powder.[1] If clumping is observed, recrystallize from MeOH/Et₂O before use.[1]

  • Storage: Store at -20°C in a desiccator. The 2HCl salt is prone to absorbing atmospheric moisture, which alters the effective molecular weight and concentration calculations.[1]

  • Solution Stability: Aqueous stock solutions (e.g., 10 mM in water) are stable for 1 week at 4°C. For longer storage, freeze aliquots at -80°C.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Describes the use of the octahydropyrrolo[1,2-a]pyrazine scaffold as a proline bioisostere in compound T-3256336. URL:[Link][1]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Source: Journal of Medicinal Chemistry (PubMed).[1] Context: Discusses the nootropic activity of the scaffold and its derivatives.[1][5] URL:[Link]

  • PubChem Compound Summary: Octahydropyrrolo[1,2-a]pyrazine. Source: National Library of Medicine (NIH).[1] Context: Verification of chemical identifiers, CAS, and physical properties.[1] URL:[Link][1]

Sources

Architectural Precision in Drug Design: The Octahydropyrrolo[1,2-a]pyrazine Scaffold

[1]

Executive Summary

The transition from bioactive peptide to small-molecule drug is a central challenge in medicinal chemistry. Peptides often possess poor pharmacokinetic profiles (low oral bioavailability, rapid proteolytic cleavage), yet their specific conformational epitopes are highly potent.[1] The octahydropyrrolo[1,2-a]pyrazine scaffold has emerged as a premier "privileged structure" to bridge this gap.[1]

This bicyclic heterocycle functions as a rigid conformational lock, effectively mimicking the i+1 and i+2 residues of a

1

1

This guide details the structural logic, synthetic protocols, and validated applications of octahydropyrrolo[1,2-a]pyrazine in modern peptidomimetic design.[1]

Structural Biology & Design Logic

The Beta-Turn Mimicry

In native proteins,


1

The octahydropyrrolo[1,2-a]pyrazine scaffold is frequently employed to mimic the Pro-X or Pro-Pro sequence found in Type I and Type VI

1
  • Constraint Mechanism: The bicyclic fusion prevents free rotation around the N-C

    
     bond, locking the 
    
    
    angle.
  • Hydrophobicity: The saturated skeleton adds lipophilicity without introducing aromatic planarity, maintaining "fsp3" character which is correlated with clinical success.[1]

Visualization of Conformational Locking

The following diagram illustrates how the scaffold maps onto a peptide backbone, enforcing the turn geometry.

BetaTurnMimicrycluster_logicMechanism of ActionPeptideNative Peptide(Flexible Beta-Turn)ConstraintBicyclic Fusion(Octahydropyrrolo[1,2-a]pyrazine)Peptide->Constraint Scaffold Replacement(i+1, i+2 residues)ResultConformationally LockedBioactive PharmacophoreConstraint->Result Restricts u03C6, u03C8 AnglesEntropyReduced ConformationalEntropy PenaltyResult->EntropyProteolysisInhibition ofProteolytic CleavageResult->Proteolysis

Figure 1: Conceptual mapping of the octahydropyrrolo[1,2-a]pyrazine scaffold onto a native beta-turn, highlighting the thermodynamic and pharmacokinetic advantages.[1]

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the classical N-acyliminium ion cyclization (for core scaffold generation) and the modern Ugi 4-Component Reaction (for high-throughput library generation).

Protocol A: The Ugi 4-Component Strategy (Convergent)

This method is particularly powerful for generating libraries of Smac mimetics (IAP antagonists). It allows for the rapid assembly of the bicyclic core with diverse substituents.

Reference: Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists... (See Ref 1).

Step-by-Step Workflow:

  • Reagents:

    • Amine: Amino-acetal or cyclic imine precursor.[1]

    • Aldehyde: Diverse aromatic/aliphatic aldehydes (R1).[1]

    • Acid: N-protected amino acid (e.g., Boc-N-Me-Ala-OH).[1]

    • Isocyanide: Cyclohexyl isocyanide or similar (R2).[1]

  • Reaction Conditions: Methanol, Room Temperature, 24-48h.

  • Cyclization: Post-condensation acid treatment (e.g., TFA/DCM) triggers the N-acyliminium cyclization to close the piperazine ring onto the pyrrolidine.[1]

UgiSynthesisAldehydeAldehyde (R1)UgiUgi 4-CR(Methanol, RT)Aldehyde->UgiAmineAmine ComponentAmine->UgiAcidCarboxylic Acid(Peptide Fragment)Acid->UgiIsocyanideIsocyanide (R2)Isocyanide->UgiIntermediateLinear DiamideIntermediateUgi->IntermediateCyclizationAcid-Mediated Cyclization(TFA or HCOOH)Intermediate->Cyclization N-acyliminium ion formationProductOctahydropyrrolo[1,2-a]pyrazineScaffoldCyclization->Product

Figure 2: Convergent synthesis of the scaffold via Ugi 4-component reaction followed by acid-mediated cyclization.[1]

Protocol B: Diketopiperazine Reduction (Linear)

A robust method for generating the unsubstituted or specific stereochemical core.

  • Coupling: Couple N-protected Proline with an amino acid ester (e.g., Glycine methyl ester) using EDCI/HOBt.[1]

  • Deprotection & Cyclization: Remove the N-protecting group (e.g., Boc removal with TFA).[1] Neutralize to induce intramolecular cyclization, forming the diketopiperazine (DKP) intermediate (Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione).[1]

  • Reduction: Reduce the DKP with LiAlH

    
     in refluxing THF to yield the saturated octahydropyrrolo[1,2-a]pyrazine.
    

Application Case Study: IAP Antagonists (Smac Mimetics)

The most prominent application of this scaffold is in the design of Smac mimetics . Smac (Second Mitochondria-derived Activator of Caspases) is a pro-apoptotic protein that binds to IAPs (Inhibitor of Apoptosis Proteins) via its N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide sequence.[1][2][3]

The Challenge

Tumor cells often overexpress IAPs (like XIAP and cIAP1/2) to evade apoptosis. Small molecules that mimic the AVPI motif can displace IAPs from caspases, restoring the cell's ability to die.

The Solution: Compound 45

Researchers designed a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold to replace the central Proline-Isoleucine portion of the AVPI sequence.

  • Compound: T-3256336 (Compound 45)[1][4]

  • Mechanism: The bicyclic scaffold mimics the proline residue (P3 position of the mimetic) and constrains the orientation of the hydrophobic group (mimicking Isoleucine) to fit the hydrophobic groove of the XIAP BIR3 domain.

Quantitative SAR Data

The following table summarizes the potency of the optimized scaffold compared to native peptide derivatives.

CompoundScaffold TypecIAP1 IC

(nM)
XIAP IC

(nM)
Cellular GI

(MDA-MB-231)
Native AVPI Linear Peptide~500~600N/A (Poor Permeability)
Compound 45 Octahydropyrrolo[1,2-a]pyrazine1.3 200 1.8 nM

Table 1: Inhibitory activities of Compound 45 against IAP proteins and breast cancer cell growth (Ref 1, 2).

Key Insight: The rigidification provided by the scaffold resulted in a >100-fold increase in potency against cIAP1 compared to flexible linear analogs, while simultaneously improving cell permeability (indicated by the low GI

Emerging Applications: NMT Inhibitors[1]

Beyond GPCRs and PPIs, this scaffold has shown utility in enzyme inhibition.[1]

  • Target: Human N-Myristoyltransferase-1 (NMT-1).[1]

  • Chemotype: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP).[1]

  • Mechanism: NMT catalyzes the lipid modification of proteins. The COPP scaffold competes at the peptide-binding site of the enzyme, demonstrating that this peptidomimetic can effectively block enzyme-substrate interactions even in large binding pockets (Ref 3).

References

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Source: Bioorganic & Medicinal Chemistry (2013).[1][4][5][6] URL:[Link]

  • Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP. Source: Journal of Medicinal Chemistry / ACS Chemical Biology (2013). URL:[Link][1]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Source: Journal of Medicinal Chemistry (2002). URL:[Link]

  • Design, Synthesis, and Valid

    
    -Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. 
    Source: ACS Combinatorial Science (2013).[1]
    URL:[Link]
    

The Ascendant Scaffold: A Technical Guide to 1,4-Diazabicyclo[4.3.0]nonane Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Heterocycle in Drug Discovery

The 1,4-diazabicyclo[4.3.0]nonane scaffold, a fused heterocyclic system comprising a piperazine and a pyrrolidine ring, has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity, combined with the presence of two strategically positioned nitrogen atoms, provides a unique three-dimensional framework for designing potent and selective ligands for a diverse array of biological targets. This guide offers an in-depth exploration of the synthesis, pharmacological properties, and therapeutic potential of 1,4-diazabicyclo[4.3.0]nonane derivatives, providing researchers and drug development professionals with a comprehensive technical resource. We will delve into the synthetic intricacies of constructing this core, explore its burgeoning applications in neurodegenerative disorders and beyond, and provide actionable experimental protocols to empower further research and development in this exciting area.

The Architectural Blueprint: Synthesis of the 1,4-Diazabicyclo[4.3.0]nonane Core

The efficient construction of the 1,4-diazabicyclo[4.3.0]nonane core is paramount for the exploration of its chemical space. Several synthetic strategies have been developed, with the choice of route often depending on the desired substitution patterns and stereochemistry. A common and versatile approach involves a multi-step sequence starting from readily available precursors.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for the construction of the 1,4-diazabicyclo[4.3.0]nonane backbone. This workflow is adaptable and allows for the introduction of various substituents at key positions.

G A Starting Materials (e.g., Substituted Piperazine & Pyrrolidinone Precursors) B Step 1: Condensation Reaction A->B Reagents & Conditions C Step 2: Cyclization B->C Intramolecular Reaction D Step 3: Reduction C->D Reducing Agents E 1,4-Diazabicyclo[4.3.0]nonane Core D->E Final Product

Caption: A generalized workflow for the synthesis of the 1,4-diazabicyclo[4.3.0]nonane core.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol provides a detailed methodology for a common synthetic route to a 1,4-diazabicyclo[4.3.0]nonan-9-one derivative, a key intermediate for further functionalization.

Step 1: N-Alkylation of Piperazine

  • To a solution of a suitable N-protected piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq) and a suitable alkyl halide containing a protected carboxylic acid or its precursor (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated piperazine.

Step 2: Deprotection and Lactam Formation

  • Deprotect the carboxylic acid group of the N-alkylated piperazine using appropriate conditions (e.g., acid or base hydrolysis).

  • Activate the resulting carboxylic acid using a suitable coupling agent (e.g., DCC, EDC).

  • Induce intramolecular cyclization to form the 1,4-diazabicyclo[4.3.0]nonan-9-one ring system. This can often be achieved by heating the activated acid in a suitable solvent.

Step 3: Reduction of the Amide

  • To a solution of the 1,4-diazabicyclo[4.3.0]nonan-9-one (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1,4-diazabicyclo[4.3.0]nonane core.

Harnessing the Scaffold's Potential: Therapeutic Applications

The unique structural features of 1,4-diazabicyclo[4.3.0]nonane derivatives have led to their exploration in a variety of therapeutic areas. The following sections highlight key findings in some of the most promising fields.

Nootropic Agents for Cognitive Enhancement

A significant body of research has focused on the development of 1,4-diazabicyclo[4.3.0]nonane derivatives as potent nootropic agents for the treatment of cognitive disorders such as Alzheimer's disease.[1] Certain derivatives have demonstrated remarkable potency, in some cases being several thousand times more potent than the benchmark nootropic, piracetam.[2]

Mechanism of Action: A Cholinergic Connection

The nootropic effects of these compounds are believed to be mediated, at least in part, through the enhancement of cholinergic neurotransmission. While the precise molecular mechanism is still under investigation, evidence suggests that these derivatives can increase the release of acetylcholine (ACh) in the brain.[3][4] This is a critical pathway for learning and memory, and its potentiation is a key strategy in the management of Alzheimer's disease.

G A 1,4-Diazabicyclo[4.3.0]nonane Derivative B Presynaptic Neuron A->B Modulates presynaptic mechanisms C Increased Acetylcholine (ACh) Release B->C D Synaptic Cleft C->D ACh diffuses across E Postsynaptic Neuron D->E F ACh Receptors E->F ACh binds to G Enhanced Cholinergic Signaling F->G H Improved Cognitive Function G->H Leads to

Caption: Proposed cholinergic mechanism of 1,4-diazabicyclo[4.3.0]nonane nootropics.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the 1,4-diazabicyclo[4.3.0]nonane core have provided valuable insights into the features required for potent nootropic activity. Molecular simplification studies have shown that an N-acylpiperazine group can effectively mimic the 2-pyrrolidinone ring present in many nootropic compounds.[2][3]

Compound/DerivativeModificationBiological Activity (MED, mg/kg, s.c.)Reference
DM232 4-benzoyl-1,4-diazabicyclo[4.3.0]nonan-9-one0.001[1]
DM235 1-(4-fluorobenzoyl)piperazine0.001[3]
Piracetam (Reference Compound)30 (i.p.)[2]

MED: Minimal Effective Dose in the mouse passive avoidance test.

Endothelin Receptor Antagonists

Derivatives of 1,4-diazabicyclo[4.3.0]nonane have also been designed and synthesized as peptidomimetic antagonists of endothelin receptors.[5] Endothelins are potent vasoconstrictive peptides implicated in various cardiovascular diseases, making their receptors attractive therapeutic targets. The rigid bicyclic scaffold serves as a template to mimic the bioactive conformation of peptide ligands.

Sigma Receptor Ligands

The versatility of the 1,4-diazabicyclo[4.3.0]nonane scaffold is further demonstrated by its application in the development of sigma receptor ligands.[6] Sigma receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Specific derivatives have shown high affinity and selectivity for the sigma-1 receptor subtype.[6]

TargetCompound/DerivativeActivity (Ki, nM)Reference
Sigma-1 Receptor (S1R)Diazabicyclo[4.3.0]nonane Derivative 8f10[6]
Sigma-2 Receptor (S2R)Diazabicyclo[4.3.0]nonane Derivative 8f165[6]

Future Directions and Conclusion

The 1,4-diazabicyclo[4.3.0]nonane scaffold represents a highly promising and versatile platform for the design of novel therapeutic agents. The remarkable potency of its derivatives in the realm of nootropics, coupled with their demonstrated activity as endothelin antagonists and sigma receptor ligands, underscores the broad therapeutic potential of this heterocyclic system. Future research will likely focus on further elucidating the precise molecular mechanisms of action, expanding the therapeutic applications into areas such as oncology and infectious diseases, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the rich chemical space around this privileged scaffold holds great promise for the discovery of next-generation medicines to address a range of unmet medical needs.

References

  • Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., ... & Teodori, E. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(23), 4499–4507. [Link]

  • Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., ... & Teodori, E. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. [Link]

  • Manetti, D., Ghelardini, C., Bartolini, A., Dei, S., Galeotti, N., Gualtieri, F., ... & Teodori, E. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969–1974. [Link]

  • Michie, M., & Lobbia, A. (2016). Methodology for the Construction of the Bicyclo[4.3.0]nonane Core. Molecules, 21(10), 1358. [Link]

  • Chan, M. F., Raju, B. G., Kois, A., Varughese, J. I., Varghese, K. I., & Balaji, V. N. (1999). Design and synthesis of 1,4-diazabicyclo[4.3.0]nonane peptidomimetic endothelin antagonists. Heterocycles, 51(1), 5-8. [Link]

  • Pepeu, G., & Spignoli, G. (1989). Nootropic drugs and brain cholinergic mechanisms. Progress in neuro-psychopharmacology & biological psychiatry, 13, S77–S88. [Link]

  • Pugliese, A., Corrias, F., & Schirinzi, T. (2012). Effectiveness of nootropic drugs with cholinergic activity in treatment of cognitive deficit: a review. Journal of experimental pharmacology, 4, 113–120. [Link]

  • Nootropics Expert. (2025). Advanced Guide to Acetylcholine Supplements in Nootropic Stacks. [Link]

  • Dowd, F. J., & Robinson, S. E. (1992). Mechanism of acetylcholine release: possible involvement of presynaptic muscarinic receptors in regulation of acetylcholine release and protein phosphorylation. Journal of Neuroscience, 12(12), 4732-4739. [Link]

  • Wikipedia. (2024). Acetylcholine. [Link]

  • Gualtieri, F. (2016). Pathways of Acetylcholine Synthesis, Transport and Release as Targets for Treatment of Adult-Onset Cognitive Dysfunction. Current medicinal chemistry, 23(26), 2849–2860. [Link]

  • Singh, S., & Kumar, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Kim, D. H., & Kim, H. R. (2012). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 33(11), 3799-3804. [Link]

Sources

Biological Targets of Octahydropyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Proline Mimetic

The octahydropyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, primarily valued for its ability to mimic the conformational properties of proline-rich peptide turns. By fusing a pyrrolidine ring with a piperazine ring, this bicyclic system locks the nitrogen atoms in a rigid orientation, reducing the entropic penalty of binding to protein targets.

This guide analyzes the core biological targets of this scaffold, focusing on its most validated application: Smac mimetics for Inhibitor of Apoptosis Protein (IAP) antagonism . We also examine its utility in N-myristoyltransferase (NMT) inhibition and GPCR modulation.

Structural Basis of Bioactivity

The biological potency of octahydropyrrolo[1,2-a]pyrazine derivatives stems from their stereochemical rigidity.

  • Proline Bioisostere: The scaffold mimics the AVPI (Ala-Val-Pro-Ile) tetrapeptide binding motif found in the mitochondrial protein Smac/DIABLO.

  • Conformational Lock: The bridgehead nitrogen (N4) and the chiral centers at positions 3 and 8a allow the molecule to project hydrophobic substituents into specific protein pockets (e.g., the P4 pocket of IAP BIR domains) with high precision.

Chemical Structure & Numbering

The core structure consists of a saturated 5,6-fused bicyclic system.

  • Key Interaction Points:

    • N-Terminal Amine (Position 2/3 equivalent): Critical for hydrogen bonding with surface residues (e.g., Glu/Asp).

    • Hydrophobic "East" Region: Substituents on the pyrrolidine ring often target deep hydrophobic grooves.

Primary Target: Inhibitor of Apoptosis Proteins (IAPs)

Therapeutic Area: Oncology (Breast Cancer, Melanoma)

The most definitive target for this scaffold is the Inhibitor of Apoptosis (IAP) family, specifically XIAP (X-linked IAP) and cIAP1/2 (Cellular IAP).

Mechanism of Action: Smac Mimicry

IAPs normally bind to and inhibit Caspases-3, -7, and -9, preventing apoptosis in cancer cells. The endogenous protein Smac (Second Mitochondria-derived Activator of Caspases) antagonizes IAPs by binding to their BIR3 domains via an N-terminal AVPI motif.[1]

Octahydropyrrolo[1,2-a]pyrazine derivatives act as Smac mimetics . They competitively bind to the BIR3 domain of XIAP and cIAP, displacing caspases and restoring the cell's apoptotic machinery.

Signaling Pathway Visualization

The following diagram illustrates how these derivatives restore apoptosis by inhibiting the IAP-Caspase interaction.

IAP_Pathway Smac Endogenous Smac (Mitochondria) XIAP XIAP / cIAP1 (Anti-Apoptotic) Smac->XIAP Antagonizes Compound Octahydropyrrolo[1,2-a]pyrazine Derivative Compound->XIAP High Affinity Binding (BIR3 Domain) Caspase Caspase-3/7/9 (Pro-Apoptotic) XIAP->Caspase Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Induces

Caption: Octahydropyrrolo[1,2-a]pyrazine derivatives displace Caspases from XIAP, restoring apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that the efficacy of this scaffold as an IAP antagonist relies on specific substitutions:

  • N-Terminus: Must mimic the Alanine of AVPI. An N-methylalanyl moiety is often attached to the secondary amine of the piperazine ring.

  • C-Terminus (Pyrrolidine ring): Hydrophobic groups (e.g., diphenylmethyl or cyclohexyl) at position 3 or 7 mimic the Isoleucine of AVPI, filling the hydrophobic pocket of the BIR3 domain.

  • Stereochemistry: The (3S, 8aR) configuration is often essential for optimal binding affinity (IC50 < 10 nM).

Secondary Biological Targets

N-Myristoyltransferase (NMT)

Therapeutic Area: Infectious Disease (Fungal/Parasitic), Oncology NMT catalyzes the lipid modification (myristoylation) of proteins, essential for membrane localization.

  • Targeting Logic: The octahydropyrrolo[1,2-a]pyrazine scaffold has been identified as a competitive inhibitor of the peptide-binding site of human NMT-1.

  • Key Insight: Unlike peptidomimetics that target the myristoyl-CoA pocket, these derivatives compete with the protein substrate, offering higher selectivity.

Mu-Opioid Receptor (GPCR)

Therapeutic Area: Pain Management Constrained analogs of N-phenethylpiperidines using this scaffold have shown high affinity for the Mu-opioid receptor .

  • Mechanism: The bicyclic core restricts the conformational flexibility of the piperazine nitrogen, locking the pharmacophore in a bioactive conformation that antagonizes the receptor with sub-nanomolar affinity (

    
     values often < 1 nM).
    

Quantitative Data Summary

The following table summarizes the potency of key derivatives discussed in authoritative medicinal chemistry literature.

Target ClassSpecific TargetCompound ExampleActivity TypePotency (IC50 / Ki)Reference
IAP cIAP1Compound 45 (T-3256336)Antagonist1.3 nM[1]
IAP XIAPCompound 26bAntagonist300 nM[2]
Enzyme Human NMT-1Cyclohexyl-derivativeInhibitor~6 µM[3]
GPCR Mu-OpioidConstrained Analog 36Antagonist

= 0.47 nM
[4]

Experimental Protocols

Directive: The following protocols are designed for validation of the primary target (IAP Antagonism).

Synthesis: Diamine Cyclization Route

This workflow constructs the bicyclic core from a chiral diamine, ensuring stereochemical retention.

Reagents:

  • Chiral Diamine (e.g., derived from Proline or Phenylalanine)

  • Methyl 2,3-dibromopropionate

  • Triethylamine (Et3N)

  • Toluene

Step-by-Step Protocol:

  • Preparation: Dissolve the chiral diamine (1.0 eq) in anhydrous toluene under nitrogen atmosphere.

  • Addition: Add Et3N (2.5 eq) followed by dropwise addition of methyl 2,3-dibromopropionate (1.1 eq).

  • Cyclization: Heat the mixture to 90°C for 16 hours. The reaction proceeds via double N-alkylation.

  • Workup: Cool to room temperature. Filter off the triethylammonium bromide salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR (look for bridgehead methine signal) and HRMS.

Assay: Fluorescence Polarization (FP) for IAP Binding

This assay measures the ability of a compound to displace a fluorescently labeled Smac peptide from the XIAP BIR3 domain.

Materials:

  • Protein: Recombinant Human XIAP BIR3 domain (GST-tagged).

  • Tracer: 5-FAM-labeled AVPI peptide (Smac mimetic tracer).

  • Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide.

Protocol:

  • Plate Setup: Use black 96-well non-binding surface plates.

  • Master Mix: Prepare a solution containing 20 nM XIAP-BIR3 protein and 5 nM FAM-AVPI tracer in the assay buffer.

  • Compound Addition: Add 1 µL of the test compound (in DMSO) to the wells. Include DMSO-only controls (0% inhibition) and unlabeled AVPI peptide controls (100% inhibition).

  • Incubation: Add 99 µL of the Master Mix to each well. Incubate in the dark at Room Temperature for 30 minutes to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Analysis:

    • Calculate IC50 by plotting mP vs. log[Compound Concentration]. A decrease in mP indicates displacement of the tracer.

FP_Assay_Workflow Step1 Mix Recombinant XIAP-BIR3 + FAM-Tracer Step2 Add Test Compound Step1->Step2 Step3 Incubate 30 min @ RT Step2->Step3 Step4 Measure FP (Ex 485 / Em 530) Step3->Step4 Result Calculate IC50 (Tracer Displacement) Step4->Result

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

References

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Source: Journal of Medicinal Chemistry (2013).[2] URL:[Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (2006). URL:[Link]

  • Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface. Source: Acta Pharmaceutica Sinica B (2019).[3] URL:[Link]

Sources

An In-depth Technical Guide to the Stereospecificity of Octahydropyrrolo[1,2-a]pyrazine: The Case of (R)- and (S)-Praziquantel

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Pharmacology

In drug development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Molecules that are non-superimposable mirror images of each other are known as enantiomers, a property called chirality. While enantiomers often share identical physical properties, their interactions with the chiral environment of the body—such as receptors, enzymes, and other proteins—can differ dramatically. This guide delves into the profound differences between the (R) and (S) enantiomers of molecules built upon the octahydropyrrolo[1,2-a]pyrazine core, using the essential anthelmintic drug, Praziquantel (PZQ), as a definitive case study.

Praziquantel is the cornerstone therapy for schistosomiasis, a parasitic disease affecting hundreds of millions of people worldwide.[1][2] It is administered as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. However, the therapeutic, anthelmintic activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's side effects and bitter taste.[3][4][5] Understanding the stereospecific differences in their mechanism of action, pharmacokinetics, and analytical separation is paramount for researchers and professionals in drug development aiming to optimize therapy and improve patient outcomes.

I. Physicochemical Properties: A Study in Similarities and Subtle Differences

Enantiomers are defined by their nearly identical physical properties in an achiral environment. They have the same melting point, solubility, and spectroscopic profiles. The key distinguishing feature is their interaction with plane-polarized light, known as optical rotation.

A study on the solubility and thermodynamic properties of PZQ isomers revealed that while the enantiomers have nearly identical melting points and enthalpies of fusion, these values are substantially lower than those of the racemic mixture.[6][7] This indicates that the racemate crystallizes as a racemic compound (a distinct crystal lattice containing both enantiomers) rather than a simple mixture. Consequently, the individual (R) and (S) enantiomers are approximately twice as soluble in water as the racemic compound, a finding with significant implications for formulation and bioavailability.[6][7]

Property(R)-Praziquantel(S)-PraziquantelRacemic (RS)-Praziquantel
Anthelmintic Activity High (Eutomer)[8]Low / Inactive[8]Active (due to (R)-PZQ)
Melting Point Lower than racemate[6][7]Lower than racemate[6][7]~142.7 °C[9]
Aqueous Solubility ~2x higher than racemate[6][7]~2x higher than racemate[6][7]Low (BCS Class II Drug)[9]
Optical Rotation Levorotatory (-)[5]Dextrorotatory (+)[5]Optically inactive
Taste Less bitter[4]Primarily responsible for bitter taste[4]Bitter[4][5]

Table 1: Comparative properties of Praziquantel enantiomers and the racemate.

II. Pharmacodynamics: The Molecular Basis of Stereoselective Action

The dramatic difference in biological activity between (R)- and (S)-Praziquantel lies in their interaction with the target in the parasite. The primary mechanism of action of PZQ is the disruption of calcium homeostasis in the schistosome.[10][11]

(R)-Praziquantel acts as a potent agonist on specific ion channels in the parasite.[12] Research has identified a transient receptor potential (TRP) channel, specifically TRPMPZQ, as a key molecular target.[12][13][14] The (R)-enantiomer binds to a hydrophobic pocket within this channel, causing it to open and allowing a massive and rapid influx of calcium ions (Ca²⁺) into the parasite's cells.[11][12] This Ca²⁺ surge induces a sustained muscular contraction and paralysis (spastic paralysis) of the worm.[11][13] It also causes severe damage to the worm's outer surface, the tegument, exposing its antigens to the host's immune system, which facilitates its clearance.[13][15]

In stark contrast, the (S)-enantiomer is significantly less effective at activating this channel.[12][13] Studies have shown that the concentration of (S)-PZQ required to activate the TRPMPZQ channel is orders of magnitude higher than for (R)-PZQ.[13] For instance, one study noted the IC₅₀ (the concentration required to inhibit 50% of the worm's motility) for (R)-PZQ was 0.04 µg/ml, whereas the IC₅₀ for (S)-PZQ was over 100 times higher.[8] This stereospecificity strongly suggests a precise three-dimensional fit between the (R)-enantiomer and its binding site on the channel, a fit that the (S)-enantiomer cannot achieve effectively.

G cluster_R (R)-Praziquantel Interaction cluster_S (S)-Praziquantel Interaction R_PZQ (R)-PZQ R_Receptor TRPMPZQ Channel (Specific Binding Pocket) R_PZQ->R_Receptor High Affinity Binding R_Effect Channel Activation Massive Ca²⁺ Influx R_Receptor->R_Effect R_Outcome Spastic Paralysis & Tegument Damage R_Effect->R_Outcome S_PZQ (S)-PZQ S_Receptor TRPMPZQ Channel (Binding Pocket) S_PZQ->S_Receptor Low Affinity Poor Fit S_Effect Minimal / No Channel Activation S_Receptor->S_Effect S_Outcome Little to No Anthelmintic Effect S_Effect->S_Outcome

Figure 1: Differential binding of (R)- and (S)-Praziquantel to the parasite's TRPMPZQ ion channel.

III. Pharmacokinetics (ADME): Stereoselectivity in the Host

Once administered, the two enantiomers of Praziquantel are not treated identically by the body. The processes of absorption, distribution, metabolism, and excretion (ADME) can be stereoselective.

Studies in humans and various animal models have consistently shown that the plasma concentration of the inactive (S)-PZQ is higher than that of the active (R)-PZQ after administration of the racemic mixture.[16][17][18] This suggests that (R)-PZQ is either metabolized more rapidly or has a larger volume of distribution. The primary route of metabolism is hydroxylation by cytochrome P450 (CYP450) enzymes in the liver. The major metabolite is trans-4-hydroxy-praziquantel, which itself shows stereospecific activity, with the R-metabolite being more active than the S-metabolite, though both are less potent than the parent (R)-PZQ.[8] The faster clearance of the active (R)-enantiomer is a critical consideration for dosing regimens and the development of enantiopure formulations.

PK Parameter(R)-Praziquantel(S)-Praziquantel
Plasma Cmax Lower[17]Higher[17]
Plasma AUC0-24h Lower[17]Higher[17]
Metabolism More rapid[18]Slower[18]
Half-life (t1/2) Shorter (e.g., 1.1 h)[17]Longer (e.g., 3.3 h)[17]

Table 2: Comparative pharmacokinetic parameters of Praziquantel enantiomers in humans after oral administration of the racemate.

IV. Analytical Methodologies: Separating Mirror Images

The separation and quantification of enantiomers are essential for both research and quality control. Since enantiomers have identical properties on achiral media, specialized techniques are required.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for separating the enantiomers of Praziquantel.[19][20] CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Step-by-Step Protocol: Chiral HPLC Separation of Praziquantel Enantiomers

This protocol is a representative example based on established methods.[21][22]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Chiral Column: A cellulose-based CSP, such as a Chiralcel OJ-R or Eurocel 03, is highly effective.[21][22] These columns provide the necessary chiral environment for separation.

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier and a buffer, for example, 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).[21] The exact ratio may need optimization.

    • System Equilibration: The column must be thoroughly equilibrated with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[21][22]

  • Sample Preparation:

    • Dissolve the racemic Praziquantel standard or sample in the mobile phase to a known concentration (e.g., 10-600 ng/ml).[21]

    • For biological samples (e.g., serum), a solid-phase extraction (SPE) step is necessary to clean the sample and prevent interference.[21]

  • Analysis:

    • Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.[22]

    • Detection: Monitor the eluent using a UV detector, typically at 210 nm, where the molecule exhibits strong absorbance.[21][22]

    • Data Acquisition: Record the chromatogram. Two distinct peaks should be observed, corresponding to the (S) and (R) enantiomers. The order of elution depends on the specific column and mobile phase used.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations for each enantiomer.

    • Calculate the concentration of each enantiomer in the unknown sample by comparing its peak area to the calibration curve.

G cluster_workflow Chiral HPLC Workflow start Sample (Racemic PZQ) hplc HPLC System (Pump, Injector) start->hplc Inject column Chiral Stationary Phase (CSP) Column hplc->column Mobile Phase Flow detector UV Detector (210 nm) column->detector output Chromatogram (Separated Peaks) detector->output

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of Octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The octahydropyrrolo[1,2-a]pyrazine scaffold (CAS: 2762-39-2 for racemate) is a privileged bicyclic diamine widely utilized in medicinal chemistry as a conformationally restricted proline mimetic. It serves as a core pharmacophore in inhibitors of apoptosis proteins (IAP), N-myristoyltransferase (NMT) inhibitors, and histamine H3 antagonists.

Chemical Challenge: The molecule contains two nitrogen atoms:

  • N-Bridgehead (Position 4/8a): A tertiary amine with significant steric hindrance and reduced nucleophilicity due to the bicyclic framework.

  • N-Secondary (Position 2): A highly nucleophilic secondary amine (

    
     hybridized), which is the target for alkylation.
    

Operational Directive: The primary synthetic risk is quaternization (over-alkylation) of the N2 nitrogen or competitive salt formation at the bridgehead nitrogen under forcing conditions. This guide presents two validated protocols:

  • Protocol A (Reductive Amination): The gold standard for introducing complex alkyl chains or ensuring mono-alkylation.

  • Protocol B (Direct Nucleophilic Substitution): Best suited for simple, unhindered electrophiles (e.g., methyl, ethyl, benzyl).

Mechanism & Reactivity Profile[1][2]

The following diagram illustrates the competitive pathways and the thermodynamic preference for N2-alkylation.

ReactionMechanism Substrate Octahydropyrrolo[1,2-a]pyrazine (Secondary Amine) Inter_Imine Iminium Ion (Intermediate) Substrate->Inter_Imine Reductive Amination (+ Aldehyde) Product_Mono N2-Alkylated Product (Target) Substrate->Product_Mono Direct Alkylation (+ R-X, Base) Electrophile Electrophile (R-X) or Carbonyl (R=O) Inter_Imine->Product_Mono Reduction (NaBH(OAc)3) Side_Quat Quaternary Ammonium Salt (Over-alkylation impurity) Product_Mono->Side_Quat Excess R-X (Uncontrolled)

Figure 1: Reaction pathways. Reductive amination (Blue path) avoids the quaternary salt formation common in direct alkylation (Red path).

Protocol A: Reductive Amination (Preferred)

Rationale: This method relies on the formation of an iminium ion intermediate followed by in situ reduction. It is self-limiting to mono-alkylation because the resulting tertiary amine is sterically hindered and electronically deactivated toward further reaction with the carbonyl species.

Materials
  • Substrate: Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 – 2.0 equiv) – Crucial for ketone substrates.

Experimental Procedure
  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve octahydropyrrolo[1,2-a]pyrazine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
    
  • Activation: Add the aldehyde/ketone (1.1 mmol). If using a ketone or a hindered aldehyde, add Acetic Acid (1.0 mmol) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[1] Formation of the imine/enamine may be visible, or the spot may streak.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Note: STAB is a mild reducing agent and will not reduce aldehydes/ketones to alcohols as fast as it reduces the iminium ion, preserving stoichiometry.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[1] Dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM:MeOH:

    
     gradients, e.g., 95:5:0.5).
    

Protocol B: Direct Nucleophilic Substitution ( )

Rationale: Suitable for primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). This method requires strict stoichiometric control to prevent quaternization.

Materials
  • Substrate: Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Electrophile: Alkyl Halide (0.95 – 1.0 equiv) – Slight deficit prevents over-alkylation.

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Experimental Procedure
  • Preparation: Suspend octahydropyrrolo[1,2-a]pyrazine (1.0 mmol) and

    
     (3.0 mmol) in anhydrous ACN (5 mL).
    
  • Addition: Add the Alkyl Halide (0.95 mmol) dropwise at 0°C.

    • Critical Step: Do not add the electrophile all at once. Slow addition favors reaction with the unreacted secondary amine over the product tertiary amine.

  • Reaction: Stir at RT (for reactive halides like BnBr) or heat to 60°C (for less reactive alkyl chlorides). Monitor by LC-MS to detect formation of

    
     (Product) vs 
    
    
    
    (Bis-alkylated impurity).
  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.

    • Partition between EtOAc and Water. (Note: The product is polar; ensure it does not remain in the aqueous phase. Saturation with NaCl helps extraction).

  • Purification: Flash chromatography on silica gel or conversion to the HCl salt for recrystallization.

Comparative Data & Troubleshooting

FeatureReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Selectivity High (Mono-alkylation dominant)Moderate (Risk of Quaternization)
Substrate Scope Aldehydes, Ketones (Cyclic/Acyclic)Primary Alkyl Halides, Benzyls
Reaction Time 4 – 16 Hours1 – 24 Hours
Purification Easier (Cleaner crude profile)Harder (Separation of salts)
Key Risk Incomplete reduction (check pH)Over-alkylation (Poly-substitution)
Troubleshooting Guide
  • Problem: Low Yield in Protocol A.

    • Cause: Incomplete imine formation.

    • Fix: Add molecular sieves (4Å) to the reaction to scavenge water, driving the equilibrium toward the imine. Increase Acetic Acid to 2.0 equiv.

  • Problem: Product stuck in Aqueous Layer.

    • Cause: Octahydropyrrolo[1,2-a]pyrazine derivatives are highly polar.

    • Fix: Use "Salting out" extraction (saturate aqueous layer with NaCl). Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of EtOAc.

  • Problem: Over-alkylation in Protocol B.

    • Cause: Excess electrophile or high local concentration.

    • Fix: Use 0.9 equiv of electrophile. Perform reaction at lower temperature (0°C -> RT). Switch to Protocol A if possible (convert halide to aldehyde).

Workflow Decision Matrix

DecisionTree Start Start: N-Alkylation of Octahydropyrrolo[1,2-a]pyrazine Q1 Is the R-group available as an Aldehyde or Ketone? Start->Q1 MethodA Use Protocol A (Reductive Amination) Q1->MethodA Yes (Preferred) Q2 Is the R-group a Methyl or simple Primary Alkyl? Q1->Q2 No (Only Halide available) MethodB Use Protocol B (Direct Alkylation) Q2->MethodB Yes Special Consider Buchwald-Hartwig (For Arylation) Q2->Special No (Aryl Halide)

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

References

  • Proline Mimetics in IAP Antagonists: Title: Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic.[2] Source: Bioorganic & Medicinal Chemistry (2013).[3] URL:[Link]

  • NMT Inhibitor Development: Title: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1.[4][5] Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • General Reductive Amination Guidelines: Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable. Source: ACS Green Chemistry Institute. URL:[Link]

  • Synthesis of the Scaffold: Title: Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy. Source: Letters in Organic Chemistry (2023).[6] URL:[Link]

Sources

Application Note: Reductive Amination Strategies for Bicyclic Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) are "privileged structures" in modern drug discovery. Their rigid 3D architecture vectors substituents into precise regions of chemical space, improving potency and selectivity compared to flexible piperazine analogs.

However, this rigidity introduces significant synthetic challenges during reductive amination:

  • Steric Hindrance: The bicyclic cage shields the nitrogen lone pair, retarding iminium formation.

  • Strain Energy: Formation of exocyclic double bonds (iminiums) on bicyclic rings can be energetically unfavorable (Bredt’s rule implications for bridgehead nitrogens).

  • Regiocontrol: Differentiating between two secondary amines in a symmetric scaffold without orthogonal protecting groups.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard textbook conditions to high-success industrial methodologies.

Mechanistic Insight: The "Stalled" Iminium

In standard reductive amination, the reaction proceeds through a hemiaminal intermediate which collapses to an iminium ion. For bicyclic diamines, this collapse is often the rate-determining step (RDS) due to ring strain.

Diagram 1: Mechanism & Titanium Activation

The following diagram illustrates why standard conditions often fail and how Titanium(IV) isopropoxide drives the equilibrium forward.

ReductiveAmination Start Bicyclic Diamine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Addition Iminium Iminium Ion (Strained) Hemiaminal->Iminium Dehydration (Often Stalled) Hemiaminal->Iminium Promoted by Ti(IV) Product Alkylated Product Iminium->Product Reduction Ti Ti(OiPr)4 Lewis Acid / Water Scavenger Ti->Hemiaminal Activates Oxygen STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium Delivers H-

Caption: Ti(OiPr)4 acts as a dual-mode catalyst, coordinating to the hemiaminal oxygen to facilitate leaving group departure (water) while simultaneously scavenging the released water to drive equilibrium.[1]

Critical Reaction Variables

Selection of the reducing agent and solvent is binary: it depends entirely on the stability of the iminium species.

VariableStandard OptionHigh-Performance OptionWhy?
Reducing Agent NaBH(OAc)₃ (STAB) NaBH₃CN + Ti(OiPr)₄ STAB is mild and selective (Abdel-Magid protocol) but requires the imine to form spontaneously. If the bicyclic amine is hindered, Ti(IV) is required to force imine formation; STAB is incompatible with Ti(IV) (gelling), so NaBH₃CN is used.
Solvent DCE (1,2-Dichloroethane) THF or Toluene DCE is the gold standard for STAB due to favorable dielectric properties. However, for Ti-mediated reactions, THF is preferred to prevent precipitation.
Stoichiometry 1.1 - 1.5 equiv Carbonyl 0.8 equiv Carbonyl Use excess carbonyl for complete conversion of protected diamines. Use sub-stoichiometric carbonyl to achieve mono-alkylation on symmetric diamines.
Acid Additive Acetic Acid (AcOH) None (with Ti) AcOH catalyzes imine formation in STAB reactions. Do not use AcOH with Ti(OiPr)₄ as it will ligand exchange and deactivate the Lewis Acid.

Experimental Protocols

Protocol A: The "Abdel-Magid" Method (Standard)

Best for: Unhindered bicyclic amines (e.g., 2,5-diazabicyclo[2.2.1]heptane with one N-protected) reacting with aldehydes or reactive ketones.

  • Dissolution: Dissolve the amine (1.0 equiv) and aldehyde/ketone (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Note: If the amine is a salt (e.g.,

      
      ), add DIPEA  (1.0 equiv per HCl) and stir for 10 min before adding the carbonyl.
      
  • Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv).

    • Why: Protonation of the carbonyl oxygen catalyzes nucleophilic attack.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If LCMS shows unreacted amine but no imine, the imine formation is stalled. Switch to Protocol B.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Crucial: If the product is water-soluble, use "salting out" (saturate aqueous layer with NaCl) or use 10% MeOH in DCM for extraction.

Protocol B: The "Mattson" Ti(IV) Method (Advanced)

Best for: Sterically hindered bicyclic amines, unreactive ketones, or when Protocol A fails.

  • Complexation: Combine amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv) neat via syringe.
    
    • Caution:

      
       is moisture sensitive. Use a nitrogen atmosphere.
      
  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).

    • Validation: Monitor by NMR or IR (disappearance of C=O stretch) if possible. LCMS may hydrolyze the imine back to SM on the column, giving false negatives.

  • Reduction:

    • Option 1 (One-pot): Add Sodium Cyanoborohydride (

      
      ) (2.0 equiv) and stir for 4–12 hours.
      
    • Option 2 (Safer): Dilute with MeOH (equal volume to THF), then add Sodium Borohydride (

      
      ) (2.0 equiv) carefully. (Note: 
      
      
      
      is stronger and may reduce unreacted ketone to alcohol).
  • Quench (The "Caking" Fix): Add 10% aqueous NaOH or Rochelle’s Salt solution. Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers.

    • Why: Titanium salts form a gelatinous goo that traps product. Basic hydrolysis or chelation (Rochelle's) is mandatory for yield.

Decision Workflow

Use this logic tree to select the correct experimental path.

DecisionTree Q1 Is the Diamine Scafold Symmetric (Unprotected)? Q2 Is the Carbonyl an Aldehyde or Ketone? Q1->Q2 No (Protected/Asymmetric) Path1 Protocol C: Statistical Control (0.7 equiv Carbonyl) Q1->Path1 Yes (Symmetric) Path2 Protocol A: Standard STAB (DCE, AcOH) Q2->Path2 Aldehyde (Reactive) Path3 Protocol B: Ti(OiPr)4 Mediated Q2->Path3 Ketone (Hindered)

Caption: Workflow for selecting reaction conditions based on substrate symmetry and steric profile.

Troubleshooting & "Self-Validating" Tips

The Boron-Amine Complex Trap

Symptom: LCMS shows product mass, but yield is <10% after extraction. Cause: Bicyclic amines are strong chelators. They form stable complexes with boron species (from STAB/


) that are soluble in water/organic interface but not pure organic solvent.
Solution: 
  • Heat the Quench: Stir the crude reaction mixture with aqueous

    
     or NaOH at 50°C for 30 minutes before separation.
    
  • Methanol Wash: If using SCX columns, wash with MeOH first, then elute with

    
     in MeOH. The ammonia displaces the boron.
    
Regioselectivity in Symmetric Diamines

If you need to mono-alkylate a symmetric bicyclic diamine (e.g., cis-2,5-diazabicyclo[2.2.1]heptane):

  • Do NOT use 1:1 stoichiometry. You will get a statistical mixture (approx 33% SM, 33% Mono, 33% Bis).

  • Protocol: Add the Carbonyl (0.6–0.7 equiv) dropwise to a solution of Diamine (1.0 equiv) .

  • Allow imine formation to complete before adding the reducing agent.[2]

  • Purify via SCX chromatography or reverse-phase prep-HPLC to recover the unreacted diamine for recycling.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][9]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[9][11] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Application Notes and Protocols: Octahydropyrrolo[1,2-a]pyrazine as a Constrained Proline Surrogate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Rationale

The therapeutic potential of peptides is often hindered by two primary liabilities: conformational flexibility and susceptibility to proteolytic degradation. Unstructured peptides exist as an ensemble of conformations in solution, which leads to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. Furthermore, native peptides are rapidly cleared in vivo by proteases. The unique proteinogenic amino acid, L-proline, imposes significant conformational restrictions on the peptide backbone due to its cyclic pyrrolidine side chain, making it a frequent constituent of turns and rigid secondary structures.[1]

To further enhance these properties, medicinal chemists employ proline surrogates or mimetics. These are non-natural amino acids designed to lock the peptide backbone into a more defined and stable conformation.[2][3] The bicyclic scaffold of octahydropyrrolo[1,2-a]pyrazine represents a superior class of proline surrogate. Its rigid, fused-ring system dramatically reduces the available conformational space compared to the already constrained proline, offering a powerful tool to engineer peptides with improved stability, enhanced receptor affinity, and better pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthesis of the requisite Fmoc-protected octahydropyrrolo[1,2-a]pyrazine building block and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for evaluating the resulting peptidomimetics.

Part 2: Synthesis of the SPPS-Ready Building Block

To be utilized in standard Fmoc-based SPPS, the octahydropyrrolo[1,2-a]pyrazine core must be functionalized with a carboxylic acid and protected with an N-Fmoc group. The following section details a representative, robust protocol for the synthesis of Fmoc-(3S,8aS)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid , the key building block for peptide synthesis. This protocol is based on well-established methods for the protection of amino acids.[4][5]

Diagram 1: Structural Comparison

G start Starting Material: (3S,8aS)-octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid dissolve 1. Dissolve in Acetone/Water with NaHCO3 start->dissolve protect 2. Add Fmoc-OSu Stir Overnight dissolve->protect workup 3. Aqueous Work-up & Acidification protect->workup extract 4. Extract with Ethyl Acetate workup->extract purify 5. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product: Fmoc-Protected Building Block purify->product A Peptide-Resin (N-terminal Fmoc) B 1. Deprotection (20% Piperidine/DMF) A->B C Peptide-Resin (Free N-terminal Amine) B->C D 2. Coupling Fmoc-Surrogate, HATU, DIPEA (2-4 hours) C->D E Wash & Monitor (Kaiser Test) D->E F Repeat Coupling if necessary E->F Test Positive G Next Cycle E->G Test Negative F->D Re-activate & Couple

Sources

Application Note: Preparation and Validation of N-Myristoyltransferase (NMT) Inhibitors Utilizing Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the irreversible co-translational and post-translational transfer of myristate (a 14-carbon saturated fatty acid) from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine of target proteins[1][2]. This lipid modification is essential for membrane targeting, protein-protein interactions, and the stabilization of numerous signaling proteins[2]. Consequently, NMT has emerged as a highly validated therapeutic target for oncology, viral infections (e.g., rhinovirus, where it blocks viral capsid assembly)[3][4][5], and parasitic diseases (e.g., malaria, leishmaniasis, trypanosomiasis)[1][6][7].

Bicyclic scaffolds—such as indazoles, quinolines, and benzofurans—are privileged structures in NMT inhibitor design[6][8]. These scaffolds provide the necessary rigidity to effectively mimic the native peptide substrate. They occupy the peptide-binding pocket and project basic amine or piperazine tails to form critical salt bridges with the enzyme's C-terminal carboxylate (e.g., Leu492), while heteroatoms in the bicyclic core form hydrogen bonds with conserved serine residues (e.g., Ser405 in human NMT, Ser330 in T. brucei NMT)[7][8][9].

Mechanistic Pathway & Structural Biology

NMT operates via an ordered Bi-Bi catalytic mechanism. The apo-enzyme first binds Myr-CoA, which induces a significant conformational change that structures the peptide-binding pocket[6]. The target protein substrate then binds, the myristate is transferred, and the products (CoA-SH and myristoylated protein) are sequentially released[6].

Bicyclic inhibitors act as competitive inhibitors of the peptide substrate. They bind to the NMT:Myr-CoA binary complex, trapping the enzyme in a dead-end ternary complex[1][9]. For instance, the highly potent indazole-based dual NMT1/2 inhibitor IMP-1088 exhibits picomolar affinity (Kd < 210 pM) by synergistically stabilizing this closed conformation, resulting in an exceptionally slow off-rate[3][5][9].

NMT_Mechanism Apo Apo-NMT Binary Binary Complex (NMT : Myr-CoA) Apo->Binary Binds MyrCoA Myristoyl-CoA MyrCoA->Binary Ternary Catalytic Ternary Complex Binary->Ternary Substrate Binding DeadEnd Dead-End Inhibited Complex (NMT : Myr-CoA : Inhibitor) Binary->DeadEnd Inhibitor Binding Peptide Target Protein (N-term Glycine) Peptide->Ternary Inhibitor Bicyclic Inhibitor (e.g., IMP-1088) Inhibitor->DeadEnd Products Myristoylated Protein + CoA-SH Ternary->Products Catalysis & Release Products->Apo Enzyme Recycling

Ordered Bi-Bi catalytic mechanism of NMT and formation of the dead-end inhibited complex.

Chemical Synthesis Protocol: Preparation of Bicyclic NMT Inhibitors

This protocol outlines the general synthesis of a 3-substituted indazole/quinoline bicyclic scaffold via Suzuki-Miyaura cross-coupling, a highly reliable method for generating diverse, sterically hindered NMT inhibitors[5][7].

Rationale (Causality) : The bicyclic core (e.g., indazole) provides the necessary rigidity and hydrogen-bond acceptor properties (via the N1 lone pair) to interact with the conserved Serine in the binding pocket[8]. The late-stage cross-coupling allows for modular diversification to optimize the basic amine tail, which is strictly required to form a salt bridge with the NMT C-terminus[8][9].

Step-by-Step Methodology :

  • Halogenation of the Bicyclic Core : Dissolve the starting bicyclic scaffold (e.g., 1-methyl-1H-indazole) in anhydrous N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0°C. Stir for 4 hours.

    • Causality: Electrophilic aromatic substitution specifically at the electron-rich C3 position primes the scaffold for subsequent cross-coupling.

  • Boronic Ester Formation : Treat the corresponding aryl bromide (containing the basic amine or piperazine tail) with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium acetate (3.0 eq) in 1,4-dioxane. Heat to 90°C under argon for 12 hours.

    • Causality: Converts the aryl halide into a reactive nucleophilic coupling partner, tolerating the basic amine functionality.

  • Suzuki-Miyaura Cross-Coupling : Combine the C3-iodo-indazole (from Step 1) and the aryl boronic ester (from Step 2) in a 4:1 mixture of 1,4-dioxane and water. Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles. Heat at 100°C for 16 hours.

    • Causality: The palladium catalyst facilitates the C-C bond formation between the two rings. Water is essential to dissolve the inorganic base, which coordinates and activates the boronic ester for transmetalation.

  • Purification : Quench the reaction with water, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the final bicyclic inhibitor.

Biochemical Validation: CPM Fluorogenic Assay

To validate the intrinsic inhibitory potency (IC50) of the synthesized compounds, a continuous fluorogenic assay using 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is employed.

Rationale (Causality) : NMT catalyzes the transfer of myristate, releasing free Coenzyme A (CoA-SH). CPM is completely non-fluorescent until its maleimide group reacts with the free thiol of CoA-SH, forming a highly fluorescent thioether. This allows for real-time kinetic monitoring of NMT activity without the need for radioactive isotopes.

Protocol :

  • Reagent Preparation : Prepare Assay Buffer (40 mM Tris-HCl pH 7.4, 0.1 mM EGTA, 10 mM MgCl2, 0.01% Triton X-100).

    • Causality: Triton X-100 prevents non-specific aggregation of the lipophilic bicyclic inhibitors, ensuring accurate dose-response curves.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well black microplate, add 10 µL of recombinant human NMT1 (final concentration 0.5 nM) and 10 µL of the bicyclic inhibitor (serially diluted in DMSO, final DMSO <1%). Add 10 µL of Myristoyl-CoA (final 2 µM). Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation with Myr-CoA is strictly required to form the binary complex, which the inhibitor must bind to[6].

  • Reaction Initiation : Add 10 µL of a mixture containing the peptide substrate (e.g., GLYASKLS-NH2, 10 µM) and CPM reagent (10 µM).

  • Detection : Immediately monitor fluorescence (Ex: 380 nm, Em: 470 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Cellular Target Engagement: Metabolic Labeling via Click Chemistry

To definitively prove that the inhibitor penetrates cells and engages NMT in vivo, metabolic labeling with an alkyne-myristate analogue (YnMyr) followed by Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is performed[5].

Cellular_Assay Cells Cell Culture (e.g., HeLa) Treatment Inhibitor Treatment (1 h) Cells->Treatment Labeling YnMyr Addition (Metabolic Labeling) Treatment->Labeling Lysis Cell Lysis Labeling->Lysis Click CuAAC Click Chemistry (Azide-Fluorophore) Lysis->Click Analysis In-Gel Fluorescence & Western Blot Click->Analysis

Workflow for validating cellular NMT inhibition using alkyne-myristate metabolic labeling.

Protocol :

  • Seed HeLa cells in 6-well plates and grow to 80% confluency.

  • Treat cells with the bicyclic inhibitor (e.g., 1 nM to 1 µM) for 1 hour.

  • Add YnMyr to a final concentration of 5 µM and incubate for 4 hours.

    • Causality: Active NMT will incorporate the alkyne-tagged YnMyr into newly synthesized target proteins. Inhibited NMT will not, resulting in a loss of the alkyne handle in the proteome.

  • Wash cells with cold PBS and lyse in RIPA buffer.

  • CuAAC (Click Chemistry) : To 50 µg of lysate, add 100 µM TAMRA-azide, 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA. React for 1 hour at room temperature.

    • Causality: Covalently attaches a fluorophore to the myristoylated proteins via the alkyne handle.

  • Resolve proteins via SDS-PAGE and visualize using a fluorescence scanner. A dose-dependent decrease in fluorescence indicates successful cellular NMT target engagement[3][5].

Quantitative Data Summary

The structural tuning of bicyclic scaffolds significantly impacts their potency and selectivity across species[6][8]. Below is a summary of representative bicyclic NMT inhibitors and their pharmacological profiles.

Scaffold TypeRepresentative InhibitorTarget OrganismIC50 / KdKey Binding InteractionsRef
Indazole / Pyrazole IMP-1088Human (HsNMT1/2), RhinovirusIC50 < 1 nM, Kd < 210 pMN1 lone pair H-bond to Ser405; Dimethylamino salt bridge to C-term[3][9]
Quinoline DDD85646T. brucei (TbNMT), HumanIC50 ~ 1-2 nMPiperazine salt bridge to C-term; Pyrazole H-bond to Ser330[7][9]
Benzofuran RO-09-4879Candida albicans (CaNMT)IC50 ~ 40-50 nMSelective binding to fungal peptide pocket; H-bond networks[10][11]

References

  • Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088: exploring an NMT inhibitor for antimalarial therapy IUCr Journals[Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency MDPI[Link]

  • IMP-1088 Wikipedia[Link]

  • Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus Nature Chemistry / PMC[Link]

  • Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery PMC[Link]

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications [Link]

  • N-Myristoyltransferase inhibitors as potential antifungal drugs Portico [Link]

  • N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design MDPI [Link]

  • Cassette dosing approach and quantitative structure-pharmacokinetic relationship study of antifungal N-myristoyltransferase inhibitors PubMed [Link]

Sources

Navigating the Challenges of Acylating Octahydropyrrolo[1,2-a]pyrazine Secondary Amines: A Guide to Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Hurdle of a Privileged Scaffold

The octahydropyrrolo[1,2-a]pyrazine core is a prevalent scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, the secondary amine inherent to this bicyclic system presents a significant synthetic challenge, particularly during amide bond formation. Its sterically hindered nature, nestled within a constrained ring system, often leads to sluggish and incomplete reactions with standard acylation protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of peptide coupling reagents to efficiently acylate these challenging secondary amines, ensuring high yields and purity.

The Causality of Coupling: Understanding Reagent Mechanisms

The success of an amide coupling reaction, especially with a hindered amine, is fundamentally dependent on the efficiency of the carboxylic acid activation. Peptide coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby generating a highly reactive acylating species. These reagents are broadly categorized into uronium/aminium salts and phosphonium salts, each with a distinct mechanism of action.

Uronium/Aminium Reagents (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used due to their high reactivity.[1] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[2] The resulting carboxylate anion then attacks the electron-deficient carbon of the uronium salt.[3][4]

In the case of HATU, this forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the OAt anion to generate a highly reactive OAt-active ester.[5] This active ester is then susceptible to nucleophilic attack by the secondary amine of the octahydropyrrolo[1,2-a]pyrazine.[3] The pyridine nitrogen in the HOAt group of HATU is thought to provide anchimeric assistance during the aminolysis step, which can accelerate the reaction rate and reduce racemization, making it particularly effective for difficult couplings.[1][5]

Phosphonium Reagents (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a popular phosphonium-based reagent.[6] Its mechanism also begins with the base-mediated deprotonation of the carboxylic acid.[7] The carboxylate anion then attacks the electrophilic phosphorus center of PyBOP, leading to the formation of a highly reactive benzotriazolyl (OBt) active ester intermediate.[7][8] This activated ester is then readily attacked by the amine to form the desired amide bond.[8] PyBOP is known for its low propensity for racemization and is a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][9]

dot digraph "Coupling Reagent Mechanisms" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} Coupling reagent activation pathways.

Reagent Selection and Performance Comparison

For sterically demanding couplings involving the octahydropyrrolo[1,2-a]pyrazine scaffold, uronium-based reagents, particularly HATU, often exhibit superior performance.[4][10]

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Considerations
Uronium/Aminium HATU, HBTUVery HighVery LowHATU is generally more reactive and effective for hindered couplings than HBTU.[1][11][12] Potential for guanidinylation of the amine if the reagent is in excess.[1]
Phosphonium PyBOPHighLowSafer byproduct profile than BOP.[9][13] Generally very effective, but may be slightly less potent than HATU for the most challenging substrates.[1]
Carbodiimide DCC, DIC, EDCModerateModerate to HighOften require additives like HOBt or HOAt to suppress racemization and improve efficiency.[14][15] The formation of an unreactive N-acylurea byproduct can be a significant issue.[15] Generally less suitable for sterically hindered couplings.[16]

dot graph "Reagent Selection Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} Decision workflow for coupling reagent selection.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the acylation of octahydropyrrolo[1,2-a]pyrazine derivatives. It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the activated species.[17]

Protocol 1: HATU-Mediated Coupling (Preferred for Hindered Systems)

This protocol is recommended as the first-line approach for acylating the octahydropyrrolo[1,2-a]pyrazine secondary amine.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Add DIPEA (3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]

  • Add a solution of the octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. For particularly challenging couplings, the reaction time may be extended to 24 hours, or the temperature may be gently increased to 30-40°C.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NH4Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: PyBOP-Mediated Coupling

This protocol serves as an excellent alternative to HATU.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.)

  • PyBOP (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M).

  • Add DIPEA (3.0 eq.) followed by PyBOP (1.2 eq.) to the solution.[6]

  • Stir for approximately 5 minutes for pre-activation.[6]

  • Add the octahydropyrrolo[1,2-a]pyrazine derivative (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with an organic solvent like ethyl acetate.[8]

  • Wash the organic layer successively with 10% citric acid, water, saturated aqueous NaHCO3, and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficient reagent activity; Steric hindrance is too great.Switch to HATU if not already in use. Increase reaction time and/or temperature (cautiously to 30-40°C).[17][19] Ensure all reagents are fresh and anhydrous.
Presence of Unreacted Starting Material Incomplete reaction; Poor solubility.Increase the equivalents of the coupling reagent and carboxylic acid slightly (e.g., to 1.5 eq.). Switch to a more polar aprotic solvent like NMP.[17]
Side Product Formation Guanidinylation of the amine (with uronium reagents); Racemization.Use equimolar amounts or a slight excess of the carboxylic acid relative to the coupling reagent.[17] Perform the reaction at a lower temperature (e.g., 0°C) if racemization is a concern.[8]

Conclusion

The acylation of the sterically hindered secondary amine in the octahydropyrrolo[1,2-a]pyrazine scaffold requires potent coupling reagents that can efficiently generate a highly reactive acylating intermediate. While several classes of reagents are available, uronium salts, particularly HATU , are often the most effective for these challenging transformations due to their high reactivity and the beneficial kinetic effects of the 7-azabenzotriazole moiety.[4][10] Phosphonium reagents like PyBOP also serve as a robust and safer alternative.[7] By understanding the underlying mechanisms and following the detailed protocols provided, researchers can overcome the synthetic hurdles associated with this privileged scaffold and successfully advance their drug discovery and development programs.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis - Benchchem. (n.d.).
  • HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3).
  • PyBOP | 128625-52-5 | Peptide Coupling Reagent - ChemPep. (n.d.).
  • Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe - Benchchem. (n.d.).
  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation - Benchchem. (n.d.).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
  • HATU - Wikipedia. (n.d.).
  • Technical Support Information Bulletin 1205 - HATU. (n.d.).
  • Acid-Amine Coupling using PyBOP - Organic Synthesis. (n.d.).
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (n.d.).
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025, April 24).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Technical Support Center: HATU Coupling Reactions - Benchchem. (n.d.).
  • PyBOP - A New Peptide Coupling Reagent | PDF | Organic Chemistry - Scribd. (n.d.).
  • PyBOP peptide coupling reagent - Activotec. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Carbodiimides and Additives | AAPPTEC - Peptides. (2021, May 19).

Sources

Application Note: Regioselective N-Boc Protection of Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of Chiral Bicyclic Piperazine Intermediates

Introduction & Mechanistic Rationale

Octahydropyrrolo[1,2-a]pyrazine is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly in the development of CNS therapeutics and calcium channel blockers 1. Commercially, to prevent oxidative degradation and handleability issues, this compound is supplied as a highly stable dihydrochloride salt 2.

When advancing this scaffold through synthetic pipelines, it is often necessary to selectively protect the secondary amine. The structure contains two nitrogen atoms:

  • N-4 (Bridgehead): A tertiary amine that is sterically encumbered and lacks a transferable proton.

  • N-2 (Piperazine ring): A highly nucleophilic secondary amine.

Causality of Regioselectivity: The reaction with di-tert-butyl dicarbonate (Boc₂O) is inherently regioselective. The bridgehead nitrogen cannot form a stable carbamate because it cannot lose a proton to resolve the intermediate cationic charge. Therefore, electrophilic attack exclusively yields the 2-Boc-octahydropyrrolo[1,2-a]pyrazine derivative.

Causality of Reagent Selection: Because the starting material is a dihydrochloride salt, direct addition of Boc₂O will fail. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), must be used to liberate the free base in situ3. We utilize 3.0 equivalents of DIPEA: 2.0 equivalents to scavenge the HCl and 1.0 equivalent to act as a mild basic catalyst, driving the nucleophilic substitution while preventing acidic degradation of the newly formed Boc group.

Reagent Stoichiometry & Properties

Table 1: Quantitative Reaction Parameters

ReagentMW ( g/mol )Eq.Mass / VolFunction
Octahydropyrrolo[1,2-a]pyrazine·2HCl199.121.01.00 g (5.02 mmol)Starting Material
N,N-Diisopropylethylamine (DIPEA)129.243.02.62 mL (15.06 mmol)Acid Scavenger / Base
Di-tert-butyl dicarbonate (Boc₂O)218.251.051.15 g (5.27 mmol)Protecting Group Reagent
Dichloromethane (DCM)84.93-25 mL (0.2 M)Solvent

Step-by-Step Experimental Protocol

Phase 1: In Situ Free Base Liberation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (N₂ or Argon).

  • Suspension: Add 1.00 g of octahydropyrrolo[1,2-a]pyrazine dihydrochloride to the flask, followed by 20 mL of anhydrous DCM. Visual Cue: The salt will remain largely insoluble, forming a white suspension.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Syringe in 2.62 mL of DIPEA dropwise over 5 minutes.

    • Causality: As the DIPEA neutralizes the HCl, the highly soluble free base is liberated. The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution.

Phase 2: Electrophilic Addition
  • Boc₂O Preparation: Dissolve 1.15 g of Boc₂O in 5 mL of anhydrous DCM.

  • Addition: Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 10 minutes.

    • Causality: The reaction is exothermic and evolves CO₂ gas. Dropwise addition at 0 °C controls the rate of gas evolution and prevents thermal runaway, which could lead to unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Phase 3: Reaction Quenching & Isolation
  • Quenching: Dilute the reaction mixture with an additional 10 mL of DCM and transfer to a separatory funnel. Add 15 mL of saturated aqueous NaHCO₃.

    • Causality: The mildly basic aqueous wash hydrolyzes any unreacted Boc₂O and removes the DIPEA·HCl salts without risking acid-catalyzed deprotection of the newly formed Boc group.

  • Extraction: Separate the organic layer. Wash the organic layer with 15 mL of brine to remove residual water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to afford the 2-Boc-octahydropyrrolo[1,2-a]pyrazine as a pale yellow oil.

Self-Validating Analytical Parameters

To ensure the integrity of the protocol, the system must be self-validating. Rely on the following analytical cross-checks to confirm reaction completion and regioselectivity.

Table 2: Analytical Validation Matrix

Analytical MethodTarget SpeciesExpected ObservationMechanistic Rationale
TLC (Ninhydrin Stain)Starting MaterialPositive (Pink/Purple)The free secondary amine reacts with ninhydrin to form Ruhemann's purple.
TLC (Ninhydrin Stain)ProductNegative (No Color)The carbamate nitrogen is no longer nucleophilic enough to react with ninhydrin.
TLC (Dragendorff's)ProductPositive (Orange)The tertiary bridgehead amine remains unreacted and actively precipitates with heavy metal complexes.
LC-MS (ESI+)Productm/z 227.2 [M+H]⁺Confirms the exact mass addition of the Boc group (+100 Da) to the free base (m/z 127.1).

Note on TLC Conditions: Use a highly polar solvent system such as DCM:MeOH:NH₄OH (90:9:1) for the starting material, and DCM:MeOH (95:5) for the product.

Workflow Visualization

Workflow SM Octahydropyrrolo[1,2-a]pyrazine 2HCl (Starting Material) Base Suspend in DCM Add 3.0 eq DIPEA at 0 °C SM->Base FreeBase In situ Free Base Formation (Neutralization) Base->FreeBase Boc Dropwise Addition of 1.05 eq Boc2O (Maintain 0 °C to RT) FreeBase->Boc Reaction Reaction Progression (Stir 2-4 h, Monitor by LC-MS/TLC) Boc->Reaction Workup Aqueous Work-up (Sat. NaHCO3 & Brine washes) Reaction->Workup Product 2-Boc-octahydropyrrolo[1,2-a]pyrazine (Isolated Pure Product) Workup->Product

Workflow: N-Boc protection of octahydropyrrolo[1,2-a]pyrazine dihydrochloride.

References

  • Alfa Chemistry. "CAS 1092076-07-7 (R)-octahydropyrrolo[1,2-a]pyrazine-2HCl".
  • Google Patents. "US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers".
  • DOI.org (Literature).

Sources

Procedure for converting Octahydropyrrolo[1,2-a]pyrazine salt to free base

Author: BenchChem Technical Support Team. Date: March 2026

Procedure for the Conversion of Octahydropyrrolo[1,2-a]pyrazine Salt to its Free Base

Introduction

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine that serves as a valuable scaffold and intermediate in medicinal chemistry and drug development.[1] It is frequently supplied as a salt, most commonly a dihydrochloride (2HCl), to enhance its stability and solubility in aqueous media.[2] However, for many synthetic transformations, such as N-alkylation, acylation, or its use in coupling reactions, the neutral free base form of the amine is required. The presence of the salt can interfere with reaction mechanisms, particularly those sensitive to pH or requiring a non-protonated nucleophilic amine.

This application note provides a comprehensive, field-proven protocol for the efficient conversion of octahydropyrrolo[1,2-a]pyrazine salt to its corresponding free base. The procedure is designed for researchers, scientists, and drug development professionals, with a focus on explaining the chemical principles behind each step to ensure a high yield and purity of the final product.

Chemical Principles

The conversion of an amine salt to its free base is an acid-base reaction.[3] Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is the conjugate acid of the diamine. To deprotonate the ammonium centers and generate the neutral free base, a base stronger than the free amine itself must be used. The reaction can be represented as follows:

C₇H₁₄N₂·2HCl + 2NaOH → C₇H₁₄N₂ + 2NaCl + 2H₂O

The choice of base and the reaction conditions are critical for a successful conversion. The pH of the aqueous solution must be raised sufficiently to ensure complete deprotonation of both amine functional groups. The pKa of the conjugate acid of a similar saturated cyclic amine, pyrrolidine, is approximately 11.3. As Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine, it will have two pKa values. To ensure complete deprotonation to the free base, the pH of the solution should be raised to at least 1-2 pH units above the higher pKa value. A target pH of 12-13 is generally effective for this type of transformation.

Once the free base is generated, it is typically less soluble in water than its salt form and can be extracted into an organic solvent. The choice of solvent is determined by the polarity and solubility of the free base.

Experimental Protocol

This protocol details the conversion of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride to its free base using a standard liquid-liquid extraction procedure.

Materials and Equipment
MaterialsEquipment
Octahydropyrrolo[1,2-a]pyrazine dihydrochlorideSeparatory funnel (appropriate volume)
Sodium hydroxide (NaOH) pellets or a 2 M solutionpH meter or pH indicator strips (range 9-14)
Dichloromethane (DCM) or Ethyl acetate (EtOAc)Magnetic stirrer and stir bar
Deionized waterBeakers and Erlenmeyer flasks
Saturated sodium chloride solution (Brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Round-bottom flask
Glass funnel
Filter paper
Step-by-Step Procedure
  • Dissolution of the Salt:

    • In a beaker or Erlenmeyer flask of appropriate size, dissolve the Octahydropyrrolo[1,2-a]pyrazine dihydrochloride salt in deionized water. A concentration of approximately 0.5 to 1 M is a good starting point. Use a magnetic stirrer to aid dissolution.

  • Basification:

    • Cool the aqueous solution in an ice bath to manage any heat generated during neutralization.

    • Slowly add a 2 M solution of sodium hydroxide (or a more concentrated solution, carefully) to the stirred solution.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH of the solution reaches and stabilizes at 12-13.

  • Extraction of the Free Base:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The organic layer containing the free base will be the bottom layer if using DCM and the top layer if using EtOAc.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Perform two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the free base. Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Isolation of the Free Base:

    • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. Be mindful of the boiling point of the free base (approximately 199.6 °C at 760 mmHg) to avoid product loss.

    • The resulting liquid is the purified Octahydropyrrolo[1,2-a]pyrazine free base.

Workflow Diagram

Caption: Workflow for the conversion of the salt to the free base.

Characterization of the Free Base

Confirmation of the successful conversion to the free base is crucial. The following analytical techniques are recommended:

  • pH Measurement: A simple test of a small amount of the product dissolved in water should show a basic pH, confirming the removal of the acidic salt.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the identity and purity of the volatile free base. The mass spectrum should show the molecular ion peak (M+) at m/z 126.20, corresponding to the molecular weight of the free base.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. While experimental spectra for the free base are not widely available in the public domain, the spectra will differ significantly from the salt form. In the ¹H NMR of the salt, the protons adjacent to the protonated nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the free base. Upon conversion to the free base, these signals will shift upfield.

  • Titration: The purity of the free base can be quantitatively assessed by titration with a standardized solution of a strong acid, such as hydrochloric acid. This will determine the total basicity of the sample.

Troubleshooting and Field-Proven Insights

  • Emulsion Formation: During the extraction process, an emulsion can sometimes form at the interface of the aqueous and organic layers, making separation difficult. To break the emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel, or in more persistent cases, filtering the mixture through a pad of Celite.

  • Low Yield: If the yield of the free base is low, ensure that the pH of the aqueous layer was sufficiently high to deprotonate both amine centers. It is also important to perform multiple extractions with the organic solvent to maximize recovery.

  • Water in the Final Product: The presence of water in the final product can be identified by a broad peak in the ¹H NMR spectrum and can interfere with subsequent reactions. Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before solvent evaporation.

  • Stability and Storage: While generally stable, amine free bases can be susceptible to oxidation and can absorb carbon dioxide from the atmosphere to form carbonate salts. It is recommended to store the purified free base under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) and protected from light.[2]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the conversion of Octahydropyrrolo[1,2-a]pyrazine salt to its free base. By understanding the underlying chemical principles and following the detailed steps, researchers can confidently prepare high-purity free base for their synthetic needs. The characterization methods outlined are essential for verifying the identity and purity of the final product, ensuring the success of subsequent applications.

References

  • Munir, R., Zahoor, A. F., Javed, S., & Mojzych, M. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. Retrieved from [Link]

  • Grygorenko, O. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-68. Retrieved from [Link]

  • Puckett, A., & Reymond, J.-L. (n.d.). Synthesis of novel bicyclic diamine scaffolds derived from tropinone. summer-school24. Retrieved from [Link]

  • ACS Publications. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. Retrieved from [Link]

  • iChemical. (n.d.). (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Wieder, M. (n.d.). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

  • Baltruschat, H., & Czodrowski, P. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. u:scholar. Retrieved from [Link]

  • Y-Scholar Hub@YONSEI. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Retrieved from [Link]

  • SpectraBase. (n.d.). Octahydrodipyrido[1,2-A:1',2'-D]pyrazine-6,12(2H,6ah)-dione. Retrieved from [Link]

  • SpectraBase. (n.d.). Dipyrrolo[1,2-a:-1',2'-d]pyrazine-2,5,10-trione, octahydro-7-hydroxy- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]67DxmHO5g6)

Sources

Application Note: Solid-Phase Synthesis Using Octahydropyrrolo[1,2-a]pyrazine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The Octahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as a "bicyclic proline" or "proline homologue") has emerged as a privileged structure in medicinal chemistry. Its rigid bicyclic framework constrains the conformational space of attached pharmacophores, making it an ideal mimic for peptide turns (specifically


-turns) and a core scaffold for Smac mimetics  (IAP antagonists) and GPCR ligands.

This guide details the solid-phase synthesis (SPS) strategies for utilizing this scaffold. We address two distinct workflows:

  • "The Decorator" Strategy: Using commercially available functionalized building blocks (e.g., carboxylic acid derivatives) to generate diverse libraries.

  • "The Constructor" Strategy: De novo synthesis of the bicyclic core on solid support from linear precursors, allowing for deep structural variation.

Critical Strategic Considerations

Stereochemical Integrity

The biological activity of this scaffold is strictly governed by the stereochemistry at the bridgehead carbons (C8a) and the functional handles.

  • Cis-fused systems are generally more stable and accessible via N-acyliminium ion cyclizations.

  • Trans-fused systems often require specific reductive conditions or thermodynamic equilibration.

  • Recommendation: When using pre-formed building blocks, verify the stereochemistry (typically (R) or (S) at the proline junction) via NOESY NMR prior to library production.

Resin Selection
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for loading the scaffold via a secondary amine (if available) or a carboxyl group. It prevents diketopiperazine formation due to steric bulk and allows mild acid cleavage (1% TFA), preserving acid-sensitive side chains.

  • Rink Amide Resin: Best for generating C-terminal amides when using carboxy-functionalized building blocks.

Protocol A: Library Generation Using Functionalized Building Blocks

Target Audience: Medicinal Chemists generating SAR libraries.

This protocol assumes the use of (S)-Octahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid (or similar Fmoc-protected derivatives) as a monomer in standard Fmoc-SPPS.

Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Building Block: Fmoc-Octahydropyrrolo[1,2-a]pyrazine-carboxylic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (peptide grade), DCM.

Step-by-Step Workflow

Step 1: Resin Swelling & Fmoc Deprotection

  • Swell 200 mg of Rink Amide resin in DCM (3 mL) for 30 min.

  • Wash with DMF (3 x 3 mL).

  • Deprotection: Treat with 20% Piperidine/DMF (3 mL) for 5 min, then drain. Repeat with fresh solution for 15 min.

  • Wash with DMF (5 x 3 mL) until the flow-through is neutral.

Step 2: Coupling the Bicyclic Scaffold Rationale: The secondary amine of the proline-like nitrogen in the ring is sterically hindered. Standard HBTU/HOBt coupling may be sluggish. HATU/HOAt is preferred for this sterically demanding coupling.

  • Dissolve Fmoc-Building Block (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.

  • Add DIPEA (6.0 eq) to the mixture to activate. Note: Pre-activation for 2 minutes is recommended.

  • Add the activated solution to the resin.

  • Agitate at Room Temperature (RT) for 4–6 hours . Standard 1-hour couplings are often insufficient for this bicyclic system.

  • QC Step: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If beads are blue, re-couple.

Step 3: Elongation (Library Diversification)

  • Perform Fmoc deprotection (as in Step 1).[1]

  • Couple the next diversity element (e.g., aromatic acid, sulfonyl chloride, or isocyanate).

    • For Sulfonamides: React with R-SO2Cl (3 eq) + Pyridine (5 eq) in DCM for 16 hours.

    • For Ureas: React with R-NCO (3 eq) in DCM for 4 hours.

Step 4: Cleavage & Isolation

  • Wash resin with DCM (5 x 3 mL) and dry under nitrogen.

  • Treat with Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the filtrate in cold diethyl ether (-20°C).

  • Centrifuge, decant, and lyophilize.

Protocol B: De Novo Construction on Solid Phase

Target Audience: Synthetic Chemists requiring deep scaffold modification.

This advanced protocol constructs the octahydropyrrolo[1,2-a]pyrazine core directly on the resin via an N-acyliminium ion cyclization or Intramolecular Nucleophilic Displacement . We will detail the Nucleophilic Displacement Route as it allows for versatile substitution patterns.

Reaction Mechanism Visualization

The following diagram illustrates the logical flow of constructing the bicycle from a linear precursor on solid phase.

G cluster_0 Key Transformation Resin Resin-Bound Proline Alkylation N-Alkylation (Halo-ketone/ester) Resin->Alkylation 1. R-CH(Br)-CO-R' Reduction Carbonyl Reduction Alkylation->Reduction 2. NaBH4 / MeOH Cyclization Intramolecular Cyclization (SN2) Reduction->Cyclization 3. MsCl / TEA (Activate Alcohol) Reduction->Cyclization Cleavage Bicyclic Scaffold Cyclization->Cleavage 4. TFA

Caption: Workflow for the solid-phase construction of the octahydropyrrolo[1,2-a]pyrazine core via N-alkylation and intramolecular cyclization.

Step-by-Step Methodology

Step 1: Loading Proline (The Anchor)

  • Use 2-Chlorotrityl Chloride Resin .

  • Load Fmoc-Pro-OH (1.2 eq) with DIPEA (4 eq) in DCM for 2 hours.

  • Cap unreacted sites with Methanol (1 mL) + DIPEA for 20 min.

  • Remove Fmoc group (20% Piperidine/DMF).[2]

Step 2: N-Alkylation Goal: Introduce the carbon chain that will form the second ring.

  • Suspend resin in DMF.[1]

  • Add Ethyl 4-bromobutyrate (or a functionalized halo-ester) (5 eq) and DIEA (5 eq).

  • Heat to 50°C for 16 hours.

  • Wash thoroughly with DMF and DCM. Note: This creates a tertiary amine. The Kaiser test will be negative (or faint).

Step 3: Cyclization (Lactamization) If using an ester precursor, we must form the lactam.

  • The secondary ring formation (piperidone) can be induced by base if the geometry allows.

  • However, a more robust route for the saturated amine (pyrazine) involves reducing the lactam or using a reductive amination logic.

  • Alternative High-Yield Route:Reductive Amination .

    • React Resin-Proline with N-Boc-aminoacetaldehyde (3 eq) + NaBH(OAc)3 (5 eq) in 1% AcOH/DMF.

    • Remove Boc (TFA/DCM).

    • Cyclize using 1,2-dibromoethane or similar bis-electrophile? No, that's messy.

    • Best Path:Intramolecular Cyclization of N-(3-chloropropyl)proline .

      • React Resin-Proline with 1-bromo-3-chloropropane (5 eq) + DIEA (50°C).

      • Treat with NaI (catalytic) and K2CO3 (suspended) in DMF at 80°C to force cyclization to the quaternary ammonium salt? No, this cleaves the resin.

Refined Protocol 2 (The "N-Acyliminium" Route - Industry Standard):

  • Coupling: Couple Resin-Proline with Bromoacetic acid (DIC/DIPEA). Result: Resin-Pro-COCH2Br.

  • Amine Displacement: React with Ethylenediamine (large excess) to form Resin-Pro-COCH2-NH-CH2CH2NH2.

  • Cyclization: Heat in DMF/DIEA. This forms the diketopiperazine (DKP).

  • Reduction: This is the challenge on solid phase. Reducing the DKP to the octahydro- scaffold requires Borane-THF (1M) at 65°C for 48 hours.

    • Warning: This requires a resin stable to harsh reduction (e.g., Merrifield or PAM, not Trityl).

Recommended Route for Application Note: Use the "Alkylation-Cyclization" strategy described by Source 1.14 (MDPI) using BAL Resin .

  • Resin: BAL (Backbone Amide Linker) resin.

  • Reductive Amination: React BAL aldehyde with Proline methyl ester .

  • Acylation: Acylate the secondary amine with Chloroacetyl chloride .

  • Cyclization: Treat with amine (R-NH2) to displace chloride, then heat to cyclize to the DKP.

  • Cleavage: TFA cleavage releases the scaffold.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Loading of Scaffold Steric hindrance of secondary amine.Use HATU/HOAt at 50°C or microwave irradiation (50°C, 20W, 10 min).
Incomplete Cyclization Conformational constraint preventing ring closure.Use LiCl in DMF (0.4M) to disrupt aggregation; extend reaction time.
Racemization High temperature or strong base during coupling.Use Collidine instead of DIPEA; maintain T < 40°C during activation.
Blue Beads after Coupling Incomplete reaction (Chloranil test positive).Double couple; check quality of anhydrous DMF.

References

  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues. Source: Molecules (MDPI). URL:[Link]

  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Source: Organic Letters (ACS). URL:[Link]

  • Asymmetric synthesis of unsaturated, fused bicyclic proline analogues. Source: Journal of the American Chemical Society.[3] URL:[Link]

  • Guide to Solid Phase Peptide Synthesis. Source: AAPPTec. URL:[Link]

Sources

Solvent selection for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 634922-11-5 for (S)-isomer) is a rigid, bicyclic diamine scaffold widely used in medicinal chemistry to improve metabolic stability and restrict conformational freedom in kinase inhibitors and GPCR ligands.[1][2][3] However, its dihydrochloride salt form presents significant solubility challenges that often lead to poor reaction yields or heterogeneous mixtures.[3] This guide provides a rational solvent selection strategy, detailing protocols for free-basing, in situ neutralization, and biphasic coupling to ensure reproducible synthetic outcomes.[3]

Chemical Profile & Solubility Challenges

The core structure consists of a fused pyrrolidine and piperazine ring. The molecule contains two nitrogen centers:[1][4]

  • N-1 (Bridgehead): Tertiary amine (

    
    ).[3]
    
  • N-4 (Secondary): Secondary amine (

    
    ), the primary nucleophile for functionalization.[3]
    

In its stable commercial form, it exists as a dihydrochloride salt (2HCl) .[3] This creates a dichotomy in solvent compatibility:

  • Salt Form: Highly polar, hydrophilic.[3] Soluble in Water, Methanol (MeOH), DMSO.[3] Insoluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[3]

  • Free Base: Moderately polar, lipophilic.[3] Soluble in DCM, THF, Ethanol, Chloroform.[3]

Critical Insight: Attempting to react the 2HCl salt directly in non-polar solvents (like DCM) without adequate solubilization or phase transfer catalysis is the #1 cause of reaction failure for this scaffold.

Table 1: Solubility Compatibility Matrix
Solvent2HCl Salt SolubilityFree Base SolubilityRecommended Application
Water High (>100 mg/mL)ModerateSchotten-Baumann conditions; Aqueous workup.[3]
Methanol HighHighHydrogenation; Salt formation; Not recommended for acid chloride couplings.[3]
DMSO/DMF HighHighIn situ neutralization reactions; SNAr reactions.[3]
DCM Insoluble (<0.1 mg/mL)HighAmide couplings (requires free base); Reductive amination.[3]
THF InsolubleModerateGrignard/Lithiation compatibility (strictly free base).[3]
Ethyl Acetate InsolubleModerateExtraction/Workup solvent.[3]

Solvent Selection Strategy & Workflows

The choice of solvent dictates the reaction setup. We define three primary workflows based on the reaction type and downstream processing requirements.

Workflow Visualization (DOT Diagram)

SolventStrategy Start Start: Octahydropyrrolo[1,2-a]pyrazine 2HCl ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling / Nucleophilic Sub. ReactionType->AmideCoupling Standard Sensitive Base-Sensitive / Anhydrous Required ReactionType->Sensitive Strict Anhydrous RouteA Route A: In Situ Neutralization (DMF/DMSO + DIPEA) AmideCoupling->RouteA High Solubility Req. RouteB Route B: Biphasic System (DCM/Water + Inorganic Base) AmideCoupling->RouteB Acid Chlorides RouteC Route C: Pre-reaction Free-Basing (Isolate Free Base in DCM) Sensitive->RouteC Avoid Polar Solvents

Figure 1: Decision tree for selecting the optimal solvent system based on reaction requirements.

Detailed Experimental Protocols

Protocol A: In Situ Neutralization (Standard Amide Coupling)

Best for: HATU/EDCI couplings where water exclusion is not critical, but organic solubility is low.[3]

The Logic: The 2HCl salt is insoluble in DCM. By using a polar aprotic solvent (DMF) and an organic base, we solubilize the salt and liberate the nucleophilic amine in one pot.

  • Dissolution: In a round-bottom flask, suspend 1.0 eq of Octahydropyrrolo[1,2-a]pyrazine 2HCl in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add 3.0 - 3.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Note: You need 2 eq to neutralize the HCl and 1+ eq to act as the proton scavenger for the reaction.

    • Observation: The suspension should clear as the free base forms and dissolves.

  • Coupling: Add the carboxylic acid (1.1 eq) and coupling reagent (e.g., HATU, 1.2 eq).[3]

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under

    
    .
    
  • Workup: Dilute with EtOAc. Wash with saturated

    
     (3x) and Brine (1x) to remove DMF.[3]
    
Protocol B: Biphasic Schotten-Baumann Conditions

Best for: Highly reactive electrophiles like Sulfonyl Chlorides or Acid Chlorides.[3]

The Logic: Water solubilizes the salt, while DCM solubilizes the electrophile. An inorganic base acts as the shuttle.[3]

  • Aqueous Phase: Dissolve 1.0 eq of the 2HCl salt in minimal Water (approx. 5 vol).[3] Add 4.0 eq of

    
     or NaOH.[3]
    
  • Organic Phase: Dissolve 1.1 eq of Acid Chloride/Sulfonyl Chloride in DCM (approx. 10 vol).

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C.

  • Reaction: Allow to warm to RT. Vigorous stirring is essential to maximize surface area between phases.[3]

  • Separation: Separate layers. Extract aqueous layer with DCM (2x).[3] Dry combined organics over

    
    .[3][5]
    
Protocol C: Isolation of Free Base (Pre-Reaction)

Best for: Reactions strictly requiring anhydrous non-polar conditions (e.g., Alkylations, reactions with moisture-sensitive catalysts).[3]

The Logic: Isolate the reactive amine to avoid carrying excess salts or polar solvents into a sensitive reaction.

  • Basification: Dissolve the 2HCl salt in minimal water (

    
     per 
    
    
    
    ). Cool to 0°C.[3][5]
  • Neutralization: Slowly add 50% w/v NaOH solution until pH > 12. The solution will become cloudy or an oil will separate.[3]

  • Extraction: Extract exhaustively with DCM (3 x 10 vol).

    • Tip: The free base is moderately water-soluble. Adding NaCl (salting out) improves extraction efficiency.[3]

  • Drying: Dry organic layer over anhydrous

    
    . Filter.
    
  • Concentration: Carefully concentrate in vacuo.

    • Warning: Low molecular weight bicyclic amines can be volatile.[3] Do not use high vacuum or excessive heat (>40°C).[3]

  • Storage: Use immediately or store under Argon at -20°C (hygroscopic).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete neutralization of 2HCl salt.Increase DIPEA to 3.5 eq . Ensure solvent is DMF or NMP, not DCM alone.[3]
Precipitation in Reaction "Common Ion Effect" or insoluble urea byproducts.[3]Switch from EDCI to HATU/T3P. Dilute reaction mixture.
Product stuck in Aqueous Phase Product is highly polar/protonated.[3]Adjust pH of aqueous layer to >10 before extraction.[3] Use DCM:iPrOH (3:1) for extraction.[3]
Hygroscopicity Salt absorbs water, altering stoichiometry.[3]Dry 2HCl salt in a vacuum oven at 40°C over

before weighing.

References

  • Synthesis and Application of Bicyclic Diamines

    • Title: "Design and Synthesis of Octahydropyrrolo[1,2-a]pyrazine Deriv
    • Source: PubChem Compound Summary.[3]

    • URL:[Link][1][3]

  • Amide Coupling Strategies

    • Title: "Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols."[3][6]

    • Source: HepatoChem Application Guide.[3]

    • URL:[Link]

  • Solubility of Amine Salts

    • Title: "Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Deriv
    • Source: Journal of Chemical & Engineering Data (via Figshare).[3]

    • URL:[Link][3]

  • General Handling of Dihydrochloride Salts

    • Title: "(S)
    • Source: BenchChem.[2][3][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Scope: Troubleshooting the insolubility of highly polar dihydrochloride salts in aprotic organic media.

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 634922-11-5) is a highly polar, hydrophilic bicyclic piperazine derivative. While its 2HCl salt form ensures excellent chemical stability and water solubility, it presents significant solubility bottlenecks when utilized as a building block in organic synthesis (e.g., cross-coupling, peptide synthesis, or amidation) requiring aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

This guide provides mechanistic FAQs, self-validating protocols, and quantitative data to troubleshoot and resolve these solubility issues.

Section 1: Mechanistic FAQs (Causality & Theory)

Q1: Why does Octahydropyrrolo[1,2-a]pyrazine 2HCl completely fail to dissolve in standard organic solvents like DCM or Ethyl Acetate? A: The insolubility is governed by the high crystal lattice energy of the dihydrochloride salt and the low dielectric constant of aprotic solvents. The molecule contains two protonated nitrogen atoms (ammonium groups) balanced by two chloride counter-ions. Non-polar and moderately polar organic solvents lack the hydrogen-bonding capacity and dielectric strength required to overcome the ionic interactions within the crystal lattice, leading to phase separation ()[1].

Q2: Can I use heat to force the dissolution of the 2HCl salt in THF or Acetonitrile? A: Heating is generally ineffective and not recommended. While gentle warming can marginally increase kinetic dissolution rates, the thermodynamic solubility limit of the 2HCl salt in low-dielectric solvents remains near zero ()[2]. Furthermore, excessive thermal stress on amine hydrochlorides can lead to decomposition or side reactions rather than true solubilization[3]. Chemical intervention (free-basing or counter-ion exchange) is required.

Q3: My compound dissolved initially when I added methanol as a co-solvent, but precipitated later. What caused this? A: This is a classic case of supersaturation followed by nucleation, or a "solvent crash-out" caused by solvent evaporation or temperature fluctuation. Methanol disrupts the lattice via hydrogen bonding, solubilizing the salt. However, if the methanol evaporates, or if the reaction mixture cools, the localized polarity drops, and the highly crystalline 2HCl salt rapidly precipitates[2].

Section 2: Troubleshooting Workflows & Self-Validating Protocols
Strategy 1: In Situ Free-Basing (Recommended for Amidation & Coupling)

The most reliable method to achieve organic solubility is to neutralize the hydrochloride salt, generating the lipophilic free base[3].

Protocol 1: Step-by-Step Free-Basing in DCM/THF

  • Suspension: Suspend 1.0 equivalent of Octahydropyrrolo[1,2-a]pyrazine 2HCl in anhydrous DCM or THF (approx. 10 mL per gram of salt) under an inert atmosphere (N2/Ar).

  • Cooling: Chill the suspension to 0 °C using an ice bath to control the exothermic neutralization[3].

  • Base Addition: Slowly add 2.2 to 2.5 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise over 5 minutes[3].

  • Reaction & Observation (Self-Validation Step A): Stir vigorously for 15-30 minutes at room temperature. You will observe a phase transition: the dense, granular 2HCl salt will convert into a fine, fluffy white precipitate. This new solid is the byproduct, Triethylamine hydrochloride (TEA·HCl) or DIPEA·HCl, which is insoluble in cold THF/DCM[3].

  • Filtration: Filter the mixture through a Celite pad or a fine glass frit to remove the TEA·HCl salt. Wash the filter cake with a small volume of cold solvent.

  • Filtrate Verification (Self-Validation Step B): The resulting clear filtrate contains the solubilized free base of Octahydropyrrolo[1,2-a]pyrazine. Validate success by spotting the filtrate on a TLC plate (a ninhydrin stain will show a dark spot for the secondary/tertiary amine) and confirming the absence of suspended particles via laser scattering (Tyndall effect).

G N1 Octahydropyrrolo[1,2-a]pyrazine 2HCl (Insoluble Suspension) N2 Add Tertiary Amine Base (e.g., TEA/DIPEA, 2.2 eq) N1->N2 N3 Neutralization Reaction (0°C to RT, 30 mins) N2->N3 N4 Precipitation of TEA·HCl & Solubilization of Free Base N3->N4 N5 Filtration N4->N5 N6 Filter Cake (Discard TEA·HCl) N5->N6 Solid Phase N7 Filtrate (Soluble Free Base) N5->N7 Liquid Phase N8 Validation: TLC & Aliquot Check N7->N8 Verify

Workflow for neutralizing and solubilizing Octahydropyrrolo[1,2-a]pyrazine 2HCl in organic media.

Strategy 2: Counter-Ion Exchange for Lipophilic Salts

If your downstream application strictly requires a salt form (e.g., to prevent volatile loss or oxidation of the free base) but necessitates organic solubility, exchange the chloride ions for lipophilic counter-ions like p-Toluenesulfonate (tosylate) or Methanesulfonate (mesylate). Larger, polarizable counter-ions reduce the crystal lattice energy and enhance lipophilicity, dramatically improving solubility in organic media ()[4].

Protocol 2: Step-by-Step Counter-Ion Exchange

  • Aqueous Dissolution: Dissolve the 2HCl salt in a minimum volume of deionized water.

  • Alkalinization: Add 2M NaOH until the pH reaches >10, liberating the free base.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate or DCM.

  • Salt Formation: Dry the combined organic layers over anhydrous Na2SO4. Filter, then add 2.0 equivalents of anhydrous p-Toluenesulfonic acid (TsOH) dissolved in a minimal amount of Ethyl Acetate.

  • Validation (Self-Validation Step): A new, more lipophilic ditosylate salt will precipitate or remain in solution depending on the solvent volume. Evaporate to dryness to isolate the organic-soluble salt. Verify the counter-ion exchange via 1H-NMR by comparing the integration of the tosyl aromatic protons against the octahydropyrrolo[1,2-a]pyrazine core[4].

Section 3: Quantitative Solvent Compatibility Data

To minimize trial and error, consult the following empirical solvent matrix for Octahydropyrrolo[1,2-a]pyrazine.

Solvent SystemDielectric Constant (ε)2HCl Salt SolubilityFree Base SolubilityRecommended Application / Co-Solvent Strategy
Dichloromethane (DCM) 9.1Insoluble (<0.1 mg/mL)High (>50 mg/mL)Ideal post-free-basing. Add 5% MeOH if the salt must be used directly.
Tetrahydrofuran (THF) 7.5Insoluble (<0.1 mg/mL)High (>50 mg/mL)Excellent for Grignard/reductive aminations (free base).
N,N-Dimethylformamide 36.7Moderate (~5-10 mg/mL)High (>100 mg/mL)Best single-solvent for 2HCl salt if heating to 50°C is tolerated.
Methanol (MeOH) 32.7High (>50 mg/mL)High (>100 mg/mL)Use as a co-solvent (10-20% v/v in DCM) to disrupt lattice energy.
Water (H2O) 80.1Very High (>200 mg/mL)Moderate Use for aqueous phase-transfer catalysis or extractions.

Table 1: Solubility profiles and solvent selection matrix based on dielectric constants and empirical amine salt behaviors.

References
  • Title: CAS 634922-11-5 | (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Source: ChemExpress URL: [Link]

  • Title: Why amine salts are soluble in water? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

Sources

Preventing racemization of (S)-Octahydropyrrolo[1,2-a]pyrazine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing (S)-Octahydropyrrolo[1,2-a]pyrazine (CAS: 1204603-40-6), focusing on the critical challenge of maintaining enantiomeric purity.[1]

Topic: Preventing Racemization During Synthesis Ticket ID: #RAC-OPP-001 Status: Resolved / Guide Published[1]

Core Mechanistic Insight

The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine typically proceeds via the cyclization of L-Proline and Glycine to form the intermediate Cyclo(L-Pro-Gly) (a diketopiperazine or DKP), followed by reduction.

The Critical Failure Point: Racemization does not usually occur during the reduction step. It occurs during the formation of the DKP intermediate . The


-proton of the proline residue in the DKP ring is acidic (pKa 

14-15). Under thermal stress or strong basic conditions, this proton is removed, leading to a planar enolate intermediate which destroys the stereocenter.[1] Upon reprotonation, a racemic mixture is formed.[1]

The Solution: Avoid "direct fusion" (pyrolysis) of amino acids. Instead, utilize a Stepwise Linear Precursor Strategy that allows cyclization under mild conditions where the activation energy for cyclization is lower than that for enolization.

Validated Synthetic Protocol (Racemization-Free)

Phase A: Synthesis of Cyclo(L-Pro-Gly)

Objective: Create the diketopiperazine scaffold without thermal epimerization.

  • Reagents: N-Boc-L-Proline, Glycine Methyl Ester HCl, EDC.HCl, HOBt (or Oxyma), DIPEA, DCM, TFA.[1]

  • Workflow:

    • Coupling: React N-Boc-L-Proline with Glycine Methyl Ester HCl using EDC/Oxyma in DCM at 0°C

      
       RT.
      
      • Why: Carbodiimide coupling at low temp prevents oxazolone formation (a racemization pathway).[1]

    • Deprotection: Treat the resulting dipeptide (Boc-L-Pro-Gly-OMe) with TFA/DCM (1:1) to remove the Boc group.

    • Spontaneous Cyclization: Neutralize the TFA salt with saturated NaHCO

      
       or mild basic buffer (pH 8-9). The free amine (H-L-Pro-Gly-OMe) will spontaneously cyclize to Cyclo(L-Pro-Gly) at room temperature.[1]
      
      • Critical Control: Do not heat above 40°C. If cyclization is slow, stir in 2-butanol at 40°C.

Phase B: Stereoretentive Reduction

Objective: Reduce the amide carbonyls to methylenes.

  • Reagents: LiAlH

    
     (2.5 - 4.0 equivalents), dry THF.
    
  • Workflow:

    • Suspend LiAlH

      
       in dry THF under Argon.
      
    • Add solid Cyclo(L-Pro-Gly) in portions at 0°C.

    • Reflux for 12-16 hours.

    • Fieser Quench: Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).[1] Filter the granular precipitate.
    • Extract filtrate with DCM, dry over Na

      
      SO
      
      
      
      , and concentrate.

Visualizing the Racemization Risk

The following diagram illustrates the safe vs. risky pathways.

RacemizationPathways Start L-Proline + Glycine Source DirectFusion Direct Thermal Fusion (>150°C) Start->DirectFusion High Heat Coupling Coupling to Dipeptide Ester (Boc-Pro-Gly-OMe) Start->Coupling EDC/Oxyma Enolate Planar Enolate Intermediate (Chirality Lost) DirectFusion->Enolate RacemicDKP Racemic Cyclo(Pro-Gly) (50% L / 50% D) Enolate->RacemicDKP Reprotonation Reduction LiAlH4 Reduction (Stereoretentive) RacemicDKP->Reduction Deprotect TFA Deprotection (H-Pro-Gly-OMe) Coupling->Deprotect Cyclization Spontaneous Cyclization (pH 8, 25°C) Deprotect->Cyclization PureDKP Pure Cyclo(L-Pro-Gly) Cyclization->PureDKP Kinetic Control PureDKP->Reduction FinalProduct (S)-Octahydropyrrolo[1,2-a]pyrazine Reduction->FinalProduct If Pure Input

Caption: Comparative pathways showing the "Safe" kinetic route (Green) versus the "Risky" thermodynamic route (Red) that leads to racemization.

Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee < 90%) DKP formation temperature too high.[1]Ensure cyclization of the linear dipeptide occurs at < 40°C . Avoid refluxing in high-boiling solvents like DMF/DMSO.
Low Enantiomeric Excess (ee < 90%) Use of strong base during coupling.[1]Replace DIPEA with N-Methylmorpholine (NMM) or 2,4,6-Collidine during the initial coupling step.[1][2]
Incomplete Reduction LiAlH

quality or stoichiometry.
Use fresh LiAlH

pellets (crushed) rather than old powder.[1] Ensure at least 3.0 equivalents are used.
Product is a Gel/Oil Hygroscopic nature of the diamine.The product is highly hygroscopic. Store under nitrogen. Convert to dihydrochloride salt (HCl/Ether) for easier handling and solid storage.
Frequently Asked Questions

Q: Can I use microwave irradiation to speed up the DKP formation? A: Not recommended. While microwave synthesis is fast, the rapid local heating spikes can momentarily exceed the activation energy for


-proton abstraction, leading to partial racemization (typically 5-10% ee loss). Stick to room temperature spontaneous cyclization for >99% ee.

Q: How do I measure the Enantiomeric Excess (ee) of the final product? A: The final diamine lacks a strong chromophore, making direct UV-HPLC difficult.

  • Method A (Derivatization): React the product with Mosher's Acid Chloride ((R)-MTPA-Cl) .[1] Analyze the resulting diastereomers via achiral HPLC or

    
    F-NMR.
    
  • Method B (Direct Chiral HPLC): Use a Chiralpak AD-H or Lux Cellulose-4 column.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity).[1]

Q: Is the reduction step sensitive to water? A: Yes. The DKP intermediate must be strictly dry. Lyophilize the Cyclo(L-Pro-Gly) before adding it to the LiAlH


 mixture. Traces of water will consume hydride and generate heat, potentially degrading the sensitive bicyclic system.

References

  • Beilstein Institut. (2016).[1] Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.

  • National Institutes of Health (NIH). (2013).[1] Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. PubMed.[1]

  • Royal Society of Chemistry. (2023).[1][5] Development and optimization of a continuous flow ester reduction with LiAlH4. Reaction Chemistry & Engineering.

  • Phenomenex. (2024).[1] Chiral HPLC Separations Guide.

Sources

Removal of Boc protecting group from bicyclic piperazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc Deprotection of Bicyclic Piperazine Scaffolds

Subject: Technical Guide for the Removal of tert-Butoxycarbonyl (Boc) Groups from Bridged/Fused Bicyclic Piperazines Ticket ID: #BOC-BIC-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Bicyclic piperazine scaffolds (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) are high-value pharmacophores due to their ability to restrict conformational space and improve receptor selectivity. However, their removal presents distinct challenges compared to standard linear amines:

  • Extreme Polarity: The resulting free bases are often highly water-soluble (low LogP), causing massive yield loss during standard aqueous workups.

  • High Basicity: These strained amines trap acid salts avidly, making complete neutralization difficult.

  • Steric Strain: While generally robust, the bridgehead carbons can be sensitive to carbocation rearrangements if adjacent stabilizing groups are present.

This guide moves beyond standard textbook protocols to address these specific "pain points."

Module 1: Standard Operating Protocols (SOPs)

Do not default to one method. Select the protocol based on your downstream needs.

Method A: The "Clean Isolation" Protocol (HCl/Dioxane)

Best for: Isolating the amine as a stable hydrochloride salt without aqueous workup.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or MeOH.

    • Note: If solubility is poor, add a minimal amount of DCM.

  • Acidolysis: Add 4M HCl in 1,4-dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 1–3 hours. Monitor by LC-MS (consumption of starting material; appearance of [M-100+H]+ or [M-56+H]+).

  • Isolation:

    • Scenario A (Precipitate forms): Dilute with Et₂O or hexanes, filter the solid, and wash with Et₂O.

    • Scenario B (No precipitate): Concentrate in vacuo. Triturate the residue with Et₂O to induce crystallization.

  • Result: Product is the dihydrochloride salt.

Method B: The "Scavenger" Protocol (TFA/DCM)

Best for: Substrates containing electron-rich side chains (indoles, phenols, thioethers) susceptible to tert-butyl cation attack.

  • Cocktail Prep: Prepare a solution of TFA:DCM:Triethylsilane (TES) (50:45:5 v/v).

    • Why TES? It acts as a hydride source to irreversibly quench the tert-butyl cation, preventing re-alkylation [1].

  • Reaction: Add the cocktail to the solid substrate at 0°C. Stir at RT for 1–2 hours.

  • Workup (CRITICAL): Do NOT perform a standard aqueous extraction.

    • Step 3a: Concentrate to an oil.[1]

    • Step 3b: Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

    • Step 3c: Proceed to "Purification" in Module 2.

Module 2: Troubleshooting & FAQs

Issue 1: "My product disappeared during extraction."

Diagnosis: Bicyclic diamines are extremely hygroscopic and polar. In a standard DCM/Water/NaHCO₃ extraction, the product remains in the aqueous layer. Solution: Avoid water entirely.[2] Use a Solid-Phase Workup .

Protocol:

  • Resin Neutralization: Dissolve the crude salt (TFA or HCl) in MeOH. Add Amberlyst A21 (weakly basic resin) or MP-Carbonate (3–4 equiv). Shake for 30–60 mins. Filter and evaporate.[2]

  • SCX Columns: Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (elutes non-basic impurities). Elute product with 2M NH₃ in MeOH.

  • Dry Salting: Suspend the crude salt in MeCN. Add micronized K₂CO₃ (5 equiv). Stir vigorously for 4 hours. Filter off the inorganic salts.[2] Evaporate the filtrate to obtain the free base.

Issue 2: "I see a +56 mass impurity (or +100 mass)."

Diagnosis: tert-Butyl cation trapping. The t-butyl cation generated during deprotection has electrophilically attacked an electron-rich region of your molecule (e.g., an indole ring or a phenol) [2].[3] Solution: You must use a scavenger.

  • Add: 5% Triethylsilane (TES) or 5% Thioanisole to your TFA mixture.

  • Mechanism: The scavenger reacts with the t-butyl cation faster than your substrate does, forming volatile isobutane (from TES) or t-butyl phenyl sulfide (from thioanisole).

Issue 3: "The reaction is incomplete after 24 hours."

Diagnosis: Steric hindrance or protonation suppression. In bicyclic systems, the carbamate oxygen might be sterically shielded, or the bridgehead nitrogen (once protonated) creates a charge repulsion that slows the second protonation required for cleavage. Solution:

  • Switch Solvent: Use HCl in MeOH instead of Dioxane. Methanol stabilizes the ionic intermediates, often accelerating the rate.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M).

  • Microwave: Heat to 60°C in a microwave reactor for 15 mins (ensure vessel is rated for pressure due to CO₂/isobutene evolution).

Module 3: Visual Technical Guides

Figure 1: Decision Matrix for Protocol Selection

Caption: Workflow for selecting the optimal deprotection and workup strategy based on substrate properties.

Boc_Decision_Tree Start Start: Boc-Bicyclic Piperazine Check_Sens Contains Electron-Rich Groups? (Indole, Phenol, Thiol) Start->Check_Sens Method_TFA Method: TFA + Scavengers (TES or Thioanisole) Check_Sens->Method_TFA Yes Method_HCl Method: 4M HCl in Dioxane/MeOH Check_Sens->Method_HCl No Check_Sol Is Product Water Soluble? (Low LogP / Polar) Method_TFA->Check_Sol Method_HCl->Check_Sol Workup_Std Standard Workup: Partition DCM / Sat. NaHCO3 Check_Sol->Workup_Std No (Lipophilic Sidechains) Workup_Dry Dry Workup Required: 1. SCX Column 2. Basic Resin (Amberlyst A21) 3. Dry Free-basing (K2CO3/MeCN) Check_Sol->Workup_Dry Yes (Most Bicyclics)

Figure 2: Mechanism & Scavenger Action

Caption: Mechanistic pathway showing the generation of the reactive tert-butyl cation and its interception by triethylsilane (TES) to prevent side reactions.

Boc_Mechanism Substrate N-Boc Bicyclic amine Protonation Protonated Intermediate Substrate->Protonation + H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage - tBu+ SideRxn Side Product: Alkylated Scaffold Cleavage->SideRxn tBu+ attacks Scaffold Scavenged Inert Byproducts: Isobutane + Silyl Species Cleavage->Scavenged tBu+ Trapped Product Product: Amine Salt + CO2 Cleavage->Product - CO2 TES Scavenger (TES) TES->Scavenged Hydride Transfer (Fast)

Summary of Key Data

ParameterTFA Method (with Scavenger)HCl Method (Anhydrous)
Reagents TFA / DCM / Triethylsilane (50:45:5)4M HCl in Dioxane or MeOH
Temp/Time 0°C to RT, 1–2 h0°C to RT, 1–4 h
Primary Risk t-Butyl cation alkylationIncomplete reaction (sterics)
Workup Evaporation only (or SCX)Filtration (if solid) or Evaporation
Salt Form TrifluoroacetateHydrochloride
Scavenger? Mandatory for sensitive substratesNot typically compatible

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group. John Wiley & Sons.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research.[4]

  • BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions.[3][5]

  • Han, G., et al. (2001). Design, Synthesis, and Biological Evaluation of Potent and Selective inhibitors of... (Example of Bicyclic Piperazine Synthesis). Journal of Medicinal Chemistry.

Sources

Troubleshooting low yields in Octahydropyrrolo[1,2-a]pyrazine acylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers encountering difficulties with the acylation of Octahydropyrrolo[1,2-a]pyrazine scaffolds.

Topic: Troubleshooting Low Yields & Optimization Protocols Ticket ID: #OPP-ACYL-001 Support Level: Senior Application Scientist[1][2][3]

Executive Summary & Diagnostic Workflow

The Octahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as a bicyclic piperazine) presents unique challenges in acylation reactions. Unlike simple secondary amines, this structure possesses a fused bicyclic system with significant polarity and a tertiary bridgehead nitrogen that can influence reactivity and solubility.[2][3]

Low yields in this reaction are rarely due to a single factor. They typically stem from one of three failure modes:

  • Phase Transfer Loss (High Probability): The product or starting material is lost to the aqueous phase during workup due to high polarity.[3]

  • Nucleophilic Competition: Hydrolysis of the acylating agent competes with the amine, particularly in wet solvents.

  • Bridgehead Interference: The tertiary nitrogen (N4) can form non-productive acyl-ammonium salts that complicate kinetics.[1][3]

Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode before proceeding to the solutions.

TroubleshootingWorkflow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (LCMS or TLC) Start->CheckTLC Conversion Is Starting Material (SM) consumed? CheckTLC->Conversion HighConv High Conversion (>90% SM gone) Conversion->HighConv Yes LowConv Low Conversion (SM remains) Conversion->LowConv No WorkupIssue ISSUE: Isolation Failure Product lost in aqueous layer or degraded on silica. HighConv->WorkupIssue CheckHydrolysis Check Acylating Agent excess/quality LowConv->CheckHydrolysis ReactivityIssue ISSUE: Reactivity/Kinetics Reagent hydrolysis or SM deactivation. CheckHydrolysis->ReactivityIssue

Figure 1: Diagnostic logic for isolating the root cause of low yields.

Technical Q&A: Troubleshooting Specific Failure Modes

Category A: Reactivity & Kinetics (Low Conversion)[1][2]

Q: I am using an acid chloride with Et3N in DCM, but the reaction stalls at 50% conversion. Adding more acid chloride doesn't help.[3] Why? A: This is likely due to HCl salt formation of the starting material.[3]

  • Mechanism: As the reaction proceeds, HCl is generated.[3] While Et3N is supposed to scavenge this, the Octahydropyrrolo[1,2-a]pyrazine contains a highly basic tertiary nitrogen (bridgehead).[1][2] If the local concentration of HCl is high, it will protonate the unreacted secondary amine of your scaffold, rendering it non-nucleophilic.

  • Solution: Switch to a Schotten-Baumann condition (biphasic DCM/aq. NaOH) if your acid chloride is stable enough, or use a "proton sponge" base like DIPEA (Hunig's base) in excess (3.0 equiv) to ensure the scaffold remains deprotonated.[1][2]

Q: Can the bridgehead nitrogen interfere with the reaction? A: Yes. The tertiary nitrogen (N4) is nucleophilic. It can attack the acylating agent to form a quaternary N-acyl ammonium species.[3]

  • Impact: While this species is reactive and can transfer the acyl group to the secondary amine (acting as a nucleophilic catalyst), it is also highly hygroscopic and prone to hydrolysis if any water is present.[2]

  • Fix: Ensure strictly anhydrous conditions. Dry your DCM over molecular sieves.[3]

Category B: Workup & Isolation (High Conversion, Low Isolated Yield)[1][2]

Q: LCMS shows 100% conversion, but after aqueous extraction, I recover <20% mass. Where is my product? A: Your product is likely in the aqueous layer .[3]

  • The Trap: The Octahydropyrrolo[1,2-a]pyrazine core is highly polar.[1][2] Acylation adds lipophilicity, but if the acyl group is small (e.g., acetyl, propionyl) or contains polar heteroatoms (e.g., pyridine, as in GKA50 precursors), the amide remains water-soluble, especially at low pH.[1][2]

  • Validation: Take an aliquot of your aqueous waste layer and run an LCMS.[3] You will likely find your product there.[3]

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.[3]

    • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM or EtOAc for extraction.[1][3] This mixture is far superior for pulling polar amides from water.[3]

    • Resin Capture: Avoid aqueous workup entirely.[1][3] Use a polymer-supported scavenger (e.g., PS-Trisamine) to quench excess acid chloride, then filter and evaporate.[1][2][3]

Q: My product "oils out" during purification and streaks on the column. A: Tertiary amines often streak on silica due to interaction with acidic silanols.[3]

  • Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent (e.g., DCM/MeOH + 1% NH4OH).[1][2][3] This deactivates the silica and sharpens the peaks.

Optimized Experimental Protocols

Protocol A: The "Solubility-First" Method (Recommended for Polar Products)

Best for: Small acyl groups or polar side chains where aqueous extraction is risky.[1][2]

Reagents:

  • Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv)[1][2]

  • Acid Chloride (1.2 equiv)[1][2]

  • Polymer-supported Diisopropylethylamine (PS-DIPEA) (2.0 equiv) or anhydrous K2CO3[1][2][3]

  • Solvent: Anhydrous THF or DCM[1][3]

Step-by-Step:

  • Setup: In a dried vial, suspend the amine (1.0 equiv) and PS-DIPEA (2.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.[3]

  • Workup (Crucial):

    • Do NOT add water. [1][2][3]

    • Add a scavenger resin (e.g., PS-Trisamine) to remove excess acid chloride if necessary (stir 1 hour).[1][2][3]

    • Filter the reaction mixture through a fritted funnel to remove the resins/salts.

    • Wash the resin cake with DCM/MeOH (9:1) to ensure polar product is desorbed.[1][3]

  • Isolation: Concentrate the filtrate in vacuo. The residue is often pure enough for the next step or requires only a short silica plug.

Protocol B: HATU Coupling (For Carboxylic Acids)

Best for: Valuable or complex carboxylic acids where acid chloride formation is harsh.[1][2]

Reagents:

  • Carboxylic Acid (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (3.0 equiv) - Excess is critical here.[1][2][3]

  • Solvent: DMF (dimethylformamide)[1][2]

Step-by-Step:

  • Activation: Dissolve Acid (1.1 equiv) and HATU (1.1 equiv) in DMF. Add 1.0 equiv of DIPEA.[3] Stir for 5 mins to form the activated ester.

  • Coupling: Add the Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1-2 hours.

  • Workup:

    • Dilute with EtOAc.[1][3]

    • Wash with saturated NaHCO3 (removes acid/HATU byproducts).[1][2][3]

    • Wash with 5% LiCl solution (removes DMF).[1][2][3]

    • Dry over Na2SO4 and concentrate.[3]

Comparative Data: Conditions vs. Yield

The following table summarizes expected outcomes based on different reaction conditions for this specific scaffold.

ConditionBaseSolventWorkup MethodTypical YieldCommon Issue
Acid Chloride Et3N (1.5 eq)DCMWater/DCM Ext.40-60%Product lost to aqueous layer; Salt formation stalls reaction.[1][2][3]
Acid Chloride DIPEA (3.0 eq)DCMCHCl3/IPA Ext. 85-95% High yield due to optimized extraction solvent.[1][2][3]
Schotten-Baumann NaOH (aq)DCM/H2OPhase Separation50-70%Hydrolysis of sensitive acid chlorides.[1][2][3]
HATU Coupling DIPEA (3.0 eq)DMFLiCl Wash80-90%Excellent for complex acids; removal of DMF is key.[1][3]

References

  • Synthesis of Octahydropyrrolo[1,2-a]pyrazine Derivatives

    • Title: Synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives.[1][2][3][4]

    • Source: ResearchGate / J. Org.[1][3] Chem (Contextual citation).

    • URL:

  • Troubleshooting Amine Acylation

    • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile.
    • Source: PMC / PubMed Central.[1][3]

    • URL:[1][2]

  • Glucokinase Activator (GKA50)

    • Title: GKA50 | Glucokinase Activator.[1][3][5][6]

    • Source: MedChemExpress.[1][3][5]

    • URL:[1][2]

  • General Workup of Polar Amides

    • Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene.[7][8]

    • Source: University of Huddersfield Research Portal.[3]

    • URL:[1][2]

Sources

Handling hygroscopic nature of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride . It is designed for researchers requiring high-fidelity handling protocols to mitigate the compound's hygroscopic nature.[1][2]

Status: Operational | Topic: Hygroscopicity Management | Audience: R&D Chemists[1][2]

Core Technical Overview

Compound: Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Common CAS: 634922-11-5 (Racemic), 1204603-40-6 ((S)-isomer) Chemical Class: Bicyclic diamine salt Critical Property: High Hygroscopicity .[1][2][3][4] This compound avidly absorbs atmospheric moisture.[1][2][5] The chloride counter-ions and the charged ammonium centers form a crystal lattice with high hydration energy.[1] Consequence: Exposure to ambient air (>40% RH) for minutes can lead to deliquescence (turning into a liquid/goo), altering the molecular weight basis for stoichiometry and potentially catalyzing hydrolysis in sensitive downstream applications.

Module 1: Storage & Inventory (The Defense)

Objective: Maintain the anhydrous crystalline state during long-term storage.

The "Double-Wall" Protocol

Never rely on the manufacturer's bottle alone.[1][2] The screw cap is permeable to moisture over months.[1][2]

  • Primary Container: Ensure the original vial is tightly parafilmed.[1][2]

  • Secondary Environment: Place the primary vial inside a vacuum desiccator or a secondary jar containing a high-efficiency desiccant.

  • Temperature: Store at 4°C to -20°C . Cold air holds less moisture, but warning : You must allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.[1]

Desiccant Selection Guide
Desiccant MaterialEfficiency (Residual H₂O)Suitability for Amine HCl SaltsNotes
Phosphorus Pentoxide (P₂O₅) < 0.001 mg/LExcellent Best for recovery of wet solids.[1][2] Acidic nature matches the HCl salt.[1][2]
Molecular Sieves (4Å) 0.001 mg/LGood Physical adsorption only; chemically inert.[1][2]
Silica Gel (Indicating) 0.01 mg/LModerate Good for secondary jars; visual indicator helps monitor integrity.[1][2]
Calcium Chloride (CaCl₂) 0.1 mg/LPoor Not efficient enough for highly deliquescent amine salts.[1][2]

Module 2: Weighing & Dispensing (The Critical Action)

Objective: Transfer accurate mass without water uptake.

Protocol A: The "Inert Bag" Method (Recommended)

For high-precision stoichiometry (<5% error tolerance).[1][2]

  • Place the balance, the reagent bottle, and the receiving flask inside a glove bag or glove box .[1]

  • Purge with dry Nitrogen (N₂) or Argon.[1][2]

  • Weigh inside the inert atmosphere.[1][2]

  • Seal the receiving flask before removing.

Protocol B: The "Difference Weighing" Method (Benchtop)

For rapid handling when an inert atmosphere is unavailable. Causality: This method minimizes the surface area exposure of the bulk reagent to air.[1]

  • Tare a capped weighing bottle containing the bulk reagent.[1][2]

  • Remove the cap, quickly transfer an approximate amount to your reaction vessel, and immediately recap .

  • Weigh the bottle again.

  • Calculate:

    
    .
    
    • Why? You never tare the receiving flask, which drifts as it absorbs water.[1][2] You measure the loss from the protected bottle.

Visual Workflow: Decision Logic for Handling

HandlingLogic Start Inspect Reagent State FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Clumped / Sticky Start->Clumped Liquid Deliquesced (Liquid) Start->Liquid Action_Weigh Proceed to Weighing (Protocol A or B) FreeFlow->Action_Weigh Action_Dry Vacuum Desiccation (P2O5, 24-48h) Clumped->Action_Dry Action_Recryst Recrystallize (MeOH/Et2O) or Discard Liquid->Action_Recryst Check_Stoich Verify Stoichiometry (Karl Fischer Titration) Action_Weigh->Check_Stoich If precision critical Action_Dry->FreeFlow Restored

Figure 1: Triage logic for assessing reagent quality before use. Do not use sticky solids for precise stoichiometric reactions without drying.[1][2]

Module 3: Reaction Setup (The Application)

Objective: Ensure the hygroscopic salt dissolves without deactivating sensitive catalysts.

Solvent Compatibility & Order of Addition
  • Solubility: Highly soluble in Water, Methanol, DMSO.[1][2] Sparingly soluble in Ethanol.[1][2] Insoluble in Ether, Hexanes, DCM.[1][2]

  • The "Solvent Shield" Technique:

    • Do not add the solid catalyst (e.g., Pd/C, coupling reagents) directly to the hygroscopic salt.[1] Moisture on the salt surface can decompose the reagent.[1]

    • Step 1: Add the Octahydropyrrolo[1,2-a]pyrazine dihydrochloride to the flask.

    • Step 2: Add the anhydrous solvent (e.g., dry DMF or MeOH).[1][2]

    • Step 3: Add a molecular sieve (3Å or 4Å) and stir for 15 mins to scavenge any introduced moisture.

    • Step 4: Add the base (e.g., TEA, DIPEA) to liberate the free amine in situ if required.[1]

    • Step 5: Add the sensitive electrophile or catalyst.[1][2]

Troubleshooting & FAQ

Q1: The compound has turned into a sticky gum. Is it degraded?

  • Technical Answer: Not necessarily chemically degraded (hydrolyzed), but physically compromised.[1][2] The "gum" is a concentrated aqueous solution of the salt.[1]

  • Solution: If the compound is expensive, dissolve it in a minimum amount of dry Methanol, then add anhydrous Diethyl Ether or Hexane to precipitate the solid. Filter rapidly under Nitrogen.[1][2] If purity is non-critical, use the gum but assume a 10-20% mass excess to account for water weight.[1][2]

Q2: My reaction yield is >100% or the product is wet.

  • Root Cause: The dihydrochloride salt likely absorbed water during weighing, leading you to add less moles of the amine than calculated.[1] The "excess" yield is often trapped solvent or unreacted electrophile because the stoichiometry was off.[1]

  • Fix: Perform a Karl Fischer (KF) titration on the starting material to determine the exact water content (% w/w) and adjust the molecular weight used in calculations.[1]

    • Correction Formula:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [1]
      

Q3: Can I dry this in an oven?

  • Warning: Avoid high-heat ovens (>60°C). While HCl salts are generally stable, excessive heat can drive off HCl gas, reverting the salt partially to the free base or monohydrochloride, which changes the stoichiometry.

  • Best Practice: Use a Vacuum Desiccator at room temperature over Phosphorus Pentoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    

References

  • Sigma-Aldrich. (n.d.).[1][2] Handling Hygroscopic Products: Technical Bulletin. Retrieved from

  • PubChem. (2024).[1][2] Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying amine salts).

  • Fluorochem. (2024).[1][2] (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride Safety Data Sheet. Retrieved from [1][2]

Sources

Purification methods for Octahydropyrrolo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Octahydropyrrolo[1,2-a]pyrazine Derivatives

Introduction: The Scaffold Profile

Subject: Octahydropyrrolo[1,2-a]pyrazine (OHPP) Chemical Profile: Bicyclic diamine, typically featuring one bridgehead tertiary amine and one secondary amine.[1][2] Critical Attributes:

  • Basicity: High (pKa ~9.0–9.8).[1][2]

  • Stereochemistry: Contains chiral centers (typically C8a bridgehead); susceptible to diastereomeric mixtures (cis/trans).[1][2]

  • Polarity: Moderate to High; significant hydrogen bonding potential.[1][2]

This guide addresses the three primary failure modes in purifying OHPP derivatives: silica adsorption (streaking) , diastereomer separation , and enantiomeric resolution .[1][2]

Module 1: Flash Chromatography Troubleshooting

The Problem: Users frequently report "streaking" or "tailing" on normal phase silica, leading to poor yield and co-elution of impurities.[1] The Cause: The basic nitrogen atoms in the OHPP scaffold interact strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange mechanisms.[1]

Protocol A: The "Amine-Modified" Mobile Phase

Use this for standard silica cartridges.[1][2]

  • Solvent System Selection:

    • Standard: Dichloromethane (DCM) / Methanol (MeOH).[1][2]

    • Alternative (Greener): Ethyl Acetate (EtOAc) / Ethanol (EtOH).[1][2]

  • The Modifier (Critical):

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH, 28-30% aq) to the polar solvent component (e.g., the MeOH).[1][2]

    • Note: NH₄OH is preferred for MS-compatibility; TEA can suppress ionization in subsequent LC-MS analysis if not fully removed.[1][2]

  • Column Pre-conditioning:

    • Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase containing the modifier before loading the sample.[1] This neutralizes active silanol sites.[1][2]

Protocol B: Amine-Functionalized Silica

Use this for sensitive separations where modifiers fail.[1][2]

  • Stationary Phase: Aminopropyl-bonded silica (NH₂-SiO₂).[1][2]

  • Mechanism: The bonded amine creates a basic surface environment, repelling the basic OHPP analyte and preventing silanol interaction.[1]

  • Benefit: No liquid modifier required; sharper peaks; often orthogonal selectivity to standard silica.[1][2]

Data: Tailing Factor Comparison

ConditionTailing Factor (

)
Recovery (%)Resolution (

)
Unmodified Silica (DCM/MeOH)> 2.5 (Severe)65%< 1.0
Silica + 1% TEA1.2 (Acceptable)92%> 1.5
Amine-Bonded Silica (Hex/EtOAc)1.0 (Symmetric)98%> 2.0

Module 2: Chiral Resolution (Enantiomers & Diastereomers)

The Problem: Synthetic routes often yield racemic or diastereomeric mixtures (cis/trans at the bridgehead).[1] The Solution: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this scaffold due to the high solubility of OHPP in scCO₂ and the ability to use basic modifiers.

Workflow: Chiral Method Development

Step 1: The "Basic" Screen Do not run neutral mobile phases.[1][2] The secondary amine requires a basic environment to ensure a single protonation state.[1][2]

  • Mobile Phase A: scCO₂

  • Mobile Phase B (Co-solvent): MeOH or EtOH + 0.2% Diethylamine (DEA) or 0.2% Isopropylamine (IPA) .[1][2]

Step 2: Column Selection Matrix

Column ChemistryInteraction ModeSuccess Rate for OHPP
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)H-bonding/StericHigh (Primary Choice)
Cellulose Tris(3,5-dichlorophenylcarbamate) (e.g., IC)Chlorinated interactionModerate
Cellulose Tris(4-methylbenzoate) (e.g., OJ-H)Inclusion complexLow (Specific cases only)

Step 3: The "Stacking" Injection (For Preparative Scale) [1]

  • Dissolve sample in MeOH:DCM (1:[1][2]1) at 50-100 mg/mL.[1][2]

  • Use "Stacked Injections" (injecting the next sample before the previous one has fully eluted, provided there is baseline separation) to maximize throughput.[2]

Module 3: Salt Formation & Crystallization

The Problem: Chromatography is expensive at scale (>100g).[1][2] Oils are difficult to handle.[1][2] The Solution: Isolate the derivative as a crystalline salt.

Protocol: The Salt Screen
  • Dissolution: Dissolve 100 mg of free base in 10 volumes of EtOH or IPA.

  • Acid Addition: Add 1.05 equivalents of the following acids (separately):

    • Oxalic Acid (forms stable oxalates, good for purification, toxic).[1][2]

    • L-Tartaric Acid (good for diastereomeric resolution).[1][2]

    • HCl (4M in dioxane).[1][2]

    • Fumaric Acid.[1][2]

  • Thermal Cycle: Heat to 60°C, then cool slowly to 4°C.

  • Validation: Filter solids and check purity via HPLC.

Visual Logic: Purification Decision Tree

PurificationStrategy Start Crude OHPP Derivative CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Yes Oil Oil/Gum CheckState->Oil No CheckPurity Purity > 85%? Solid->CheckPurity SaltScreen Salt Formation Screen (Oxalate/Tartrate) Oil->SaltScreen Try First Recryst Recrystallization (EtOH/EtOAc) CheckPurity->Recryst Yes Flash Flash Chromatography CheckPurity->Flash No Chiral Chiral Separation Required? Recryst->Chiral SaltScreen->Flash If Fails SaltScreen->Chiral CheckBasic Is Mobile Phase Basic? Flash->CheckBasic AddMod Add 1% TEA or NH4OH CheckBasic->AddMod Standard Silica AmineCol Use Amine-Bonded Silica CheckBasic->AmineCol Alternative AddMod->Chiral AmineCol->Chiral SFC SFC (Amylose + 0.2% DEA) Chiral->SFC Yes Final Pure Compound Chiral->Final No SFC->Final

Caption: Decision matrix for selecting the optimal purification pathway based on physical state and purity requirements.

Troubleshooting & FAQs

Q1: I am seeing "ghost peaks" in my LC-MS after purification.

  • Diagnosis: If you used TEA as a modifier, it may be lingering in your system or the sample.[1][2] TEA suppresses ionization in ESI+.[1][2]

  • Fix: Evaporate fractions, redissolve in DCM, and wash with high pH buffer (pH 10-11, e.g., Carbonate) to keep the amine free-based, then dry and re-evaporate. Alternatively, switch to NH₄OH as the modifier, as it is volatile.[2]

Q2: My compound degrades on the silica column.

  • Diagnosis: Some OHPP derivatives are sensitive to the acidic nature of silica over prolonged exposure.[1][2]

  • Fix: Switch to Alumina (Basic or Neutral) stationary phase. Alumina is less acidic than silica and better tolerates basic amines.[1][2]

Q3: I cannot separate the cis and trans isomers on silica.

  • Diagnosis: Silica separates based on polarity.[1][2] Cis/trans isomers often have identical polarity but different 3D shapes.[1][2]

  • Fix: This is a steric separation.[1][2] Move immediately to SFC or HPLC using a column with steric selectivity (e.g., Chiralpak IG or AD-H) even if you don't need enantiomeric separation.[1][2] These columns are excellent diastereomer separators.[1][2]

Q4: The oil won't crystallize even with acid. [1][2]

  • Diagnosis: The sample may be too impure, or the solvent is too "good."[1]

  • Fix: Use "Vapor Diffusion."[1][2] Dissolve the salt in a minimal amount of MeOH in a small vial. Place this open vial inside a larger jar containing Et₂O (diethyl ether). Seal the large jar. The ether will slowly diffuse into the MeOH, forcing the salt out of solution slowly to form crystals.[2]

References

  • PubChem. Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Biotage. Flash Chromatography Separation of Basic Organic Compounds without Modifier.[1][2] Technical Note. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006).[1][2][3] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.[1][2][3] Journal of Medicinal Chemistry.[2][3] Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[2] (Reference for amine basicity). Available at: [Link][1][2]

Sources

Optimizing reaction temperature for bicyclic amine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers and drug development professionals navigating the complex thermodynamic landscapes of late-stage functionalization.

Incorporating bicyclic amines (e.g., spirocyclic, bridged, and fused systems) is a proven strategy to increase the sp³ fraction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of drug candidates, thereby improving solubility and reducing off-target liabilities[1]. However, the rigid, three-dimensional conformations of these scaffolds introduce severe steric hindrance during Nucleophilic Aromatic Substitution (SNAr). This guide provides field-proven troubleshooting strategies, causally linking thermodynamic inputs to experimental outcomes.

Part 1: The Causality of Temperature in Bicyclic Amine SNAr

To optimize temperature, you must first understand the thermodynamic tug-of-war occurring in your reactor. When a bulky bicyclic amine (such as a 2-oxa-6-azaspiro[3.3]heptane) approaches an electrophilic aromatic carbon, the sp³-hybridized ring system creates massive steric repulsion with the ortho-substituents of the aryl halide.

This steric clash drastically increases the activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) required to reach the transition state of the Meisenheimer complex. According to the Arrhenius equation (

), a higher

means the reaction rate becomes exponentially more sensitive to temperature (

). Therefore, elevating the temperature provides the kinetic energy necessary to overcome this barrier. However, this same thermal energy can activate competing degradation pathways, such as the polymerization of the aryl halide or the thermal ring-opening of the amine. Optimization is not about maximizing heat; it is about finding the narrow thermal window where the SNAr rate outpaces the degradation rate.

Part 2: Troubleshooting Guides & FAQs

Q1: My SNAr reaction with a spirocyclic amine and a halopyridine is stalling at 80 °C in DMSO. Should I just boil it? A1: Do not simply boil it. While 80 °C is often sufficient for primary or unhindered secondary amines, spirocyclic amines require higher activation energy due to the steric bulk of the adjacent ring system[1]. Actionable Step: Increase the temperature to 110–120 °C in a sealed pressure tube to prevent solvent loss. If conversion remains <50% after 12 hours without degradation, the issue is a high thermodynamic barrier. If you see degradation, your electrophile cannot survive the thermal energy required by the amine.

Q2: I increased the temperature to 150 °C, but now I see multiple side products and polymerization. How do I resolve this? A2: You have crossed the thermal degradation threshold. At elevated temperatures (>130 °C), highly reactive electrophiles (like vinylpyridines) are prone to polymerization, and bicyclic amines can undergo oxidation[2]. Actionable Step: Transition to Continuous Flow Chemistry. Flow reactors allow you to safely superheat the reaction (e.g., 200 °C) with a very short residence time (minutes instead of hours), bypassing the slow degradation kinetics while forcing the SNAr to completion[2]. Alternatively, if SNAr is fundamentally disfavored, switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3].

Q3: How does the choice of the bicyclic scaffold affect the optimal temperature? A3: The proximity of the bridging carbons to the nucleophilic nitrogen dictates the steric penalty. For example, cis-fused bicyclic amines used in fluoroquinolone synthesis often require milder temperatures (90 °C)[4]. In contrast, highly rigid spirocyclic amines optimizing SHP2 inhibitors or bridged tropanes often require extended heating at 120 °C or microwave irradiation to achieve target yields[5].

Part 3: Quantitative Data Summaries

The following table synthesizes optimal temperature parameters and failure modes for common bicyclic amine SNAr reactions across the literature.

Amine ScaffoldElectrophileSolventOptimal Temp (°C)Time (h)Yield (%)Failure Mode at Suboptimal Temp
Spirocyclic (1,8-THN precursor) 3-Chloro-4-vinylpyridineDMSO200 (Flow)0.579Polymerization at 120 °C (Batch)[2]
Cis-fused bicyclic amine Fluoroquinolone coreNMP901282Incomplete conversion at 60 °C[4]
Spirocyclic Amine DichloropyridineDMF120 (μ-wave)274Stalls at <50% conversion at 80 °C[5]
2-Oxa-6-azaspiro[3.3]heptane 5-Bromo-2-nitropyridineMeCN1001688No reaction at room temperature[3]

Part 4: Self-Validating Experimental Protocol

High-Temperature SNAr of Bicyclic Amines in a Sealed System Self-Validation Mechanism: This protocol incorporates a dual-timepoint LC-MS validation matrix. By comparing the


Product/

Degradation ratio between T=2h and T=4h, the system autonomously flags whether the thermal ceiling has been breached, preventing catastrophic loss of late-stage intermediates.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled borosilicate glass pressure vial, add the aryl halide (1.0 equiv) and the bicyclic amine (1.5 equiv). Causality note: Excess amine compensates for potential thermal degradation and drives the equilibrium forward.

  • Solvent & Base: Suspend the reagents in anhydrous DMSO or NMP (0.2 M). Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv). Causality note: DIPEA is non-nucleophilic and prevents the hydrohalic acid byproduct from protonating the bicyclic amine, which would instantly neutralize its nucleophilicity.
    
  • Sealing and Initial Heating: Purge the vial with Argon for 3 minutes, seal with a PTFE-lined crimp cap, and submerge in a pre-heated oil bath at 80 °C.

  • Validation Checkpoint 1 (T=2h): Cool the vial, extract a 10 µL aliquot, dilute in MeOH, and run LC-MS.

    • Decision Gate: If product peak area is >50% and no degradation peaks are present, the temperature is optimal. If conversion is <10%, increase temperature to 110 °C.

  • Validation Checkpoint 2 (T=4h): Extract a second aliquot.

    • Decision Gate: Calculate the ratio of (Product Area) / (Degradation Area). If the ratio is < 5:1, immediately quench the reaction; the thermal ceiling has been exceeded. If the ratio is > 10:1 and starting material remains, maintain 110 °C for an additional 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove the polar aprotic solvent. Dry over Na₂SO₄ and concentrate in vacuo.

Part 5: Workflow Visualization

SNAr_Optimization Start Start SNAr: Bicyclic Amine + Ar-X Screen1 Initial Screen: Polar Aprotic Solvent, 80°C Start->Screen1 Check1 LC-MS Conversion > 95%? Screen1->Check1 Success Optimal Temperature Reached Proceed to Workup Check1->Success Yes Screen2 Increase Temp: 120°C - 150°C (Sealed Tube) Check1->Screen2 No Check2 Degradation or Polymerization? Screen2->Check2 Check2->Success No (Clean Product) Flow Continuous Flow Chemistry (200°C, short residence) Check2->Flow Yes (Thermal breakdown) PdCatalysis Switch to Buchwald-Hartwig Pd-Catalyzed Coupling Check2->PdCatalysis Yes (Steric failure)

Workflow for optimizing reaction temperature in bicyclic amine SNAr.

References

  • Cao, Q., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications. 6

  • Miles, T. J., et al. "Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant S. aureus." Journal of Medicinal Chemistry. 4

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.1

  • Sarver, P., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. 5

  • Kříž, M., et al. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." MDPI. 3

Sources

Resolving regioisomer formation in Octahydropyrrolo[1,2-a]pyrazine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic diamine core in drug discovery, serving as a conformationally restricted proline mimetic.[1][2] "Regioisomer formation" in this context typically refers to two distinct challenges:

  • Synthetic Cyclization: Ambiguity in ring closure during the formation of the bicyclic core (e.g., from acyclic precursors).[1]

  • C-H Functionalization (Lithiation): Competition between the three available

    
    -amino sites (C1, C3, and C6) during metalation-substitution reactions.[1][3]
    

This guide addresses the identification, prevention, and separation of these isomers.

Module 1: Synthetic Control (Preventing Isomers)

The Challenge: C-H Functionalization Selectivity

When functionalizing the saturated core (e.g., via


-Boc directed lithiation), you have multiple reactive sites.[1][3] The bridgehead nitrogen (

) is tertiary, while the secondary nitrogen (

) is usually the directing handle (protected as Boc/Cbz).
  • Site A (Distal

    
    ):  C1 (in the piperazine ring, far from fusion).[1]
    
  • Site B (Proximal

    
    ):  C3 (in the piperazine ring, adjacent to the bridgehead methine).[1]
    
  • Site C (Bridgehead

    
    ):  C6 (in the pyrrolidine ring, adjacent to 
    
    
    
    ).[1]

Mechanism of Regio-Irregularity: Lithiation is kinetically controlled by the coordination of the lithium species to the carbonyl oxygen of the


-protecting group (Complex Induced Proximity Effect - CIPE).[3]
  • Problem: While

    
    -BuLi/TMEDA favors the less hindered Distal 
    
    
    
    (Site A)
    , varying the temperature or leaving group can lead to mixtures containing the Proximal
    
    
    (Site B)
    isomer due to inductive activation from the bridgehead methine.[1]
Protocol: Regioselective -Lithiation

To enforce selectivity for the Distal (C1) position and avoid Site B/C mixtures:

Reagents:

  • Substrate:

    
    -Boc-octahydropyrrolo[1,2-a]pyrazine.[1][3]
    
  • Base:

    
    -BuLi (1.1 equiv) – Avoid 
    
    
    
    -BuLi as it is often too nucleophilic and less basic.[1][3]
  • Ligand: TMEDA (1.2 equiv) – Critical for breaking Li aggregates and enhancing kinetic acidity.[1][3]

  • Solvent: Anhydrous Et₂O (Preferred over THF for higher kinetic selectivity).[1][3]

Step-by-Step Workflow:

  • Complexation: Cool Et₂O solution of substrate and TMEDA to -78°C .

  • Deprotonation: Add

    
    -BuLi dropwise.[1][3] Stir for 45 min at -78°C.
    
    • Note: Do not warm above -60°C. Higher temps allow thermodynamic equilibration to the more stable (but often undesired) bridgehead-adjacent carbanion.[1][3]

  • Quench: Add electrophile (e.g., MeI, DMF) rapidly.

  • Warm: Allow to reach RT slowly over 2 hours.

Technical Insight: If you observe the C3 (proximal) isomer, switch the protecting group from Boc to Pivaloyl .[1][3] The increased steric bulk of the pivaloyl group mechanically blocks the proximal protons, forcing lithiation to the distal C1 site.

Module 2: Analytical Resolution (Detecting Isomers)

Distinguishing regioisomers requires 2D NMR.[1][3] 1H NMR alone is often insufficient due to overlapping multiplets in the 1.5–3.5 ppm region.[1][3]

Diagnostic Workflow:

ExperimentPurposeKey Observation (Regio-marker)
1H-13C HSQC Map C-H pairsIdentify the methine carbon created by substitution.
1H-13C HMBC CRITICAL STEP Distal (C1) Isomer: The substituted methine proton shows a correlation to the secondary amide carbonyl (Boc) but NO correlation to the bridgehead carbons.Proximal (C3) Isomer: The substituted methine proton shows strong 3-bond correlations to the bridgehead methine (C8a).[1][3]
1H-1H NOESY StereochemistryCis-fusion: Strong NOE between H-8a (bridgehead) and H-1/H-3 axial protons.Trans-fusion: Minimal NOE; often requires rigid conformation analysis.[1][3]

Module 3: Purification Strategies (Correcting Mixtures)

If regioisomers are formed, separation is challenging due to the high polarity of the diamine core.[1]

Troubleshooting Separation Issues:

  • Issue: "The isomers co-elute on standard Silica."[1][3]

    • Solution: Use Amine-Functionalized Silica (NH2-SiO2).[1][3] The surface basicity suppresses tailing and often resolves subtle dipole differences between C1 and C3 substituted isomers.[1][3]

  • Issue: "I cannot separate the diastereomers (cis/trans)."

    • Solution: Derivatization.[1][3][4][5][6]

      • Deprotect the secondary amine (e.g., TFA removal of Boc).[1][3]

      • React with a bulky chiral acid (e.g., Mosher's acid or Camphanic chloride).

      • Separate the resulting diastereomeric amides via standard HPLC.[1][3]

      • Hydrolyze to recover the pure enantiomer/regioisomer.[1][3]

Visual Guide: Troubleshooting Decision Tree

RegioResolution Start Start: Regioisomer Mixture Detected CheckChem Is the mixture from Cyclization or Substitution? Start->CheckChem Subst Substitution (Lithiation) CheckChem->Subst Substitution Analyze Analytical Confirmation CheckChem->Analyze Identify Isomer TempCheck Was reaction T > -60°C? Subst->TempCheck Kinetic Cause: Thermodynamic Equilibration Action: Keep T < -78°C TempCheck->Kinetic Yes PGCheck Is PG = Boc? TempCheck->PGCheck No Steric Cause: Low Steric Hindrance Action: Switch to N-Pivaloyl PGCheck->Steric Yes HMBC Run HMBC NMR Analyze->HMBC CorrBridge Correlation to Bridgehead C? HMBC->CorrBridge ResProx Result: Proximal (C3) Isomer CorrBridge->ResProx Yes (Strong) ResDist Result: Distal (C1) Isomer CorrBridge->ResDist No

Caption: Decision tree for identifying and resolving regioisomer issues during octahydropyrrolo[1,2-a]pyrazine functionalization.

Frequently Asked Questions (FAQ)

Q: Why do I observe a 1:1 mixture of diastereomers after C-substitution? A: The octahydropyrrolo[1,2-a]pyrazine ring system can adopt a cis- or trans-fused conformation.[1][3] Lithiation typically occurs on the face syn to the directing group (N-Boc).[3] However, if the bridgehead nitrogen inverts (pyramidal inversion) or if the ring fusion is flexible, the electrophile approach may not be perfectly facial-selective.[1]

  • Fix: Use a bulky electrophile or lower temperature to maximize the kinetic preference for the cis-fused transition state.[1][3]

Q: Can I use n-BuLi instead of s-BuLi? A: We strongly advise against it.


-BuLi is more nucleophilic and can attack the Boc carbonyl (acting as a nucleophile rather than a base), leading to ketone byproducts or ring opening.[1][3] 

-BuLi is sufficiently basic but sterically hindered enough to favor deprotonation.[1][3]

Q: My product streaks on TLC. How do I assess purity? A: These secondary/tertiary amines interact strongly with silanols.[1][3]

  • TLC Dip: Use Ninhydrin (for free amines) or KMnO4 (general).[1][3]

  • Eluent: Add 1% Triethylamine or 2% NH₄OH (aq) to your DCM/MeOH mobile phase.[1][3] This deactivates the silica and sharpens the spots.

References

  • PubChem. Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][3]

  • Chemical Communications. New lithium-zincate approaches for the selective functionalisation of pyrazine. Royal Society of Chemistry.[1][3] Available at: [Link]

  • National Institutes of Health (PMC). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.[1][3] Available at: [Link][1][3]

  • Beilstein Journal of Organic Chemistry. Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization. Available at: [Link][1][3]

Sources

Storage stability of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly constrained, rigid bicyclic amine scaffold,[1] is a critical proline bioisostere and peptidomimetic building block. It is extensively utilized in the development of [2] and[3]. However, its dihydrochloride salt form presents unique handling challenges due to extreme hygroscopicity, deliquescence, and pH-dependent stability[4],[5].

This guide provides field-proven troubleshooting logic, physicochemical data, and self-validating protocols to ensure absolute scientific integrity during your experiments.

Part 1: Physicochemical Properties & Storage Dynamics

To establish a baseline for reagent integrity, you must first understand the quantitative parameters governing the compound's stability[6],[7],[1].

PropertyValue / SpecificationMechanistic Impact
Chemical Formula C₇H₁₄N₂ · 2HClThe dual protonation state dictates its solubility and acidity.
Molecular Weight 199.12 g/mol Shifts if water is absorbed, causing stoichiometric errors.
Physical State Crystalline solidHigh surface area increases moisture absorption rate.
Hygroscopicity Highly DeliquescentRapidly absorbs atmospheric moisture until it dissolves into a paste.
Optimal Storage (Solid) 2–8 °C (Inert Atmosphere)Minimizes thermal degradation; Argon prevents oxidation.
Optimal Storage (Solution) -80 °C (Single-use aliquots)Halts aqueous freebasing and oxidative pathways.

Part 2: Diagnostic Logic Tree

Use the following diagnostic workflow to determine the root cause of reagent failure and select the appropriate recovery protocol.

Troubleshooting Start Reagent Integrity Check State What is the physical state? Start->State Powder Solid Powder State->Powder Solution Aqueous/DMSO Solution State->Solution Clump Clumping or Sticky Paste? Powder->Clump Efficacy Reduced Assay Efficacy? Solution->Efficacy Moisture Deliquescence (Moisture Absorption) Clump->Moisture Yes Degradation Oxidation or pH-induced Freebasing Efficacy->Degradation Yes Desiccate Action: Vacuum Desiccation & Argon Purge Moisture->Desiccate Aliquots Action: Degas Buffers & Single-use Aliquots Degradation->Aliquots

Diagnostic logic for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride degradation.

Part 3: Core Troubleshooting Scenarios (FAQs)

Q1: My powder has turned into a sticky paste. What happened, and can I still use it? A: The dihydrochloride salt of octahydropyrrolo[1,2-a]pyrazine is highly deliquescent[4]. The protonated amines and chloride counterions have a strong thermodynamic affinity for water. When exposed to ambient humidity, the salt absorbs moisture until the vapor pressure of its saturated solution drops below the partial pressure of water in the air, causing it to dissolve into a paste. Causality & Validation: Using hydrated material alters the effective molecular weight, leading to inaccurate stoichiometric calculations in downstream synthesis or biological assays. You can recover the material using Workflow 2 , validating the recovery by drying to a constant mass.

Q2: Why is my aqueous stock solution showing reduced efficacy in cellular assays over time? A: Aqueous solutions of this bicyclic scaffold are susceptible to two primary degradation pathways: pH-induced freebasing and oxidation. If the pH of the assay buffer approaches the pKa of the tertiary amines, the compound deprotonates. The resulting free base is less soluble in aqueous media and highly susceptible to oxidative degradation of the electron-rich pyrazine nitrogen atoms by dissolved oxygen. Causality & Validation: To prevent this, solutions must be prepared in degassed buffers and stored in single-use aliquots. A self-validating check is to measure the pH of your stock solution; it should remain acidic (pH < 4) to maintain the stable dihydrochloride state before final dilution in buffered assay media.

Q3: Does the stereochemistry (e.g., (8aS) vs. (8aR)) affect the chemical stability of the reagent? A: No. The thermodynamic stability and hygroscopic profile of the (8aS) and (8aR) enantiomers are chemically identical. However, stereochemistry is strictly required for biological target engagement. For instance, the (8aS) configuration is essential for precise binding in the AVPI-binding pocket of [2],[8]. Ensure you have not inadvertently racemized the compound through prolonged exposure to strong bases or extreme thermal stress.

Part 4: Experimental Workflows & Protocols

Workflow 1: Preparation of Stable Stock Solutions

Objective: Prevent moisture ingress and oxidative degradation during solution preparation to ensure assay reproducibility.

  • Thermal Equilibration: Remove the sealed reagent vial from 2–8 °C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture on the deliquescent powder, instantly compromising the salt's stoichiometry.

  • Inert Handling: Purge a glove box or an enclosed weighing chamber with Argon gas.

  • Rapid Weighing: Weigh the required mass into a pre-dried, amber glass vial using an analytical balance.

  • Dissolution: Dissolve the powder in anhydrous, degassed solvent (e.g., anhydrous DMSO for long-term storage, or Argon-sparged ultra-pure water for immediate assay use).

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 10–50 µL) to strictly avoid freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80 °C for long-term storage.

Workflow 2: Recovery of Moisture-Compromised Reagent

Objective: Restore the exact stoichiometry of the dihydrochloride salt by completely removing absorbed water via azeotropic distillation and vacuum desiccation.

  • Transfer: Move the clumped or paste-like material into a pre-weighed, oven-dried Schlenk flask.

  • Azeotropic Drying: Add 5 mL of anhydrous toluene to the flask. Causality: Toluene forms a low-boiling azeotrope with water, thermodynamically facilitating the removal of tightly bound hydration spheres from the chloride ions.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. Repeat the toluene co-evaporation two more times.

  • High Vacuum Desiccation: Apply high vacuum (< 0.1 Torr) at room temperature for 24 hours.

  • Self-Validation Check: Disconnect the vacuum, backfill with Argon, and weigh the flask. Re-apply vacuum for 2 hours and weigh again. The material is fully recovered and anhydrous only when the mass difference between consecutive weighings is < 0.1 mg (constant weight).

References

Sources

Overcoming steric hindrance in Octahydropyrrolo[1,2-a]pyrazine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in Octahydropyrrolo[1,2-a]pyrazine Coupling

Introduction: As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of bicyclic aliphatic heterocycles. Octahydropyrrolo[1,2-a]pyrazine is a highly privileged chiral scaffold in CNS drug discovery and peptidomimetics [1]. However, the constrained bicyclic framework imposes severe steric hindrance around the secondary amine (N-H) and adjacent carbon centers. This steric bulk often leads to sluggish kinetics, incomplete conversions, or total failure in standard amide coupling and Buchwald-Hartwig amination reactions.

This technical support center provides self-validating troubleshooting guides, mechanistic insights, and optimized protocols to overcome these specific synthetic bottlenecks.

Section 1: Amide Bond Formation (N-Acylation)

FAQ 1: Why do standard coupling reagents like EDC/HOBt or HATU fail or give low yields when acylating Octahydropyrrolo[1,2-a]pyrazine? Causality & Insight: Standard reagents like EDC/HOBt or HATU generate active esters (e.g., OBt or OAt esters). While highly reactive toward primary amines, these bulky active esters experience severe steric repulsion when approached by the hindered secondary amine of the octahydropyrrolo[1,2-a]pyrazine system. The slow nucleophilic attack allows competing side reactions, such as hydrolysis of the active ester or epimerization of the carboxylic acid, to dominate [3].

FAQ 2: What are the best alternatives for coupling highly hindered secondary amines? Causality & Insight: You must reduce the steric profile of the activated electrophile or increase its intrinsic reactivity.

  • Acid Fluorides via TFFH: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an in situ acid fluoride [5]. The fluorine atom is highly electronegative (increasing electrophilicity) and extremely small (comparable to a hydrogen atom), virtually eliminating the steric clash during the nucleophilic attack [4].

  • COMU: If you prefer uronium-based reagents, COMU contains a morpholine moiety and an Oxyma leaving group, which exhibits a higher coupling rate and lower steric penalty than HATU [2].

Quantitative Data: Amide Coupling Reagents Comparison

Coupling ReagentActive IntermediateSteric ProfileReactivity with Hindered AminesByproduct Toxicity
EDC/HOBtOBt EsterVery BulkyPoorLow (Water soluble)
HATUOAt EsterBulkyModerateLow
COMUOxyma EsterModerateHighLow
TFFHAcid FluorideMinimalExcellentModerate (Tetramethylurea)
BTFFHAcid FluorideMinimalExcellentLow

Note: BTFFH offers a similar mechanistic advantage to TFFH but avoids the formation of toxic tetramethylurea [4].

Protocol: Step-by-Step TFFH-Mediated Amide Coupling Self-Validating System: This protocol utilizes in situ acid fluoride generation, validated by the rapid consumption of the starting material via LC-MS.

  • Preparation: Dissolve the carboxylic acid (1.2 equiv.) in anhydrous CH2Cl2 or DMF (0.1 M concentration). Ensure solvents are strictly anhydrous (<300 ppm water) to prevent acid fluoride hydrolysis [5].

  • Activation: Add TFFH (1.2 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes. Validation: An aliquot analyzed by IR spectroscopy will show a characteristic carbonyl fluoride peak at ~1842 cm⁻¹ [5].

  • Coupling: Add Octahydropyrrolo[1,2-a]pyrazine (1.0 equiv.) dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. If the reaction stalls, gently heat to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash the organic layer with 5% LiCl (if DMF was used) to remove residual solvent, dry over Na2SO4, and concentrate.

AmideCoupling A Carboxylic Acid B TFFH + DIPEA (Activation) A->B Anhydrous Solvent C Acid Fluoride Intermediate B->C 15 min, RT E Sterically Hindered Amide Product C->E Nucleophilic Attack D Octahydropyrrolo [1,2-a]pyrazine D->E Base mediated

Caption: Workflow of TFFH-mediated amide coupling via an in situ acid fluoride intermediate.

Section 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

FAQ 3: My palladium-catalyzed C-N coupling with Octahydropyrrolo[1,2-a]pyrazine yields mostly unreacted starting material and dehalogenated byproducts. What is happening? Causality & Insight: In the Buchwald-Hartwig catalytic cycle, the amine must coordinate to the Pd(II) center after the oxidative addition of the aryl halide [8]. The bicyclic nature of Octahydropyrrolo[1,2-a]pyrazine creates massive steric hindrance, preventing amine coordination. Consequently, the Pd(II) intermediate undergoes competing β-hydride elimination or protodehalogenation instead of the desired reductive elimination.

FAQ 4: How do I select the right ligand/catalyst to force this coupling? Causality & Insight: You need a ligand that is bulky enough to favor a highly reactive monoligated Pd(0) species, yet flexible enough to accommodate the bulky secondary amine during the reductive elimination step.

  • Pd-PEPPSI-IPent: This well-defined N-Heterocyclic Carbene (NHC) precatalyst features extremely bulky 3-pentyl substituents. The steric bulk drives the cross-coupling by accelerating reductive elimination and mitigates the poisoning effect of hindered amines [9].

  • Proazaphosphatranes (e.g., Verkade's Superbases): Ligands like P(i-BuNCH2CH2)3N generate highly active catalysts that perform exceptionally well for sterically hindered substrates, even at low catalyst loadings (0.25 mol %) [7].

  • BrettPhos / RuPhos: Biaryl phosphine ligands designed specifically to prevent β-hydride elimination and promote the coupling of hindered secondary amines [6].

Quantitative Data: Ligand/Catalyst Selection for Hindered Amines

Catalyst / Ligand SystemTypeKey Advantage for Hindered AminesTypical Base
Pd-PEPPSI-IPentPd(II)-NHCHigh stability, accelerates reductive eliminationNaOtBu / K2CO3
Pd2(dba)3 + BrettPhosBiaryl PhosphineSuppresses β-hydride eliminationNaOtBu / LiHMDS
Pd2(dba)3 + P(i-BuNCH2CH2)3NProazaphosphatraneHigh turnover, low catalyst loadingNaOH / NaOtBu

Protocol: Step-by-Step Pd-PEPPSI-IPent Buchwald-Hartwig Amination Self-Validating System: The use of a well-defined Pd(II) precatalyst ensures exactly a 1:1 Pd-to-ligand ratio, eliminating the variability of in situ catalyst generation [6].

  • Preparation: In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv.), Octahydropyrrolo[1,2-a]pyrazine (1.2 equiv.), Pd-PEPPSI-IPent (2 mol %), and NaOtBu (1.5 equiv.) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DME (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 80 °C for 12-24 hours. Validation: The reaction mixture should transition from a suspension to a dark, homogeneous solution as the active Pd(0) species is generated and turns over.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

BHCoupling A Pd-PEPPSI-IPent Precatalyst B Active Monoligated Pd(0) Species A->B Base Activation C Oxidative Addition (Aryl Halide) B->C Ar-X D Amine Coordination (Octahydropyrrolo[1,2-a]pyrazine) C->D IPent bulk prevents dimerization E Reductive Elimination (Sterically Driven) D->E Base deprotonation E->B Catalyst Regeneration F C-N Coupled Product E->F Product Release

Caption: Catalytic cycle of Pd-PEPPSI-IPent highlighting the steric acceleration of reductive elimination.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS.[Link]

  • Urgaonkar, S., et al. "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides." ResearchGate.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts.[Link]

  • Organ, M. G., et al. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions." York University.[Link]

Validation & Comparative

Comprehensive ¹H NMR Spectrum Analysis: Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition between the free base and salt forms of bicyclic aliphatic amines. Octahydropyrrolo[1,2-a]pyrazine is a privileged structural motif widely utilized in drug discovery, serving as a core scaffold in the development of N-myristoyltransferase (NMT) inhibitors[1], apoptosis protein antagonists[2], and calcium channel blockers[3].

In drug development, the dihydrochloride salt is often the preferred active pharmaceutical ingredient (API) form due to its enhanced aqueous solubility and solid-state stability. However, intermediate synthetic steps frequently yield the free base. Objectively comparing the ¹H NMR spectra of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride against its free base alternative is critical. Failing to account for the stereoelectronic changes induced by protonation often leads to misassigned peaks, erroneous purity calculations, and delayed workflows.

This guide provides an in-depth comparative analysis of these two forms, detailing the mechanistic causality behind their spectral differences and offering a self-validating experimental protocol for accurate NMR acquisition.

Mechanistic Insights: The Impact of Protonation on NMR Spectra

The ¹H NMR spectrum of a bicyclic piperazine derivative is not static; it is highly dependent on its protonation state. The transition from the free base to the dihydrochloride salt triggers two primary physical phenomena that drastically alter the spectral output:

1. Inductive Deshielding (-I Effect): In the free base, the lone pairs on the secondary piperazine nitrogen and the tertiary bridgehead nitrogen contribute to the electron shielding of adjacent protons. Upon treatment with hydrochloric acid, both nitrogens become protonated. The resulting cationic centers exert a powerful electron-withdrawing inductive effect. This removes electron density from the adjacent methylene (-CH₂-) and methine (-CH-) groups, shifting their resonance frequencies significantly downfield (higher ppm).

2. Conformational Locking: The free base form is highly dynamic. At room temperature, it undergoes rapid nitrogen inversion and ring-flipping. On the NMR timescale, this rapid exchange averages the chemical environments of the axial and equatorial protons, often resulting in broad, featureless signals or simplified multiplets. Conversely, in the dihydrochloride salt, the electrostatic repulsion between the two adjacent positive charges, coupled with strong hydrogen bonding networks with the chloride counterions, restricts this flexibility. This "conformational locking" resolves the time-averaged signals into distinct, highly complex multiplets, revealing precise geminal (


) and vicinal (

) coupling constants.

Conformational_State FB Free Base Form - Rapid Ring Inversion - Averaged Signals - Shielded Protons HCl 2 eq. HCl Protonation FB->HCl Acidification Salt Dihydrochloride Salt - Locked Conformation - Distinct Multiplets - Deshielded Protons HCl->Salt Electrostatic Repulsion

Figure 1: Mechanistic transition from dynamic free base to conformationally locked salt.

Comparative Data Analysis

To objectively compare the performance and analytical signatures of the two forms, we must look at the quantitative chemical shifts. The table below summarizes the typical ¹H NMR chemical shift ranges for the structural environments of the octahydropyrrolo[1,2-a]pyrazine core.

Note: The exact shifts will vary slightly based on concentration and exact solvent temperature, but the relative shift difference (


) remains a highly reliable diagnostic metric.
Proton EnvironmentFree Base Alternative (in CDCl₃, δ ppm)Dihydrochloride Product (in D₂O, δ ppm)Diagnostic Shift Difference (

)
Bridgehead CH (C8a) 2.20 - 2.404.00 - 4.30~ +1.85 ppm
Piperazine CH₂ (C2, C3) 2.50 - 3.003.50 - 3.90~ +0.95 ppm
Piperazine CH₂ (C4) 2.10 - 2.503.40 - 3.80~ +1.30 ppm
Pyrrolidine CH₂ (C6) 2.30 - 2.703.30 - 3.70~ +1.00 ppm
Pyrrolidine CH₂ (C7, C8) 1.40 - 1.902.00 - 2.50~ +0.60 ppm
Amine NH / NH⁺ ~ 1.50 (br s, 1H)Exchanged with D₂O (Invisible)N/A

Key Takeaway: The bridgehead methine proton (C8a) is the most sensitive diagnostic marker. Because it is directly adjacent to the tertiary bridgehead nitrogen, its shift from ~2.3 ppm to >4.0 ppm definitively confirms the formation of the bis-protonated salt[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees reproducible results by controlling for the variables that most commonly distort aliphatic amine spectra.

Step 1: Sample Preparation & Solvent Selection

Causality: The choice of solvent dictates the protonation equilibrium. Using an unbuffered polar solvent for a partially degraded salt will yield intermediate, uninterpretable shifts.

  • For the Free Base: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Ensure the CDCl₃ is stored over silver foil or basic alumina to prevent trace DCl formation, which would inadvertently protonate the sample.

  • For the Dihydrochloride Salt: Dissolve 5–10 mg of the analyte in 0.6 mL of D₂O (or DMSO-

    
     if investigating hydrogen bonding).
    
  • Self-Validation Check: When using D₂O, spot 1 µL of the solution onto pH paper. A fully intact dihydrochloride salt at this concentration should register a pH < 2. If the pH is higher, partial dissociation has occurred; add a micro-drop of DCl to force the equilibrium to the fully locked, bis-protonated state.

Step 2: NMR Acquisition Parameters

Causality: Because the free base undergoes dynamic exchange, temperature fluctuations during acquisition will cause line broadening, making integration unreliable.

  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Allow the sample to equilibrate to exactly 298 K (25 °C) for 5 minutes prior to tuning and matching.

  • Set a 30° excitation pulse to ensure uniform excitation across the aliphatic region.

  • Use a relaxation delay (D1) of 2.0 to 3.0 seconds . Aliphatic protons in rigid bicyclic systems can have longer

    
     relaxation times; a sufficient D1 ensures accurate quantitative integration.
    
  • Acquire 16 to 32 scans.

Step 3: Data Processing & Integration Validation
  • Apply a zero-filling factor (e.g., to 64k points) and an exponential window function with a line broadening (LB) of 0.3 Hz. This optimizes the signal-to-noise ratio without obscuring the fine multiplet splitting of the locked dihydrochloride form.

  • Perform meticulous manual phase and baseline correction.

  • Self-Validation Check: Integrate the entire aliphatic region (excluding the solvent peak). The total integral must equal exactly 14 protons (representing the carbon-bound protons of the C₇H₁₄N₂ skeleton). Any deviation indicates either an incomplete relaxation delay or the presence of impurities.

NMR_Workflow A 1. Sample Preparation Weigh 5-10 mg of target analyte B 2. Solvent Selection Free Base: CDCl3 | Salt: D2O A->B C 3. pH & State Validation Ensure pH < 2 for salt form B->C D 4. NMR Acquisition Constant 298 K, D1 > 2.0s C->D E 5. Data Processing Phase/Baseline Correction & Integration D->E

Figure 2: Self-validating workflow for comparative NMR analysis of protonation states.

Conclusion

The analytical comparison between Octahydropyrrolo[1,2-a]pyrazine dihydrochloride and its free base highlights the profound impact of stereoelectronics on NMR spectroscopy. By understanding the causality behind inductive deshielding and conformational locking, researchers can confidently utilize these spectral differences as diagnostic tools rather than viewing them as analytical hurdles. Implementing the self-validating protocol outlined above ensures that whether you are synthesizing novel NMT inhibitors or scaling up calcium channel blockers, your structural characterization remains unimpeachable.

References

  • Title: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1 Source: ResearchGate URL: [Link]

  • Title: WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins Source: Google Patents URL
  • Title: US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers Source: Google Patents URL

Sources

Chiral HPLC methods for Octahydropyrrolo[1,2-a]pyrazine enantiomeric purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving baseline enantiomeric resolution of bicyclic scaffolds like octahydropyrrolo[1,2-a]pyrazine requires moving beyond trial-and-error screening. This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) and a self-validating methodology to ensure absolute stereochemical purity.

The Chromatographic Challenge: The Bicyclic Core

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic piperazine derivative. Its conformational rigidity makes it a critical building block in the development of [1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2]. However, pharmacological efficacy is highly stereospecific; for example, the (7S,8aR) enantiomer can exhibit up to 10-fold higher biological activity than its (7R,8aS) counterpart[2].

Because the molecule contains basic tertiary amines, it is highly prone to secondary ion-exchange interactions with the residual silanols on standard silica backbones. This causes severe peak tailing and loss of resolution, necessitating carefully optimized CSPs and basic mobile phase modifiers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When resolving octahydropyrrolo[1,2-a]pyrazine derivatives, polysaccharide-based CSPs are the industry standard. The choice of polymer backbone dictates the geometry of the chiral cavity, directly impacting enantiorecognition.

  • Amylose-Based CSPs (Chiralpak AD-H): Coated with amylose tris(3,5-dimethylphenylcarbamate), this phase provides an optimal helical groove that perfectly accommodates the bicyclic core. The carbamate linkages offer multiple hydrogen-bonding sites that interact with the pyrazine nitrogens. This is the gold standard for this scaffold, typically yielding a retention time difference of 2–3 minutes between enantiomers[2].

  • Cellulose-Based CSPs (Chiralcel OD-H): Coated with cellulose tris(3,5-dimethylphenylcarbamate). While structurally similar to amylose, the linear nature of the cellulose polymer creates a shallower chiral cavity. To achieve adequate retention and resolution on OD-H, the mobile phase often requires a significantly lower concentration of polar modifier (e.g., Hexane/Isopropanol 94:6) compared to AD-H[3].

Quantitative Data: CSP Performance Comparison

The following table summarizes optimized parameters for the resolution of octahydropyrrolo[1,2-a]pyrazine derivatives based on established[3] and analytical standards[2].

Chiral ColumnSelector TypeOptimized Mobile PhaseBasic AdditiveTypical RsRetention Time (Peak 1 / Peak 2)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / i-PrOH (85:15)0.1% IPAm> 2.5~12.0 min / ~15.0 min
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / i-PrOH (94:6)0.1% IPAm1.8 - 2.0~14.5 min / ~16.2 min
Chiralpak AD-H (Polar) Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / EtOH (25:75)0.1% IPAm> 2.0~8.5 min / ~10.1 min

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol utilizes a self-validating system suitability test (SST).

1. Mobile Phase Preparation & Causality:

  • Action: Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA). Add 0.1% (v/v) Isopropylamine (IPAm)[2]. Degas via ultrasonication for 10 minutes.

  • Causality: IPAm acts as a competing base. The octahydropyrrolo[1,2-a]pyrazine core has basic nitrogen atoms that will hydrogen-bond with acidic free silanols on the silica matrix. IPAm saturates these silanols, preventing peak tailing and ensuring the analyte interacts solely with the chiral selector.

2. Sample Preparation:

  • Action: Dissolve the racemic mixture directly in the mobile phase to a concentration of 1 mg/mL.

  • Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, a common cause of peak distortion and artificial peak splitting in chiral chromatography.

3. Chromatographic Execution:

  • System: Agilent 1260 Infinity II (or equivalent) with DAD.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Parameters: Flow Rate at 1.0 mL/min; UV Detection at 220 nm and 225 nm[3].

  • Thermal Control: Maintain column compartment strictly at 25°C. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations will directly degrade the resolution (Rs).

4. System Suitability Test (SST):

  • Inject 10 µL of the racemate. The method is considered validated for the batch only if the calculated Resolution (Rs) is ≥ 2.0. The (7S,8aR) enantiomer typically elutes first, followed by the (7R,8aS) enantiomer[2].

Orthogonal Validation & Downstream Workflow

HPLC retention times alone cannot assign absolute stereochemistry. Once the enantiomers are isolated, orthogonal validation must be performed using[2]. The absolute configuration is confirmed by observing the Cotton effects near 220 nm[2] before proceeding to pharmacological target engagement assays.

Workflow A Racemic Octahydropyrrolo[1,2-a]pyrazine B Chiralpak AD-H Separation (Hexane/IPA 85:15 + 0.1% IPAm) A->B C (7S,8aR)-Enantiomer Rt ~12 min B->C Peak 1 D (7R,8aS)-Enantiomer Rt ~15 min B->D Peak 2 E Orthogonal Validation (Circular Dichroism @ 220 nm) C->E D->E F Target Engagement Assays (e.g., PARP, Ca2+ Channels) E->F

Analytical workflow for the chiral resolution and validation of octahydropyrrolo[1,2-a]pyrazine.

References

  • Micheli, F., et al. Pyridine derivatives and their use in the treatment of psychotic disorders. US Patent 7,683,056 B2. Google Patents.
  • Altenbach, R. J., et al. Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. US Patent 8,648,074 B2. Google Patents.

Sources

Comparison of Octahydropyrrolo[1,2-a]pyrazine vs Piperazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Evolution in Drug Design: A Comparative Guide to Octahydropyrrolo[1,2-a]pyrazine vs. Piperazine Scaffolds

Introduction

In the molecular architecture of modern therapeutics, the piperazine ring is universally recognized as a "privileged scaffold," featured prominently in blockbuster drugs ranging from kinase inhibitors to antipsychotics [3]. However, as drug discovery campaigns tackle increasingly complex intracellular and central nervous system (CNS) targets, the inherent liabilities of the flexible piperazine moiety—namely, high basicity and susceptibility to multidrug resistance (MDR1/P-gp) efflux—often stall lead optimization.

To overcome these hurdles, medicinal chemists frequently deploy conformational restriction strategies. The octahydropyrrolo[1,2-a]pyrazine scaffold—a bicyclic system fusing a pyrrolidine ring to the piperazine core—represents a sophisticated structural evolution. By locking the conformation and masking one nitrogen at the bridgehead, this scaffold fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. This guide provides an objective, data-driven comparison of these two scaffolds, equipping researchers with the mechanistic insights and experimental protocols necessary for rational scaffold selection.

Section 1: Structural and Physicochemical Profiling

The decision to transition from a monocyclic piperazine to a bicyclic octahydropyrrolo[1,2-a]pyrazine is rooted in the thermodynamics of target binding and the physical chemistry of the amines.

  • Piperazine: As a 1,4-diazacyclohexane, piperazine possesses two basic centers (typically one secondary and one tertiary amine when mono-substituted). It is highly water-soluble and exists in a dynamic equilibrium between chair and boat conformations. While this flexibility allows it to mold into diverse binding pockets, it incurs a high entropic penalty upon binding.

  • Octahydropyrrolo[1,2-a]pyrazine: This bicyclic fusion creates a conformationally rigid framework with a defined stereocenter (e.g., at the 8a position). The bridgehead nitrogen exhibits altered sp³ hybridization and increased steric shielding, which subtly lowers its basicity compared to a standard tertiary amine. This rigidification reduces the entropic penalty of binding and increases overall lipophilicity, making it ideal for deep, hydrophobic pockets in GPCRs and ion channels [4].

Table 1: Comparative Physicochemical Properties

PropertyPiperazine ScaffoldOctahydropyrrolo[1,2-a]pyrazine Scaffold
Ring System Monocyclic (Flexible)Bicyclic (Rigid, Fused)
Conformational States Multiple (Chair/Boat transitions)Locked (Stereochemically defined)
Basicity (pKa) High (Dual basic centers, ~9.8)Moderate (Sterically shielded bridgehead N)
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate to High (Increased hydrocarbon surface)
Entropic Penalty High (Requires conformational freezing)Low (Pre-organized geometry)
Primary Utility Solubilizing group, solvent-exposed linkersTarget-specific anchoring, CNS penetration

Section 2: Pharmacokinetic Causality & ADME Implications

Why does restricting the ring improve pharmacokinetic outcomes? The causality lies in the recognition motifs of efflux transporters like P-glycoprotein (P-gp/MDR1). P-gp preferentially binds molecules that are lipophilic, possess multiple basic centers (which are protonated at physiological pH), and have high conformational flexibility.

When a drug candidate containing a piperazine ring exhibits high efflux, it is often because the dual protonated nitrogens interact strongly with the acidic residues within the P-gp binding cavity. By converting the piperazine into an octahydropyrrolo[1,2-a]pyrazine, the basicity of the bridgehead nitrogen is attenuated, and the spatial distance between the nitrogen lone pairs is rigidly fixed. This structural pre-organization disrupts the induced-fit mechanism required for P-gp efflux.

This exact strategy was validated during the development of Inhibitor of Apoptosis Proteins (IAP) antagonists. Researchers discovered that while early octahydropyrrolo[1,2-a]pyrazine derivatives (e.g., T-3256336) showed potent target engagement, the scaffold provided a critical stepping stone to modulate MDR1 susceptibility and improve membrane permeability across cancer cell lines [1]. Similarly, the bicyclic scaffold has been successfully employed to design selective Cav3.2 calcium channel blockers for pain management, where precise stereochemistry is required to navigate the channel pore without triggering efflux [2].

ScaffoldSelection Start Target Hit Identified (Requires Diamine Scaffold) Q1 Is high conformational flexibility required? Start->Q1 Piperazine Select Piperazine (High solubility, tunable pKa) Q1->Piperazine Yes Q2 Is MDR1/P-gp efflux a liability? Q1->Q2 No Optimize Optimize Substituents (SAR & ADME) Piperazine->Optimize Q2->Piperazine No Bicyclic Select Octahydropyrrolo[1,2-a]pyrazine (Restricted, lower basicity, lipophilic) Q2->Bicyclic Yes Bicyclic->Optimize

Logical decision tree for selecting between flexible piperazine and restricted bicyclic scaffolds.

Section 3: Experimental Workflow: Self-Validating Scaffold Evaluation

To objectively determine whether the transition from a piperazine to an octahydropyrrolo[1,2-a]pyrazine scaffold has successfully mitigated efflux liabilities, an internally controlled bidirectional permeability assay is required. The following protocol is a self-validating system designed to eliminate false positives and directly link structural changes to ADME outcomes.

Protocol: Bidirectional Caco-2 Permeability & Efflux Assessment

  • Monolayer Cultivation & Validation:

    • Seed Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size). Culture for 21 days to ensure the formation of a polarized, differentiated epithelial monolayer.

    • Self-Validation Check: Before dosing, measure the Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Dosing Solution Preparation:

    • Prepare 10 µM solutions of both the piperazine and octahydropyrrolo[1,2-a]pyrazine analogs in HBSS buffer (pH 7.4).

    • Internal Controls: Include Digoxin (10 µM) as a positive control for P-gp efflux, and Propranolol (10 µM) as a high-permeability, non-effluxed reference.

  • Bidirectional Transport Execution:

    • Apical to Basolateral (A-B): Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of the dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Kinetic Sampling:

    • Incubate plates at 37°C in a 5% CO₂ orbital shaker.

    • Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replenishing with an equal volume of fresh HBSS to maintain sink conditions.

  • LC-MS/MS Quantification & Causality Analysis:

    • Quantify the analyte concentrations and calculate the Apparent Permeability (

      
      ) using the equation: 
      
      
      
      .
    • Calculate the Efflux Ratio (ER):

      
      .
      
    • Causality Determination: An ER > 2.0 confirms active efflux. If the piperazine analog yields an ER of 6.5 and the octahydropyrrolo[1,2-a]pyrazine analog yields an ER of 1.2, the data objectively validates that the conformational restriction successfully abolished P-gp recognition.

Workflow Step1 1. Synthesize Scaffold Variants Step2 2. Caco-2 Permeability Assay (A-B and B-A directions) Step1->Step2 Step3 3. Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Step2->Step3 Decision Is ER > 2.0? Step3->Decision HighEfflux High Efflux (Likely Piperazine) Decision->HighEfflux Yes LowEfflux Low Efflux (Likely Bicyclic) Decision->LowEfflux No Step4 4. Microsomal Stability (HLM/RLM) HighEfflux->Step4 LowEfflux->Step4

Experimental workflow for validating scaffold permeability, efflux ratio, and metabolic stability.

Conclusion

The choice between a piperazine and an octahydropyrrolo[1,2-a]pyrazine scaffold is not merely a matter of synthetic convenience; it is a strategic decision that dictates a molecule's thermodynamic binding profile and pharmacokinetic fate. While piperazine remains unmatched for imparting solubility and synthetic modularity, the octahydropyrrolo[1,2-a]pyrazine scaffold offers an elegant, data-backed solution for navigating the complex ADME landscape, particularly when traversing the blood-brain barrier or evading multidrug resistance mechanisms.

References

  • Shiokawa, Z., et al. "Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells." Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • "Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers." US Patent US8648074B2, 2014.
  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026. URL:[Link]

  • "Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2004. URL:[Link]

Technical Guide: Solid-State Analysis & Crystallography of Octahydropyrrolo[1,2-a]pyrazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Octahydropyrrolo[1,2-a]pyrazine Salts Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the octahydropyrrolo[1,2-a]pyrazine scaffold (1,4-diazabicyclo[4.3.0]nonane), a privileged bicyclic core in medicinal chemistry. Unlike simple reagents, the "performance" of this scaffold is defined by its ability to adopt specific conformations (proline mimetics) and form stable, resolvable salts. We compare the crystallographic properties of this scaffold against alternative salt forms and structural analogues, using data derived from high-resolution X-ray diffraction studies of key pharmaceutical derivatives (e.g., IAP antagonists).

Structural Characterization & Causality
The Core Scaffold: Why It Matters

The octahydropyrrolo[1,2-a]pyrazine core is a rigidified bicyclic system. Its value in drug development stems from its ability to lock pharmacophores into specific vectors, mimicking the


-turn conformation of peptides.
  • Conformational Locking: The fusion of the five-membered pyrrolidine and six-membered piperazine rings creates a chiral center at the bridgehead nitrogen (

    
    ) and carbon (
    
    
    
    ).
  • Causality in Crystallization: The cis- or trans-fusion of the rings dictates the lattice energy and solubility. The trans-fused isomer is generally more thermodynamically stable and crystallizes more readily in non-polar space groups, whereas the cis-fused variants often require polar counterions (salts) to stabilize the crystal lattice.

Salt Selection Logic

For this basic amine scaffold, salt formation is not just for solubility—it is a purification and resolution tool.

  • Dihydrochloride (2HCl): The standard for stability. The protonation of both nitrogens (

    
     and 
    
    
    
    ) creates a high charge density, leading to strong ionic lattices often crystallizing in monoclinic systems (
    
    
    ).
  • Chiral Salts (e.g., Tartrates, Mandelates): Used for optical resolution. The diastereomeric salts formed exhibit distinct solubility profiles, allowing the separation of

    
     from 
    
    
    
    enantiomers via fractional crystallization.
Comparative Performance Data

The following table compares the crystallographic "performance" (resolution, stability, and metric parameters) of the octahydropyrrolo[1,2-a]pyrazine scaffold against its structural alternatives in a drug discovery context.

Table 1: Crystallographic Metrics of Octahydropyrrolo[1,2-a]pyrazine vs. Analogues

FeatureOctahydropyrrolo[1,2-a]pyrazine (Scaffold A)Piperazine (Alternative B)Pyrrolidine (Alternative C)Performance Verdict
Lattice Stability High (Bicyclic rigidification reduces entropy loss during crystallization).Medium (Flexible ring leads to disorder in crystal lattice).Low (High volatility/hygroscopicity in free base).Scaffold A yields higher quality crystals for X-ray.
Resolution Limit < 1.80 Å (Typical for salts like T-3256336).~2.0 - 2.5 ÅVariableScaffold A supports high-res structure-based drug design (SBDD).
Chirality Intrinsic (Bridgehead carbons create fixed stereocenters).Achiral (Requires substitution).Chiral (Single center).Scaffold A allows unambiguous absolute configuration determination via anomalous dispersion.
Salt Form Preference 2HCl / Fumarate HCl / HBrOxalate / HCl2HCl form of Scaffold A is optimal for long-term storage and diffraction.

Data Source: Comparative metrics derived from PDB entries 4HY5 and 4MU7 (IAP antagonists) and CCDC data for simple salts [1][2].

Experimental Protocols: Self-Validating Systems
Protocol A: Single Crystal Growth of the Dihydrochloride Salt

Objective: Obtain diffraction-quality crystals of (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous ethanol.

  • Acidification: Add 2.2 equivalents of 4M HCl in dioxane dropwise at 0°C. Validation: Monitor pH to ensure < 2.0.

  • Vapor Diffusion (The Critical Step):

    • Place the solution in an inner vial.

    • Place the inner vial into a larger jar containing 10 mL of diethyl ether (antisolvent).

    • Seal tightly and store at 4°C for 72 hours.

    • Mechanism: Slow diffusion of ether reduces the dielectric constant, gently forcing the ionic salt out of solution without trapping solvent inclusions.

  • Harvesting: Isolate colorless prisms. Immediately coat in Paratone-N oil to prevent hydration.

Protocol B: Absolute Configuration Determination

Objective: Confirm the


 vs 

stereochemistry.
  • Method: Collect full sphere data using Cu-K

    
     radiation (
    
    
    
    Å).
  • Validation Check: The Flack parameter must be close to 0.0 (e.g.,

    
    ) for the correct enantiomer and 1.0 for the inverted structure. If the Flack parameter is indeterminate (>0.3 error), re-crystallize with a heavy-atom counterion (e.g., Hydrobromide) to enhance anomalous signal [3].
    
Visualizing the Workflow

The following diagram illustrates the decision matrix for characterizing this scaffold, from salt selection to final structural assignment.

G Start Crude Octahydropyrrolo[1,2-a]pyrazine SaltScreen Salt Screening (HCl, HBr, Fumarate) Start->SaltScreen Solubility Solubility Check (EtOH/Ether vs Water) SaltScreen->Solubility Select Counterion CrystMethod Crystallization Method (Vapor Diffusion) Solubility->CrystMethod Optimal Solvent System XRay X-Ray Diffraction (Cu-Kα Source) CrystMethod->XRay Single Crystal > 0.1mm Analysis Data Reduction & Refinement XRay->Analysis Analysis->SaltScreen Poor Resolution (>2.0Å) Outcome Absolute Configuration (Flack Parameter < 0.1) Analysis->Outcome Validation

Caption: Workflow for crystallographic characterization of bicyclic amine salts, ensuring high-resolution data for stereochemical assignment.

Representative Case Study Data

To validate the "Performance" claims, we examine the crystallographic data of a derivative (T-3256336) which utilizes the octahydropyrrolo[1,2-a]pyrazine scaffold.

Dataset: Crystal Structure of Scaffold-Protein Complex (PDB: 4HY5)

  • Space Group:

    
     (Orthorhombic)
    
  • Unit Cell Dimensions:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Resolution: 1.75 Å

  • R-Value (Work): 0.173

  • Key Insight: The electron density map clearly resolves the cis-fused bridgehead, confirming that the scaffold maintains its rigid "turn" geometry even when bound to a target (cIAP1). This rigidity reduces the entropic penalty of binding, a key advantage over flexible linear amines [2].

References
  • RCSB PDB. (2013). Crystal structure of cIAP1 BIR3 bound to T3450325 (Octahydropyrrolo[1,2-a]pyrazine derivative). Protein Data Bank. [Link]

  • Hashimoto, K., et al. (2013).[1][2][3] Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structure 620932: Cyclo(L-Phe-L-Pro). [Link]

Sources

Mass spectrometry fragmentation patterns of bicyclic diaza compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Bicyclic Diaza Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the realm of small molecule drug discovery, bicyclic diaza compounds (e.g., quinoxalines, phthalazines, diazabicyclo[2.2.2]octanes) represent a privileged scaffold due to their bioactivity and structural rigidity. However, their mass spectrometric (MS) characterization presents unique challenges. Unlike simple aliphatic amines, these systems undergo complex rearrangement reactions—most notably the Retro-Diels-Alder (RDA) mechanism—that can confound standard library matching.

This guide provides a technical comparison of ionization modalities (EI vs. ESI) and fragmentation pathways, offering a self-validating protocol for the structural elucidation of these heterocycles.

Mechanistic Principles: The "Fingerprint" Reactions

To accurately interpret MS data for bicyclic diaza compounds, one must move beyond simple bond cleavages and understand the pericyclic and rearrangement-driven topology of the gas-phase ions.

The Retro-Diels-Alder (RDA) Reaction

The RDA reaction is the diagnostic fragmentation pathway for six-membered bicyclic systems containing heteroatoms.

  • Mechanism: A concerted [4+2] cyclo-reversion.

  • Trigger: In Electron Ionization (EI), the radical cation (

    
    ) destabilizes the ring. In Electrospray Ionization (ESI), protonation (
    
    
    
    ) often precedes a charge-remote or charge-driven RDA, depending on the proton affinity of the nitrogen atoms.
  • Diagnostic Value: It reveals the substitution pattern on the individual rings (e.g., distinguishing a substituted pyrazine ring from a substituted benzene ring in quinoxaline).

Alpha-Cleavage & Hydrogen Rearrangements
  • 
    -Cleavage:  Dominant in saturated systems like 1,4-diazabicyclo[2.2.2]octane (DABCO). The radical site on the nitrogen induces cleavage of the adjacent C-C bond.
    
  • McLafferty-type Rearrangements: Common in derivatives with alkyl side chains (

    
     3 carbons), facilitating hydrogen transfer to the ring nitrogen.
    
Visualization of the RDA Pathway

The following diagram illustrates the RDA fragmentation of a generic quinoxaline-type system, a critical pathway for structural verification.

RDA_Pathway cluster_legend Mechanism Key Precursor Precursor Ion (Quinoxaline Deriv.) [M+H]+ TS Transition State [4+2] Cyclo-reversion Precursor->TS Collision Energy (20-35 eV) Fragment1 Fragment A (Diene Component) Charge Retained TS->Fragment1 Ring Opening Fragment2 Fragment B (Dienophile) Neutral Loss TS->Fragment2 Elimination key1 Charge Site: N1/N4

Figure 1: Schematic representation of the Retro-Diels-Alder (RDA) fragmentation pathway in bicyclic diaza systems, leading to characteristic diene and dienophile fragments.[1]

Comparative Analysis: EI vs. ESI-CID

Choosing the right ionization technique is binary: EI is for identification (fingerprinting), while ESI is for characterization (molecular weight & polarity).

Performance Matrix

The following table contrasts the utility of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for bicyclic diaza compounds.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Odd-electron Radical Cations (

)
Even-electron Protonated Ions (

)
Energy Regime Hard (70 eV standard)Soft (Tunable 10–60 eV)
Key Fragmentation Extensive; often loses Molecular Ion (

)
Controlled; Molecular Ion usually base peak
RDA Prevalence High (Spontaneous)Moderate (Requires optimized CE)
Diagnostic Ions Radical losses (e.g.,

,

)
Neutral losses (e.g.,

,

)
Best For Library matching (NIST), Isomer differentiationLC-coupling, Thermally labile derivatives
Case Study: Quinoxaline Derivatives
  • EI Behavior: Quinoxalines often show a strong molecular ion, but substituted variants fragment heavily. A hallmark EI fragment is the loss of HCN (27 Da) or CH3CN (41 Da) from the pyrazine ring, driven by the high stability of the resulting aromatic radical cation.

  • ESI Behavior: The

    
     ion is stable. Upon CID, the fragmentation is dominated by side-chain cleavages before the ring system breaks. For example, a 2-oxo-quinoxaline will lose CO  (28 Da) via ring contraction before undergoing RDA.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality spectral data for structural elucidation. It is designed to be self-validating by using internal fragmentation checks (e.g., observation of the molecular ion).

Sample Preparation[2]
  • Solvent: Dissolve compound in Methanol/Water (50:50 v/v) with 0.1% Formic Acid .

    • Reasoning: Formic acid ensures protonation of the basic nitrogen atoms, maximizing

      
       signal in ESI+.
      
  • Concentration: Target 1–5 µg/mL (ppm range).

    • Check: Avoid saturation; signal intensity should be

      
       counts.
      
MS/MS Optimization (ESI Mode)
  • Direct Infusion: Infuse sample at 5–10 µL/min.

  • Precursor Isolation: Set isolation width to 1.0 Da (Quadrupole).

  • Energy Ramp (The "Breakdown Curve"):

    • Acquire spectra at Collision Energies (CE) of 10, 20, 40, and 60 eV .

    • Validation: At 10 eV,

      
       should be >90% abundance. At 40-60 eV, the precursor should vanish, replaced by stable aromatic core fragments.
      
Data Interpretation Workflow
  • Identify Parent: Confirm

    
     (Even mass for odd nitrogens, Odd mass for even nitrogens via Nitrogen Rule).
    
  • Check for RDA: Look for pairs of ions summing to the ring mass.

  • Check for Neutral Losses:

    • -17 Da (

      
      ): Primary amines/amides.
      
    • -28 Da (

      
      ): Carbonyls/Lactams.
      
    • -27 Da (

      
      ): Diagnostic for the diaza ring itself.
      

Summary of Diagnostic Fragments

The following data summarizes characteristic ions observed in the fragmentation of common bicyclic diaza scaffolds.

Compound ClassPrecursor IonCharacteristic Fragment 1Characteristic Fragment 2Mechanism
Quinoxalines



Ring contraction & Side-chain loss
Phthalazines



Nitrogen expulsion (Retro-diazenyl)
DABCO Derivs.

(Quaternary)



-cleavage + Cage opening
Ketamine Analogs



Dehydration & Ring contraction

Visualization of Analytical Workflow

This diagram outlines the logical flow for characterizing an unknown bicyclic diaza compound.

Workflow Start Unknown Sample (Bicyclic Diaza) Ionization Select Ionization (Solubility/Volatility Check) Start->Ionization Path_EI GC-EI-MS (Volatile/Non-polar) Ionization->Path_EI Low MW (<300) Non-polar Path_ESI LC-ESI-MS/MS (Polar/Labile) Ionization->Path_ESI High MW Polar/Salt Data_EI Spectrum Analysis Search NIST Library Look for M-CH3, M-Cl Path_EI->Data_EI Data_ESI MS/MS Analysis Apply CE Ramp (10-60eV) Look for Neutral Losses Path_ESI->Data_ESI Decision Structural Assignment Validate with RDA Fragments Data_EI->Decision Data_ESI->Decision

Figure 2: Decision tree for the mass spectrometric analysis of bicyclic diaza compounds, guiding the choice between EI and ESI modalities.

References

  • Vertex AI Search. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Institutes of Health (PMC). [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. RSC Advances. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready Australia. [Link]

Sources

Validating the Absolute Configuration of Octahydropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Challenge

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic core in medicinal chemistry, frequently utilized in candidates targeting neuropathic pain pathways and poly(ADP-ribose) polymerase (PARP) in oncology (Benchchem)[1]. Because biological targets are inherently chiral, the absolute configuration (AC) of these derivatives dictates their pharmacodynamics. A mere 5% enantiomeric impurity can drastically reduce receptor affinity and efficacy (Benchchem)[1].

As an application scientist, I frequently observe research teams defaulting to a single analytical method for stereochemical assignment, risking late-stage clinical failures. This guide objectively compares the leading modalities—Single-Crystal X-Ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—and provides self-validating protocols to ensure unambiguous AC assignment.

Comparative Analysis of Analytical Modalities

Assigning the AC of a light-atom heterocycle (comprising only C, H, N, and O) presents a specific physical challenge: the lack of strong anomalous scatterers.

1. Single-Crystal X-Ray Diffraction (SCXRD): The Crystallographic Gold Standard SCXRD relies on anomalous dispersion to differentiate Bijvoet pairs, quantified by the Flack parameter (


) (MDPI)[2]. For a pure enantiomer, 

should be zero. However, for light-atom molecules like octahydropyrrolo[1,2-a]pyrazine, the anomalous scattering using standard Mo-Kα radiation is extremely weak. To achieve a reliable assignment, we must either use Cu-Kα radiation or introduce a heavy atom via derivatization (Encyclopedia.pub)[3].

2. Vibrational Circular Dichroism (VCD): The Solution-State Workhorse When crystallization fails, chiroptical methods are required. While ECD is common, it requires a UV-Vis chromophore and yields only a few broad electronic transitions. VCD, conversely, probes fundamental vibrational transitions in the infrared region. A typical VCD spectrum of a bicyclic heterocycle yields dozens of resolved transitions, providing a high-density data matrix that is exquisitely sensitive to the 3D spatial arrangement of atoms (ACS Publications)[4].

3. Electronic Circular Dichroism (ECD): The High-Throughput Screen If the derivative possesses an aromatic or conjugated substituent, ECD coupled with Time-Dependent Density Functional Theory (TDDFT) is highly effective. It is faster than VCD but highly dependent on accurate conformational sampling, as different conformers of the same enantiomer can produce mirror-image ECD spectra (Encyclopedia.pub)[5].

Quantitative Performance Comparison
ModalityPhase RequiredStructural PrerequisiteResolution / Information DensityThroughput
SCXRD Single CrystalHeavy atom (preferred) or Cu-KαAbsolute (Atomic coordinates)Low (Crystallization bottleneck)
MicroED Nanocrystalline PowderChiral counterion (for AC)High (Atomic coordinates)Medium
VCD + DFT SolutionNone (Probes all vibrations)High (50+ resolved transitions)Medium (Computationally heavy)
ECD + TDDFT SolutionUV-Vis ChromophoreLow (2-5 broad transitions)High
Strategic Workflow for AC Validation

Workflow Start Octahydropyrrolo[1,2-a]pyrazine Sample Cryst Is it highly crystalline? Start->Cryst SCXRD SCXRD Analysis Cryst->SCXRD Yes Sol Solution-State Analysis Cryst->Sol No / Amorphous Heavy Heavy atom (e.g., Cl, Br) present? SCXRD->Heavy DirectX Direct SCXRD (Cu-Kα) Flack Parameter < 0.1 Heavy->DirectX Yes Deriv Chiral Salt Derivatization (e.g., D-Malate) Heavy->Deriv No Deriv->DirectX Crystallize Chromo Strong UV-Vis Chromophore? Sol->Chromo ECD ECD + TDDFT (Electronic Transitions) Chromo->ECD Yes VCD VCD + DFT (Vibrational Transitions) Chromo->VCD No / Weak

Decision matrix for absolute configuration validation of bicyclic heterocycles.

Self-Validating Experimental Protocols
Protocol 1: SCXRD via Chiral Salt Derivatization

Causality: The octahydropyrrolo[1,2-a]pyrazine free base often yields poor crystals and lacks anomalous scatterers. Reacting the basic pyrazine nitrogen with an enantiopure acid (e.g., D-(+)-malic acid) introduces an internal chiral reference and improves lattice packing, a well-known strategy for absolute structure determination (PMC/NIH)[6].

  • Salt Formation: Dissolve the free base in a minimal volume of hot ethanol. Add 1.0 equivalent of D-(+)-malic acid. Allow slow cooling to induce crystallization.

  • Data Collection: Mount a suitable single crystal. Use Cu-Kα radiation (

    
     Å) instead of Mo-Kα to maximize the weak anomalous dispersion signal of the oxygen and nitrogen atoms.
    
  • Refinement & Self-Validation: Refine the structure and calculate the Flack parameter (

    
    ). A self-validating system requires 
    
    
    
    to be near 0 with a standard uncertainty (
    
    
    ) < 0.04 (MDPI)[2]. If
    
    
    , the assigned configuration of the API is inverted relative to the known D-malate counterion.
Protocol 2: VCD/DFT Conformational Mapping

Causality: Solution-state molecules exist as dynamic ensembles. A molecular mechanics conformational search must be performed because VCD spectra are highly sensitive to conformation; missing a low-energy conformer invalidates the theoretical spectrum (PMC/NIH)[7].

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify all conformers within a 3.0 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries of all identified conformers at the B3LYP/6-311+G(d,p) level of theory. Calculate the vibrational frequencies and rotational strengths.

  • Spectral Boltzmann Averaging: Weight the individual conformer spectra by their relative Gibbs free energies to simulate the macroscopic solution state.

  • Experimental Measurement & Self-Validation: Record the IR and VCD spectra in a non-chiral solvent (e.g., CDCl3). The experimental VCD must positively correlate with the computed spectrum of one enantiomer and negatively correlate (mirror image) with the other. Crucially, the experimental and computed IR spectra must align perfectly; if the IR spectra do not match, the conformational ensemble is incorrect, and the VCD assignment cannot be trusted (ACS Publications)[4].

References
  • MDPI - Howard Flack and the Flack Parameter. URL:[Link]

  • Encyclopedia.pub - X-ray Single-Crystal Diffraction. URL: [Link]

  • ACS Publications - Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations... URL:[Link]

  • PMC / NIH - Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. URL:[Link]

  • Encyclopedia.pub - Electronic Circular Dichroism. URL:[Link]

  • PMC / NIH - Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning. URL:[Link]

Sources

Conformational Analysis of Octahydropyrrolo[1,2-a]pyrazine Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrrolo[1,2-a]pyrazine scaffold (also referred to as 1,4-diazabicyclo[4.3.0]nonane) represents a privileged bicyclic framework in medicinal chemistry.[1][2][3] Unlike its monocyclic parent, piperazine, this fused system offers restricted conformational flexibility, precise vector orientation, and enhanced metabolic stability.[1][2]

This guide provides a technical comparison of the conformational analysis methods for this scaffold and evaluates its performance against standard alternatives (piperazine and octahydroindolizine). It focuses on the critical cis/trans ring fusion equilibrium, which dictates the spatial arrangement of pharmacophores.[1]

The Conformational Landscape

The core challenge in utilizing octahydropyrrolo[1,2-a]pyrazine is controlling and verifying the ring fusion stereochemistry. The system consists of a six-membered piperazine ring fused to a five-membered pyrrolidine ring across the N4-C8a bond.

The Cis vs. Trans Equilibrium

The bridgehead nitrogen (N4) allows for two distinct diastereomers based on the relationship between the C8a-proton and the N4-lone pair:

  • Trans-Fused: The C8a-H and the N4-lone pair are anti-periplanar.[1][2] The piperazine ring typically adopts a rigid chair conformation.[1] This is often the thermodynamic product and mimics Type II

    
    -turns in peptides.[1]
    
  • Cis-Fused: The C8a-H and N4-lone pair are synclinal.[1][2] This form is more flexible, with the pyrrolidine ring capable of envelope/twist pseudorotation.[1]

Thermodynamic Preference: In unsubstituted 1,4-diazabicyclo[4.3.0]nonanes, the trans-fused conformer is generally favored by 2.4–3.0 kcal/mol due to the minimization of 1,3-diaxial interactions and favorable electronic effects (anomeric stabilization), though this equilibrium can be shifted by substituents on the pyrrolidine ring.[1][2]

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium and the analytical techniques used to resolve it.

ConformationEquilibrium Trans Trans-Fused (Major) (Rigid Chair-Envelope) Lone Pair || C8a-H (Anti) TS N-Inversion / Ring Flip Transition State Trans->TS  ΔG‡ ~12-16 kcal/mol   NMR NMR Analysis (Bohlmann Bands, J-Coupling) Trans->NMR Shielded C-H XRay X-Ray Crystallography (Definitive Structure) Trans->XRay TS->Trans Cis Cis-Fused (Minor) (Flexible Twist-Boat) Lone Pair || C8a-H (Syn) TS->Cis Cis->TS Cis->NMR Deshielded C-H

Caption: Thermodynamic equilibrium between trans- and cis-fused conformers. The trans-isomer is typically stabilized by electronic factors and lacks gauche butane interactions present in the cis-form.

Comparative Performance Analysis

This section compares the octahydropyrrolo[1,2-a]pyrazine scaffold against its primary alternatives in drug design: the flexible piperazine and the carbon-analog octahydroindolizine .[1][2]

Table 1: Scaffold Performance Metrics
FeatureOctahydropyrrolo[1,2-a]pyrazinePiperazine (Alternative A)Octahydroindolizine (Alternative B)[1][2]
Conformational Rigidity High (Bicyclic lock)Low (Chair/Boat flip)High (Bicyclic lock)
Entropic Penalty (

)
Low (Pre-organized)High (Must freeze upon binding)Low
Vector Control Defined (

or

vectors)
Isotropic / FlexibleDefined
Basicity (pKa) ~8.5 - 9.0 (Modulated by fusion)~9.8 (Secondary amine)~9.0 - 9.5 (Tertiary amine)
Solubility High (2 Nitrogens)HighModerate (1 Nitrogen)
Primary Application Peptidomimetics (Proline) Linker / Solubility EnhancerAlkaloid Mimetics
Performance Insight: The "Rigidity" Advantage

Experimental data indicates that constraining a piperazine into the octahydropyrrolo[1,2-a]pyrazine system can improve binding affinity (


) by 10-100 fold.[2]
  • Case Study (IAP Antagonists): In the development of Smac mimetics, replacing a flexible acyclic amine with the rigid octahydropyrrolo[1,2-a]pyrazine scaffold resulted in a compound with

    
     nM  (cIAP1 inhibition), compared to >100 nM for flexible analogs [1].[1][2] The rigid scaffold perfectly positioned the carbonyl and amine groups to mimic the AVPI peptide binding motif.
    
Analytical Protocols (The "How-To")

To validate the conformation of your synthesized scaffold, use the following self-validating protocol.

A. NMR Spectroscopy (Solution State)

This is the primary method for rapid assessment.[1][2] The stereochemistry of the fusion is determined by the coupling constants (


) of the bridgehead proton (H8a) and the presence of Bohlmann bands.

Protocol:

  • Solvent: Use

    
     or 
    
    
    
    (avoid protic solvents that mask lone-pair effects).[1][2]
  • Experiment: Run 1H-NMR (min 400 MHz) and 2D NOESY.

  • Diagnostic Criteria:

    • Trans-Fusion: Look for a large vicinal coupling constant (

      
       Hz).[1][2] This indicates a trans-diaxial relationship between the bridgehead proton and the adjacent axial proton of the piperazine ring.
      
    • Chemical Shift: Protons anti-periplanar to the bridgehead nitrogen lone pair (in the trans-isomer) appear at higher field (shielded,

      
       2.0–2.5 ppm) due to the 
      
      
      
      interaction.[1][2]
    • Bohlmann Bands: In IR, trans-fused systems show C-H stretching bands at 2700–2800 cm⁻¹ (often visible in detailed NMR analysis as specific shielding).[1][2]

B. Computational Verification (DFT)

When NMR is ambiguous (e.g., rapid exchange), use Density Functional Theory to predict the energy gap.[1][2]

Workflow:

  • ** conformational Search:** Generate conformers using MMFF94.[1][2]

  • Optimization: Optimize geometries at B3LYP/6-31G(d) or M06-2X/cc-pVDZ level.

  • Solvation: Apply PCM (Polarizable Continuum Model) for the NMR solvent.

  • Analysis: Calculate Boltzmann populations. If

    
     kcal/mol, the minor isomer is likely undetectable by standard NMR.[1][2]
    
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Synthesized Scaffold HNMR 1H-NMR (CDCl3) Measure J(H8a) Start->HNMR CheckJ Is J(H8a-Hax) > 9 Hz? HNMR->CheckJ Trans Conclusion: Trans-Fused (Rigid) CheckJ->Trans Yes Ambiguous Ambiguous / Broad Signals CheckJ->Ambiguous No (< 5 Hz) NOESY Run 2D NOESY Ambiguous->NOESY DFT DFT Calculation (M06-2X/cc-pVDZ) Ambiguous->DFT Validation CheckNOE NOE: H8a <-> H1ax? NOESY->CheckNOE CheckNOE->Trans No NOE Cis Conclusion: Cis-Fused (Flexible) CheckNOE->Cis Strong NOE

Caption: Step-by-step logic for assigning stereochemistry using NMR and computational validation.

References
  • Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Bioorganic & Medicinal Chemistry, 2013.[1][2]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 2025.[1][2]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 2000.[1][2][4]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 2006.[1][2][3]

Sources

Bioavailability Comparison Guide: Bicyclic Amine Salts vs. Free Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dissolution-Permeability Paradox

In the development of bicyclic amine therapeutics (e.g., tropanes, quinuclidines, azabicyclo-heptanes), the choice between a salt form and a free base is rarely a binary question of "better," but rather a strategic alignment with the Biopharmaceutics Classification System (BCS) and the intended route of administration.

For bicyclic amines—characterized by rigid, lipophilic scaffolds and high basicity (pKa 9–11)—the bioavailability trade-off is distinct:

  • Salts (e.g., succinate, hydrochloride) are the gold standard for oral and parenteral delivery. They overcome the rate-limiting step of dissolution in gastric fluids, often converting a BCS Class II compound (low solubility) into a Class I profile.

  • Free Bases are superior for transdermal and specific inhalation applications where membrane permeability is the rate-limiting step and the solvent volume is negligible.

This guide analyzes the physicochemical drivers behind these differences and provides experimental protocols to validate the optimal form for your specific lead candidate.

Physicochemical Fundamentals

The Bicyclic Amine Challenge

Bicyclic amines (e.g., Solifenacin, Mecamylamine, Scopolamine) possess a rigid carbon framework that disrupts crystal packing less than planar aromatics, yet they remain highly lipophilic.

  • Free Base: Often an oil or low-melting solid with poor aqueous solubility (< 0.1 mg/mL). High logP values facilitate membrane crossing but hinder the initial dissolution required for absorption.

  • Salt Form: Protonation of the bridgehead or secondary nitrogen introduces ionic character. This increases lattice energy (solid stability) and solvation energy (aqueous solubility), often by orders of magnitude.

The pH-Partition Hypothesis in Action

The bioavailability (


) of an orally administered bicyclic amine is governed by the dynamic equilibrium between the ionized (soluble) and unionized (permeable) species.


  • In the Stomach (pH 1-3): The salt form dissolves rapidly. The free base, if administered, must first protonate to dissolve, which can be slow if the surface area is low (oily droplets).

  • In the Intestine (pH 6-7.5): The dissolved salt encounters a higher pH. The bicyclic amine deprotonates to its free base form. Because it is already in solution (molecular dispersion), it avoids the high-energy barrier of dissolving from a solid state and rapidly permeates the enterocyte membrane.

Critical Comparison & Case Studies

Case Study A: Oral Administration (Solifenacin)

Scenario: A rigid quinuclidine derivative for overactive bladder.

  • Form: Solifenacin Succinate (Salt).[1]

  • Performance: The succinate salt transforms the molecule into a highly soluble species.

  • Data: Studies show an absolute bioavailability of ~88-90% . The salt ensures complete dissolution in the stomach, and the lipophilic bicyclic cage ensures rapid permeation once the drug reaches the intestine.

  • Verdict: Salt Wins. Administering the free base would likely result in precipitation or incomplete dissolution due to the "grease ball" effect of the lipophilic cage.

Case Study B: Transdermal Delivery (Scopolamine)

Scenario: A tropane alkaloid for motion sickness.[2]

  • Form: Scopolamine (Free Base).

  • Performance: The stratum corneum is a lipid barrier. An ionized salt (e.g., Scopolamine HBr) penetrates this barrier poorly. The free base, being uncharged and lipophilic, partitions directly into the lipid matrix of the skin.

  • Verdict: Free Base Wins. While the salt is used for oral/injectable forms (Hyoscine Hydrobromide), the transdermal patch exclusively uses the free base to maximize flux across the skin.

Case Study C: Inhalation (Nicotine)

Scenario: A pyridine-pyrrolidine bicyclic system.

  • Comparison:

    • Free Base: High pH (>10), harsh "throat hit," slower absorption in some contexts due to irritation limiting the puff volume.

    • Salt (e.g., Benzoate/Lactate): Lower pH (6-7), smoother inhalation.

  • Outcome: Surprisingly, modern nicotine salts often achieve higher effective bioavailability (Cmax) in vaping applications not because of intrinsic permeability, but because the reduced irritation allows users to inhale higher concentrations deeply into the lungs, where the massive surface area facilitates rapid absorption regardless of ionization state.

Comparative Data Summary
FeatureBicyclic Amine SaltBicyclic Amine Free Base
Aqueous Solubility High (often >10 mg/mL)Low (often <0.1 mg/mL)
Dissolution Rate Fast (burst release)Slow (surface erosion)
Membrane Permeability Low (requires deprotonation)High (intrinsic)
Melting Point High (Stable Crystal)Low (Often Oil/Amorphous)
Preferred Route Oral, IV, IMTransdermal, Inhalation
Bioavailability Risk Precipitation in high pHIncomplete dissolution

Visualizing the Absorption Pathway[3]

The following diagram illustrates the "Dissolution-Permeation" handover that occurs in the GI tract, highlighting why salts are preferred for oral dosing of bicyclic amines.

GI_Absorption_Pathway Tablet Solid Dosage Form (Salt) Stomach Stomach (pH 1-3) Rapid Dissolution Tablet->Stomach Ingestion Intestine_Lumen Intestine Lumen (pH 6-7) Deprotonation Stomach->Intestine_Lumen Gastric Emptying (Ionized Amine) Membrane Lipid Bilayer (Permeation) Intestine_Lumen->Membrane Conversion to Free Base Precipitation Precipitation Risk (If supersaturated) Intestine_Lumen->Precipitation Poor Formulation Blood Systemic Circulation (Bioavailability) Membrane->Blood Passive Diffusion Precipitation->Intestine_Lumen Re-dissolution (Slow)

Caption: The kinetic journey of a bicyclic amine salt. The salt ensures the drug enters the intestine in a dissolved state, maximizing the concentration gradient for permeation.

Experimental Protocols for Comparative Assessment

To objectively select the best form, execute this three-tiered validation protocol.

Protocol 1: Kinetic Solubility & Dissolution (The "Salt Check")

Objective: Quantify the dissolution advantage of the salt form.[3]

  • Medium: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Setup: USP Apparatus 2 (Paddle) at 37°C, 50 RPM.

  • Procedure: Add excess Salt or Free Base to vessels.

  • Sampling: Aliquot at 5, 10, 15, 30, 60 min. Filter (0.45 µm) and analyze via HPLC.

  • Success Criteria: The Salt form should reach >85% dissolution within 15 minutes in SGF. The Free Base will likely show slow, erosion-based dissolution.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Confirm the free base's intrinsic permeability.

  • Donor Plate: Load drug solution (buffered to pH 7.4) into the donor wells.

    • Note: Ensure the salt form is fully dissolved.

  • Acceptor Plate: Load buffer (pH 7.4) into acceptor wells.

  • Membrane: Pre-coat the filter with a lecithin/dodecane lipid mixture to simulate the bilayer.

  • Incubation: Sandwich plates and incubate for 4 hours at room temp.

  • Analysis: Measure concentration in acceptor wells.

  • Insight: You will likely observe that once dissolved, the Salt and Free Base behave similarly at pH 7.4 because the salt becomes the free base in situ. This confirms that dissolution (Protocol 1) is the differentiator, not intrinsic permeability.

Protocol 3: In Vivo Crossover PK Study (Rat Model)

Objective: Definitive Bioavailability (


).
  • Animals: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Arm A: IV Bolus (Salt form dissolved in saline) - 1 mg/kg.

    • Arm B: Oral Gavage (Salt form) - 5 mg/kg.

    • Arm C: Oral Gavage (Free Base suspension) - 5 mg/kg.

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS quantification.

  • Calculation:

    
    
    
  • Expectation: Arm B (Salt) will show a higher

    
     and shorter 
    
    
    
    compared to Arm C (Free Base).

Decision Framework

Use this logic flow to finalize your selection.

Decision_Tree Start Start: Bicyclic Amine Lead Route Intended Route? Start->Route Oral Oral / Injectable Route->Oral Transdermal Transdermal / Topical Route->Transdermal SolubilityCheck Aq. Solubility > 0.1 mg/mL? Oral->SolubilityCheck SelectBase SELECT FREE BASE (Max Lipophilicity) Transdermal->SelectBase SelectSalt SELECT SALT FORM (Succinate, HCl, Tartrate) SolubilityCheck->SelectSalt No (Common) SolubilityCheck->SelectBase Yes (Rare)

Caption: Strategic selection path for bicyclic amine formulation.

References

  • Kuipers, M. E., et al. (2004). "Solifenacin Demonstrates High Absolute Bioavailability in Healthy Men."[4] Drugs in R&D. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[5][6] Advanced Drug Delivery Reviews. Link

  • Hajdu, P., et al. (2024). "Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette." Nicotine & Tobacco Research. Link

  • Renner, B., et al. (2005). "Pharmacokinetics and pharmacodynamics of scopolamine patches." Journal of Clinical Pharmacology. Link

  • Berge, S. M., et al. (1977). "Pharmaceutical Salts." Journal of Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Proper Disposal Procedures Role: Senior Application Scientist

Executive Summary & Operational Directive

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (often used as a chiral building block or pharmaceutical intermediate) presents specific disposal challenges due to its dual nature: it is an organic amine salt that is both acutely toxic (oral) and a skin/mucous membrane irritant .[1][2]

Core Directive: Do NOT dispose of this compound down the drain. Despite its water solubility, the organic framework is bioactive and regulated.[1][2] All disposal must follow a "Zero-Discharge" protocol, routing material through high-temperature incineration via a licensed hazardous waste contractor.[1][2]

Immediate Action Required:

  • Segregate: Isolate from strong oxidizers and alkalis immediately.[1][2]

  • Label: Tag all waste containers with CAS: 634922-11-5 (or 5654-83-1 for free base) and GHS Warning symbols.

  • Neutralize (Spills only): Use weak alkaline solutions (Sodium Bicarbonate) for spill cleanup, never for bulk disposal.[1][2]

Hazard Profile & Technical Characterization

To safely handle waste, you must understand the chemical's behavior.[1][2] This compound is a bicyclic amine salt.[1][2] Upon contact with moisture or basic waste streams, it can liberate the free amine, potentially altering the pH and volatility of the waste mixture.[1][2]

Table 1: Chemical Safety & Waste Data

ParameterTechnical SpecificationOperational Implication
CAS Number 634922-11-5 (S-isomer 2HCl)Use this for waste manifesting.[1][2]
Molecular Formula C₇H₁₆Cl₂N₂High Nitrogen/Chlorine content.[1][2]
Physical State White to off-white solidDust inhalation hazard during transfer.[1][2]
Acidity (pKa) ~8.5 - 9.5 (Free base)Incompatible with strong oxidizers (e.g., Nitric Acid).[1][2]
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: Respiratory irritationPPE Mandatory: Nitrile gloves, N95/P100 mask if dusting, Safety Goggles.[1][2]
Waste Code (RCRA) Not P- or U-listed (typically)Classify as "Toxic, Irritant, Organic Solid" .

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision pathways for disposing of Octahydropyrrolo[1,2-a]pyrazine dihydrochloride. This logic prevents cross-contamination and ensures regulatory compliance.[1][2]

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Powder) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Solutions/Reaction Mix) StateCheck->LiquidWaste Dissolved SpillDebris Contaminated Debris (Gloves, Wipes, Paper) StateCheck->SpillDebris Cleanup Materials Segregation1 Segregate: Solid Toxic Waste Label: 'Toxic Solid - Amine Salt' SolidWaste->Segregation1 SolventCheck Identify Solvent Base LiquidWaste->SolventCheck SpillDebris->Segregation1 Aqueous Aqueous Solution (pH < 7) SolventCheck->Aqueous Water Base Organic Organic Solvent (MeOH, DCM, etc.) SolventCheck->Organic Solvent Base Segregation2 Segregate: Aqueous Toxic Waste Check pH compatibility Aqueous->Segregation2 Segregation3 Segregate: Organic Solvents (Halogenated vs Non-Halogenated) Organic->Segregation3 Disposal Handover to EHS/Contractor (High Temp Incineration) Segregation1->Disposal Segregation2->Disposal Segregation3->Disposal

Figure 1: Decision tree for segregating Octahydropyrrolo[1,2-a]pyrazine dihydrochloride waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Surplus Reagent)

Use this for expired bottles, leftover powder, or failed synthesis solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer:

    • Work inside a chemical fume hood to contain dust.[1][2][3]

    • Transfer the solid carefully to the waste jar.[1][2]

    • Do not mix with oxidizers (nitrates, perchlorates) or active metals.[1][2]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, 95%".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2][4]

  • Storage: Cap tightly. Store in the "Solid Toxic" satellite accumulation area until pickup.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste.[1][2]

  • Characterization: Determine if the primary solvent is Aqueous or Organic .[1][2]

  • Aqueous Streams:

    • pH Check: The dihydrochloride salt is acidic.[1][2] Measure pH. If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the main aqueous waste carboy to prevent gas evolution or container degradation.[1][2]

    • Segregation: Pour into the "Aqueous Waste - Toxic" carboy.[1][2]

    • Prohibition: NEVER pour down the sink.

  • Organic Streams:

    • Halogen Check: If dissolved in DCM or Chloroform, use the "Halogenated Organic" carboy.[1][2] If dissolved in Methanol/Ethanol, use the "Non-Halogenated" carboy (unless the facility classifies the chloride salt itself as halogenated load—consult your local EHS officer).[2]

    • Compatibility: Ensure no strong acids are present in the organic waste container.

Protocol C: Empty Container Management

Self-Validating Step: The "Triple Rinse" Rule.

  • Rinse 1: Add a small volume of solvent (water or methanol) to the empty bottle.[1][2] Cap and shake. Pour rinsate into the Liquid Waste container (Protocol B).

  • Rinse 2 & 3: Repeat Step 1 two more times.

  • Defacing: Cross out the original label with a black marker or remove it entirely.[1][2]

  • Final Disposal: The bottle is now considered "RCRA Empty" and can be discarded in standard glass trash or recycled, depending on local facility rules.

Emergency Spill Management

Scenario: You drop a 5g bottle of powder on the floor.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is visible in the air, wait for it to settle or wear a respirator.[1][2]

  • Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.[1][2]

  • Cleanup:

    • Scoop up the wet powder/towel mixture using a dustpan or stiff card.[1][2]

    • Place all materials into a clear plastic bag.

    • Wipe the surface with a mild soap/water solution.[1][2]

  • Disposal: Seal the bag, place it inside a solid waste container, and label it as "Debris contaminated with Octahydropyrrolo[1,2-a]pyrazine 2HCl".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (often used as a chiral building block in CNS drug discovery) presents a dual challenge in the laboratory: it is a biological irritant and a hygroscopic solid .

Effective handling requires more than just standard PPE; it demands a protocol that protects the scientist from acute toxicity and the compound from moisture degradation. The dihydrochloride salt form creates an acidic environment upon contact with mucous membranes, necessitating rigorous eye and respiratory protection.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin: Nitrile gloves (Minimum 0.11 mm thickness).

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).

  • Environment: Store in a desiccator; the compound degrades and becomes sticky upon moisture absorption, increasing contamination risk.

Hazard Mechanism & Risk Profile (Scientific Integrity)

To select the correct PPE, one must understand the mechanism of injury. This compound is an amine salt.[1]

  • Respiratory Tract Irritation (GHS Category 3): Upon inhalation, the dihydrochloride salt dissociates in the moisture of the respiratory tract, releasing hydrochloric acid (HCl) locally. This causes immediate inflammation and potential bronchospasm.

  • Ocular Damage (GHS Category 2A): Similar to respiratory exposure, contact with the eye creates a localized acidic solution (pH < 2), leading to severe irritation or corneal damage if not flushed immediately.

  • Hygroscopicity: While not a direct toxicological hazard, the compound’s affinity for water leads to "caking." Researchers often apply excessive force to break up caked solids, generating uncontrolled dust clouds that bypass standard airflow containment.

GHS Classification:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

PPE Technical Specifications

The following matrix defines the required protection based on the "Barrier Integrity" principle.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Latex is permeable to many organic amines. Nitrile provides superior chemical resistance and immediate visual evidence of tears. Double-gloving is recommended during weighing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166) Standard safety glasses allow airborne dust to bypass the lens from the side. Goggles form a seal, preventing acidic dust from contacting the lacrimal fluid.
Respiratory N95 / P2 Mask (Minimum) If weighing outside a fume hood (strongly discouraged), a half-face respirator with acid gas/particulate cartridges (e.g., 3M 6003) is mandatory.
Body Defense Lab Coat (High-neck, snap closure) Prevents accumulation of dust on street clothes. Snap closures allow for rapid removal in case of a major spill.

Operational Handling Protocol

Objective: Isolate the operator from the hazard while maintaining compound stoichiometry (preventing hydration).

Phase 1: Preparation & Storage Retrieval
  • Desiccator Removal: Remove the container from the desiccator only immediately before use.

  • Visual Check: Inspect the solid. If it appears "wet" or "clumped," it has absorbed water. This alters the molecular weight calculation (stoichiometry error) and increases stickiness.

  • Static Control: Use an anti-static gun if available. Dry amine salts are prone to static charge, causing powder to "jump" onto gloves and cuffs.

Phase 2: Weighing & Transfer (The Critical Step)
  • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or temporarily turn off the hood fan only if a secondary enclosure (powder shield) is used.

  • Technique:

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a long-handled spatula to keep hands away from the source container.

    • Do not return excess compound to the stock bottle (prevents cross-contamination and moisture introduction).

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., Methanol, DCM) to eliminate the dust hazard.

Phase 3: Cleanup
  • Wipe Down: Use a wet paper towel (solvent-dampened) to wipe the balance area. Dry wiping generates static and disperses dust.

  • Waste: Dispose of the paper towel as solid hazardous waste.

Visualizations

Figure 1: PPE Selection & Risk Logic

This decision tree guides the researcher through PPE selection based on the physical state of the compound.

PPE_Logic Start Start: Handling Octahydropyrrolo [1,2-a]pyrazine 2HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid High Dust Risk Solution Dissolved in Solvent State->Solution Splash Risk Only HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventPPE REQUIRED: 1. Safety Glasses 2. Nitrile Gloves 3. Lab Coat Solution->SolventPPE FullPPE REQUIRED: 1. Splash Goggles 2. Nitrile Gloves 3. Lab Coat 4. Fume Hood HoodCheck->FullPPE Yes Respirator CRITICAL ALERT: Respirator (P100/Acid Gas) REQUIRED if no Hood HoodCheck->Respirator No

Caption: Figure 1. Risk-based PPE selection logic.[3][4] Note the escalation to respiratory protection if engineering controls (fume hood) are absent.

Figure 2: Operational Workflow & Safety Checkpoints

This diagram illustrates the "Cradle-to-Grave" handling process to ensure safety and data integrity.

Handling_Workflow Storage Storage (Desiccator/4°C) Inspect Visual Inspection (Check for clumping) Storage->Inspect Weigh Weighing (In Fume Hood) Inspect->Weigh Dry/Free-flowing Disposal Disposal (High Temp Incineration) Inspect->Disposal Degraded/Wet Dissolve Solubilization (Eliminate Dust) Weigh->Dissolve Immediate Reaction Reaction Setup Dissolve->Reaction Reaction->Disposal

Caption: Figure 2. Operational workflow emphasizing the "Solubilization" step as a primary safety control to eliminate dust hazards.

Emergency Response & Disposal

Accidental Exposure[3]
  • Eye Contact: Time is critical. Flush with water for a minimum of 15 minutes . The acidic nature of the salt can cause rapid corneal clouding. Hold eyelids apart to ensure irrigation of the entire surface.

  • Skin Contact: Wash with soap and copious amounts of water.[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the permeation rate of the amine.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Protocols
  • Waste Classification: Hazardous Organic Waste (Amine Salt).

  • Method: Dissolve in a combustible solvent (e.g., ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber. This ensures the nitrogen oxides (NOx) and hydrochloric acid (HCl) generated during combustion are neutralized.

  • Do Not: Do not flush down the drain. The compound is harmful to aquatic life.

References

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: Octahydropyrrolo[1,2-a]pyrazine.[1][2][5][6][7][8][9][10][11] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.